molecular formula C10H17F2NO3 B571780 Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate CAS No. 1258638-32-2

Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate

Cat. No.: B571780
CAS No.: 1258638-32-2
M. Wt: 237.247
InChI Key: NCHCRPISXZGPTH-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H17F2NO3 and its molecular weight is 237.247. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHCRPISXZGPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258638-32-2
Record name tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate
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Foundational & Exploratory

Unveiling the Properties of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate is a fluorinated heterocyclic compound of growing interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive summary of the currently available chemical and physical properties of this compound, highlighting the existing knowledge and identifying areas for future investigation.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that while computational data is readily available, experimental values for several key properties remain to be determined.

PropertyValueSource
Molecular Formula C₁₀H₁₇F₂NO₃PubChem
Molecular Weight 237.24 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 1258638-32-2PubChem
Monoisotopic Mass 237.11764973 DaPubChem (Computed)
XlogP 1.3PubChem (Computed)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data

Detailed experimental spectroscopic data, such as ¹H NMR and ¹³C NMR, for this compound are not widely available in peer-reviewed literature. However, predicted mass spectrometry data can provide some insight into its fragmentation patterns.

AdductPredicted m/z
[M+H]⁺238.1249
[M+Na]⁺260.1068
[M-H]⁻236.1104

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the public domain, the synthesis of fluorinated piperidine scaffolds is an active area of research. General synthetic strategies often involve the introduction of fluorine atoms to a piperidine precursor, followed by functional group manipulations. The synthesis of related fluorinated hydroxypiperidines suggests that multi-step reaction sequences are typically required.

Due to the lack of experimental data, a comprehensive discussion of the reactivity of this compound is not possible at this time. The presence of the Boc protecting group, the hydroxyl group, and the gem-difluoro moiety suggests a range of potential chemical transformations.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity of this compound, nor have any associated signaling pathways been identified. The evaluation of the biological effects of novel fluorinated compounds is a critical step in the drug discovery process and represents a significant knowledge gap for this particular molecule. The structural motif of a substituted piperidine is common in many biologically active compounds, suggesting that this molecule could be a valuable building block for the synthesis of new therapeutic agents.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Future Directions

The current body of knowledge on this compound is limited, presenting numerous opportunities for further research. Key areas for future investigation include:

  • Development and publication of a detailed, optimized synthesis protocol. This would facilitate wider access to the compound for further studies.

  • Thorough experimental characterization of its physicochemical properties, including melting point, boiling point, and solubility in various solvents.

  • Acquisition and analysis of detailed spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry). This would confirm its structure and provide valuable data for researchers.

  • Comprehensive evaluation of its biological activity through in vitro and in vivo screening assays to identify potential therapeutic applications.

  • Investigation into its mechanism of action and identification of any relevant signaling pathways.

Logical Relationship: From Synthesis to Biological Evaluation

The logical workflow for the comprehensive study of a novel chemical entity like this compound is outlined below. This diagram illustrates the necessary progression from obtaining the compound to understanding its potential therapeutic value.

G A Synthesis and Purification B Structural Elucidation (NMR, MS, etc.) A->B C Physicochemical Property Characterization (Melting Point, Solubility, etc.) A->C D In Vitro Biological Screening B->D C->D E Hit Identification D->E F Mechanism of Action Studies E->F H In Vivo Efficacy and Toxicity Studies E->H G Signaling Pathway Analysis F->G I Lead Optimization H->I

In-depth Technical Guide: Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1258638-32-2

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The piperidine scaffold is a common motif in a vast array of pharmaceuticals, and its fluorination offers a promising avenue for the development of novel therapeutics. This technical guide provides a detailed overview of the available data on this compound, focusing on its chemical properties, synthesis, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for assessing the compound's potential as a drug candidate, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

PropertyValueReference
CAS Number 1258638-32-2[1]
Molecular Formula C₁₀H₁₇F₂NO₃[2]
Molecular Weight 237.24 g/mol [2]
IUPAC Name This compound[2]
Synonyms 1-Boc-3,3-difluoro-5-hydroxypiperidine, 3,3-Difluoro-5-hydroxypiperidine-1-carboxylic acid tert-butyl ester[2]

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below:

G cluster_0 Synthesis Workflow Start tert-Butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate Process1 Reduction Start->Process1 End This compound Process1->End

Caption: A potential synthetic workflow for the target compound.

General Experimental Protocol (Hypothetical):

To a solution of tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran) at a controlled temperature (e.g., 0 °C to room temperature), a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be added portion-wise. The reaction mixture would be stirred for a period sufficient to ensure complete conversion of the ketone, as monitored by an appropriate analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction would be quenched by the careful addition of water or an acidic solution. The product would then be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers would be washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude product. Purification would likely be achieved through column chromatography on silica gel to afford the desired this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data on the specific biological activity, mechanism of action, or associated signaling pathways for this compound. However, the structural motif of a fluorinated piperidine is prevalent in many biologically active compounds. The introduction of gem-difluoro groups can significantly impact the conformation and basicity of the piperidine ring, which in turn can influence its interaction with biological targets.

For drug development professionals, this compound represents a valuable building block for creating new chemical entities. The hydroxyl group provides a handle for further functionalization, allowing for the exploration of a wide range of chemical space in the search for novel drugs.

The logical relationship for its application in drug discovery is depicted below:

G cluster_0 Drug Discovery Application BuildingBlock This compound Modification Chemical Modification BuildingBlock->Modification Library Compound Library Modification->Library Screening Biological Screening Library->Screening Hit Hit Compound Screening->Hit

Caption: Application of the compound in a drug discovery workflow.

Conclusion

This compound is a promising, yet underexplored, chemical entity. While its fundamental physicochemical properties are documented, a significant opportunity exists for further research into its synthesis, biological activity, and potential therapeutic applications. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the unique properties of this fluorinated piperidine derivative in their scientific endeavors. Further investigation into detailed synthetic methodologies and biological screening is warranted to unlock the full potential of this compound.

References

An In-depth Technical Guide on the Structure and Conformation of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the structure and conformational behavior of tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate, a fluorinated piperidine derivative of significant interest in medicinal chemistry. The introduction of fluorine atoms and a hydroxyl group onto the piperidine scaffold imparts unique stereoelectronic properties that profoundly influence its three-dimensional structure and potential biological activity. This document summarizes the key structural features, predicts conformational preferences based on established principles for fluorinated heterocycles, outlines a plausible synthetic methodology, and details experimental and computational approaches for its comprehensive characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating this and related fluorinated scaffolds.

Chemical Structure and Properties

This compound possesses a piperidine ring substituted with a geminal difluoro group at the 3-position, a hydroxyl group at the 5-position, and an N-tert-butoxycarbonyl (Boc) protecting group.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₇F₂NO₃
Molecular Weight 237.24 g/mol
CAS Number 1258638-32-2
SMILES CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(C)O
InChIKey NCHCRPISXZGPTH-UHFFFAOYSA-N

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the chair conformations of the piperidine ring and the orientation of the substituents. The presence of the gem-difluoro group and the hydroxyl group introduces complex stereoelectronic interactions that govern the equilibrium between different conformers.

Chair Conformations and Ring Inversion

The piperidine ring is expected to exist in a rapid equilibrium between two chair conformers. The substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by several factors, including steric hindrance and stereoelectronic effects.

Caption: Ring inversion between the two chair conformers.

Influence of Fluorine Substituents

The geminal difluoro group at the C3 position significantly impacts the conformational preference. Key stereoelectronic interactions involving the highly electronegative fluorine atoms include:

  • Gauche Effect: The tendency for a C-F bond to adopt a gauche conformation relative to other electronegative substituents or lone pairs.

  • Hyperconjugation: Interactions between the C-F σ* antibonding orbitals and adjacent C-H or C-C σ bonding orbitals can stabilize certain conformations. Specifically, an axial C-F bond can act as a good acceptor for hyperconjugation from axial C-H bonds at C2 and C4.

  • Dipole-Dipole Interactions: The orientation of the C-F bond dipoles relative to other polar bonds in the molecule, such as the C-O and N-C=O bonds, will influence the overall molecular dipole moment and conformational stability.

Studies on related N-Boc-3,5-difluoropiperidines have shown that in nonpolar solvents, the diequatorial conformation is often favored to minimize steric interactions. However, in more polar solvents, the diaxial conformation can be stabilized by favorable dipole-dipole interactions and hyperconjugation.[1][2] For the 3,3-difluoro substitution pattern, one fluorine atom will be axial and the other equatorial in a chair conformation.

Influence of the Hydroxyl Group

The hydroxyl group at the C5 position can exist in either an axial or equatorial orientation. The preference will be determined by a balance of steric (A-value of OH is ~0.9 kcal/mol favoring the equatorial position) and electronic factors, including the potential for intramolecular hydrogen bonding with the fluorine atoms or the carbonyl oxygen of the Boc group.

Influence of the N-Boc Group

The bulky tert-butoxycarbonyl (Boc) group is expected to have a strong preference for the equatorial position to minimize steric strain. Rotation around the N-C(O) bond can also lead to different rotamers, further complicating the conformational landscape.

Predicted Conformational Preference

Based on the principles observed in related fluorinated piperidines, it is hypothesized that this compound will predominantly adopt a chair conformation with the bulky N-Boc group in an equatorial position. The conformational preference of the C5-hydroxyl group will be a subtle balance of steric and electronic effects. In non-polar solvents, the equatorial hydroxyl group is likely to be favored to minimize steric clashes. In polar, hydrogen-bond accepting solvents, an axial hydroxyl group might be stabilized through intramolecular interactions.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of related 5-hydroxy-3,3-difluoropiperidines.[3]

G A 2,2-Difluoro-4-pentenoic acid B 2,2-Difluoro-4-penten-1-ol A->B 1. LiAlH4, Et2O C N-Boc-N-(2,2-difluoropent-4-enyl)amine B->C 1. MsCl, Et3N 2. BocNH2, NaH D tert-Butyl 3,3-difluoro-5-iodopiperidine-1-carboxylate C->D I2, NaHCO3 E This compound D->E m-CPBA, then H2O caption Figure 2: Proposed synthetic workflow.

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Reduction of 2,2-Difluoro-4-pentenoic acid 2,2-Difluoro-4-pentenoic acid is reduced to 2,2-difluoro-4-penten-1-ol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.[3]

Step 2: Introduction of the N-Boc Group The hydroxyl group of 2,2-difluoro-4-penten-1-ol is first converted to a good leaving group, for instance, by mesylation with methanesulfonyl chloride. Subsequent nucleophilic substitution with the anion of tert-butyl carbamate (generated using a strong base like sodium hydride) would yield N-Boc-N-(2,2-difluoropent-4-enyl)amine.

Step 3: Iodoaminocyclization Treatment of the N-Boc protected amine with iodine and a mild base such as sodium bicarbonate is expected to induce an intramolecular iodoaminocyclization to form the corresponding 5-iodopiperidine derivative.

Step 4: Hydrolysis to the Alcohol The iodopiperidine can be converted to the desired 5-hydroxypiperidine. This may be achieved through nucleophilic substitution, potentially via an epoxide intermediate formed by reaction with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA), followed by hydrolysis.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of fluorinated piperidines in solution.[1]

Protocol:

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra of a solution of this compound in various deuterated solvents of differing polarity (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

  • Analyze the chemical shifts and coupling constants. In particular, the vicinal ³J(H,H) and ³J(F,H) coupling constants are highly dependent on the dihedral angle between the coupled nuclei and can be used to infer the axial or equatorial orientation of substituents.

  • Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, to aid in the complete assignment of all proton and carbon signals.

  • Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can provide through-space distance information between protons, which is invaluable for determining the relative stereochemistry and predominant conformation.

Expected Data:

ParameterExpected Observation for Axial SubstituentExpected Observation for Equatorial Substituent
³J(Hₐ, Hₐ) Large (8-13 Hz)Small (2-5 Hz)
³J(Hₐ, Hₑ) Small (2-5 Hz)Small (2-5 Hz)
³J(Fₐ, Hₐ) LargeSmall
³J(Fₑ, Hₐ) SmallSmall
Computational Conformational Analysis

Density functional theory (DFT) calculations can provide valuable insights into the relative energies and geometries of the different possible conformers.

Protocol:

  • Build the initial 3D structures of the possible chair conformers of this compound.

  • Perform geometry optimizations and frequency calculations for each conformer using a suitable level of theory (e.g., B3LYP or M06-2X with a basis set like 6-311+G(d,p)).

  • Incorporate solvent effects using a polarizable continuum model (PCM) to simulate the solution-phase environment.

  • Calculate the relative free energies (ΔG) of the conformers to predict their equilibrium populations.

  • The calculated geometries and NMR parameters (chemical shifts and coupling constants) can be compared with experimental data for validation.

G A Generate Initial 3D Structures (Chair Conformers) B Geometry Optimization & Frequency Calculation (DFT) A->B C Incorporate Solvent Effects (PCM) B->C F Compare with Experimental Data B->F Calculated NMR Parameters D Calculate Relative Free Energies (ΔG) C->D E Predict Equilibrium Populations D->E E->F caption Figure 3: Computational analysis workflow.

Caption: Workflow for computational conformational analysis.

Conclusion

This compound is a fascinating molecule with a complex conformational behavior governed by a delicate interplay of steric and stereoelectronic effects. This guide has provided a comprehensive overview of its structure, predicted its conformational preferences based on established principles, outlined a plausible synthetic route, and detailed the experimental and computational methodologies required for its thorough characterization. A deep understanding of the conformational landscape of this and related fluorinated piperidines is crucial for the rational design of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The methodologies and principles discussed herein provide a solid foundation for further research and development in this important area of medicinal chemistry.

References

The Rising Profile of Difluoropiperidine Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine scaffolds has emerged as a powerful strategy in medicinal chemistry, significantly enhancing the pharmacological properties of this privileged heterocyclic motif. Difluoropiperidine derivatives are gaining increasing attention for their diverse biological activities, offering promising avenues for the development of novel therapeutics. This technical guide provides an in-depth analysis of the biological activities of various difluoropiperidine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Dopamine D4 Receptor Antagonism: A New Frontier in CNS Disorders

Difluoropiperidine derivatives have demonstrated exceptional potency and selectivity as antagonists for the dopamine D4 receptor (D4R), a G protein-coupled receptor implicated in various central nervous system (CNS) disorders, including schizophrenia and Parkinson's disease-related dyskinesias.

Quantitative Structure-Activity Relationship (SAR) Data

Structure-activity relationship studies of 4,4-difluoropiperidine ether-based compounds have revealed key structural features that govern their binding affinity for the D4R. A selection of these derivatives and their corresponding inhibitory constants (Ki) are presented in Table 1. The data highlights that modifications to the arylether and southern nitrogen substituents significantly impact potency.

Compound IDArylether MoietySouthern MoietyD4R Ki (nM)[1][2]
7a 4-FluorophenoxyImidazo[1,5-a]pyridine140
7b 3,4-DifluorophenoxyImidazo[1,5-a]pyridine140-320
7c 4-Fluoro-3-methylphenoxyImidazo[1,5-a]pyridine320
8b 3,4-Difluorophenoxy2-Methylimidazo[1,2-a]pyridine5.5
8c 4-Fluoro-3-methylphenoxy2-Methylimidazo[1,2-a]pyridine13
9k 4-Cyanophenoxy3-Imidazo[1,5-a]pyridine0.3
9m 4-Cyano-3-fluorophenoxy3-Imidazo[1,5-a]pyridine21
14a 4-Cyanophenoxy2-Methylimidazo[1,2-a]pyridine0.3
Signaling Pathway and Mechanism of Action

Dopamine D4 receptors are coupled to Gi/o proteins. Upon agonist binding, the receptor activates the G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Difluoropiperidine-based antagonists competitively bind to the D4R, preventing the binding of dopamine and thereby blocking this signaling cascade.

D4R_Signaling_Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds Antagonist Difluoropiperidine Antagonist Antagonist->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Alpha_Glucosidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Inhibitor Prepare Inhibitor (Difluoropiperidine derivative) Solutions Incubate_Inhibitor Incubate Enzyme with Inhibitor Inhibitor->Incubate_Inhibitor Enzyme Prepare α-Glucosidase Solution Enzyme->Incubate_Inhibitor Substrate Prepare pNPG Substrate Solution Add_Substrate Add pNPG Substrate to Initiate Reaction Substrate->Add_Substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction with Na2CO3 Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 DHFR_Pathway cluster_synthesis Biosynthesis DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids DHFR_enzyme->THF Catalyzes NADP NADP+ DHFR_enzyme->NADP NADPH NADPH NADPH->DHFR_enzyme DNA_RNA_Protein DNA, RNA, and Protein Synthesis Purines->DNA_RNA_Protein Thymidylate->DNA_RNA_Protein Amino_Acids->DNA_RNA_Protein Inhibitor Difluoropiperidine Inhibitor Inhibitor->DHFR_enzyme Inhibits Synthesis_Workflow cluster_synthesis Synthetic Pathway Start N-Boc-4-piperidone Fluorination Deoxofluorination Start->Fluorination Fluorination_reagent Fluorinating Agent (e.g., Deoxofluor) Fluorination_reagent->Fluorination Intermediate N-Boc-4,4-difluoropiperidine Fluorination->Intermediate Deprotection Boc Deprotection & Salt Formation Intermediate->Deprotection Deprotection_reagent HCl in Dioxane or other solvent Deprotection_reagent->Deprotection Product 4,4-Difluoropiperidine Hydrochloride Deprotection->Product

References

The Decisive Role of Fluorine in Piperidine Ring Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The introduction of fluorine into the piperidine scaffold, a ubiquitous motif in pharmaceuticals, exerts a profound influence on its conformational behavior, often defying classical steric considerations. This guide provides a comprehensive analysis of the stereoelectronic effects governing the conformational preferences of fluorinated piperidines. It delves into the intricate interplay of charge-dipole interactions, hyperconjugation, and solvation effects that collectively dictate the axial or equatorial preference of the fluorine substituent. Furthermore, this document outlines the significant impact of fluorination on the physicochemical properties of piperidines, particularly their basicity (pKa), and the resulting implications for drug design and development. Detailed experimental and computational methodologies for conformational analysis are provided, alongside quantitative data to inform molecular design strategies.

Introduction: The Fluorinated Piperidine Moiety in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved drugs.[1] Its conformational flexibility allows it to adopt various shapes to interact with biological targets. However, this flexibility can also be a liability, leading to off-target effects and metabolic instability. The strategic incorporation of fluorine atoms has emerged as a powerful tool to modulate the properties of piperidine-containing molecules. Fluorination can enhance metabolic stability due to the high strength of the C-F bond, increase binding affinity through favorable interactions, and modulate lipophilicity and membrane permeability.[2][3] Crucially, fluorine substitution provides a mechanism to control the conformational equilibrium of the piperidine ring, often leading to a preference for specific chair conformations.[3][4] Understanding the principles that govern this conformational control is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.

The Stereoelectronic Underpinnings of Conformational Preference

Contrary to what might be expected from steric bulk considerations, fluorine substitution on a piperidine ring frequently results in a pronounced preference for the axial position.[2][3] This preference is not governed by a single dominant force but rather a delicate balance of several stereoelectronic interactions.[3][5]

Key Contributing Factors

The primary forces influencing the conformational equilibrium of fluorinated piperidines are:

  • Charge-Dipole Interactions: The highly polar C-F bond possesses a significant dipole moment. Electrostatic interactions between this dipole and the nitrogen lone pair or the polarized N-H/N-R bond can stabilize or destabilize certain conformations.[2][5]

  • Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital.

    • Gauche Effect: Stabilization arises from the interaction between a C-H or C-C bonding orbital and the antibonding σ* orbital of the C-F bond when they are in a gauche relationship.[3][6]

    • Anomeric Effect: Involves the donation of electron density from the nitrogen lone pair into the antibonding σ* orbital of the C-F bond, which is most effective when the lone pair and the C-F bond are anti-periplanar.[7][8]

  • Dipole Minimization: The overall molecular dipole moment can be minimized by the specific arrangement of individual bond dipoles, which can favor a particular conformation.[2][5]

  • Steric Repulsion: The classical steric hindrance between the fluorine atom and other substituents on the ring.[2][5]

  • Solvation and Solvent Polarity: The solvent environment can play a crucial role. Polar solvents can preferentially stabilize the conformer with a larger molecular dipole moment, sometimes even inverting the conformational preference observed in the gas phase or in nonpolar solvents.[2][3]

The interplay of these factors is complex and can be influenced by the position of the fluorine atom, the nature of the substituent on the nitrogen, and the presence of other substituents on the piperidine ring.[2][3]

Quantitative Analysis of Conformational Preferences

Computational studies, primarily using Density Functional Theory (DFT), and experimental analysis via NMR spectroscopy have provided valuable quantitative data on the conformational energies of fluorinated piperidines. The free enthalpy difference (ΔG) between the equatorial and axial conformers is a key metric for understanding these preferences.

Table 1: Calculated and Experimental Free Enthalpy Differences (ΔG) for the Equatorial to Axial Conformer Transition in 3-Fluoropiperidine Derivatives. [2]

Compound/AnalogSolventΔG (kcal/mol) - Gas PhaseΔG (kcal/mol) - SolventExperimental Observation
3-Fluoropiperidine (1)
TFA-analog (1A)Chloroform+0.3-High axial preference
HCl-analog (1B)Water+4.8+1.8High axial preference
NH-analog (1C)Water+8.6+3.9High axial preference
3,5-Difluoropiperidine (2)
TFA-analog (2A)Chloroform+0.6-High axial preference
HCl-analog (2B)Water+6.2+3.6High axial preference
NH-analog (2C)Water+6.2+3.3High axial preference

Table 2: Influence of Solvent Polarity on the Conformation of Protected 3,5-Difluoropiperidines. [2][3]

CompoundSolvent³J(3-Fa, 4-Ha) (Hz)Inferred Conformation
Piv-protected (14) Chloroform7.3Equatorial
DMSO38.5Axial
Boc-protected (15) Chloroform12.5Equatorial
DMSO40.4Axial

Impact on Physicochemical Properties: The Case of pKa

The strong electron-withdrawing nature of fluorine significantly influences the electronic properties of the piperidine ring. A key consequence is the modulation of the basicity of the piperidine nitrogen, as quantified by its pKa value.

The introduction of fluorine generally leads to a decrease in the pKa of the piperidine nitrogen.[3][9] This effect is primarily due to the inductive effect of the C-F bond, which withdraws electron density from the nitrogen atom, making its lone pair less available for protonation. The magnitude of this pKa depression is dependent on the position and number of fluorine substituents.[9] This ability to fine-tune the pKa is of immense importance in drug design, as it can impact a molecule's solubility, membrane permeability, and interaction with biological targets.[10][11] For instance, reducing the basicity of a drug candidate can mitigate interactions with the hERG potassium ion channel, a common cause of cardiovascular toxicity.[10]

Experimental and Computational Methodologies

The conformational analysis of fluorinated piperidines relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary experimental tool for studying the conformation of fluorinated piperidines in solution.[2][12]

  • Protocol for Conformational Analysis using ¹⁹F NMR:

    • Sample Preparation: Dissolve the fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) at a concentration of 5-10 mg/mL.

    • Data Acquisition: Acquire one-dimensional ¹⁹F and ¹H NMR spectra, as well as two-dimensional correlation spectra such as ¹H-¹⁹F HETCOR.

    • Analysis of Coupling Constants: The key parameter for determining the conformation is the three-bond coupling constant between fluorine and adjacent protons (³J(¹⁹F,¹H)).[2][3] A large coupling constant (typically > 20 Hz) is indicative of an anti-periplanar (axial) relationship, while a smaller coupling constant (typically < 10 Hz) suggests a synclinal (equatorial) relationship.

    • Temperature Dependence Studies: To investigate the dynamics of conformational exchange, NMR spectra can be recorded at various temperatures.[13]

X-ray Crystallography

X-ray crystallography provides definitive information about the conformation of a molecule in the solid state.[14][15]

  • Protocol for Single-Crystal X-ray Diffraction:

    • Crystallization: Grow high-quality single crystals of the fluorinated piperidine derivative. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[15]

    • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[15][16]

    • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.[16]

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting conformational energies and rationalizing experimental observations.[2][3]

  • Protocol for DFT-based Conformational Analysis:

    • Model Building: Construct 3D models of the axial and equatorial conformers of the fluorinated piperidine.

    • Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., M06-2X) and basis set (e.g., def2-QZVPP).[3]

    • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as free enthalpies.

    • Solvation Modeling: To account for solvent effects, employ a polarizable continuum model (PCM) with the appropriate solvent parameters.[2][3]

    • Energy Comparison: Calculate the free enthalpy difference (ΔG) between the axial and equatorial conformers to predict the conformational preference.

Visualizing the Interplay of Forces and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows discussed in this guide.

G Key Factors Influencing Piperidine Conformation A Charge-Dipole Interactions F Piperidine Ring Conformation (Axial vs. Equatorial) A->F B Hyperconjugation B->F G Gauche Effect B->G H Anomeric Effect B->H C Dipole Minimization C->F D Steric Repulsion D->F E Solvation Effects E->F

Caption: Interplay of forces governing piperidine conformation.

G Workflow for Conformational Analysis cluster_0 Experimental cluster_1 Computational A Fluorinated Piperidine Synthesis B NMR Spectroscopy A->B C X-ray Crystallography A->C D Conformational Data B->D C->D H Predicted Conformation D->H Comparison E Model Building F DFT Calculations E->F G Energy Analysis F->G G->H H->D

Caption: Workflow for experimental and computational analysis.

Conclusion and Future Outlook

The role of fluorine in dictating piperidine ring conformation is a fascinating and intricate aspect of modern medicinal chemistry. The preference for the axial orientation, driven by a subtle interplay of stereoelectronic forces, provides a powerful strategy for creating conformationally rigid scaffolds. This conformational restriction, coupled with the modulation of physicochemical properties like pKa, allows for the fine-tuning of a drug candidate's pharmacological profile. The methodologies outlined in this guide provide a robust framework for the analysis and prediction of these conformational behaviors. As our understanding of these subtle forces continues to grow, so too will our ability to rationally design the next generation of piperidine-based therapeutics with enhanced efficacy and safety.

References

The Fluorine Advantage: A Deep Dive into the Physicochemical Properties of Fluorinated Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. It is estimated that heterocyclic moieties are present in approximately 85% of all bioactive compounds.[1] The introduction of fluorine can dramatically alter key physicochemical properties, including acidity (pKa), lipophilicity (logP), metabolic stability, and membrane permeability, ultimately leading to improved efficacy and safety.[2][3][4] This guide provides a comprehensive overview of these properties, detailed experimental methodologies for their determination, and visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties: The Impact of Fluorination

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are responsible for its significant impact on molecular characteristics.[1][5]

Acidity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic protons or the pKa of the conjugate acid of a basic nitrogen atom within a heterocyclic ring.[6] This modulation of pKa is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, absorption, and ability to interact with its biological target. For instance, the introduction of a fluorine atom to an aliphatic amine can decrease the pKa value by approximately 1.7 units.[7]

Lipophilicity (logP)

The effect of fluorination on lipophilicity, a critical parameter for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties, is nuanced. While the introduction of a single fluorine atom or a trifluoromethyl group to an alkyl chain generally decreases lipophilicity due to the strong electron-withdrawing nature of fluorine, the fluorination of aromatic rings often increases lipophilicity.[1] This is attributed to the low polarizability of the C-F bond.[1] The modulation of lipophilicity allows for the fine-tuning of a drug's ability to cross biological membranes.[8]

Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[8] Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug.[9][10] This increased stability can lead to improved bioavailability and a more favorable dosing regimen.

Quantitative Data Summary

The following tables summarize the impact of fluorination on the pKa and logP of representative heterocyclic compounds.

HeterocycleCompoundSubstitutionpKalogP
Pyridine 2-(Methylthio)pyridineNone-1.69
2-(Difluoromethylthio)pyridine-SCF₂H-1.95
2-(Trifluoromethylthio)pyridine-SCF₃-2.13
Piperidine Ropivacainen-propyl--
Fluorinated Ropivacaine Analog3-fluoropropylLowerSimilar/Higher
Levobupivacainen-butyl--
Fluorinated Levobupivacaine Analog4,4,4-trifluorobutylLowerSimilar/Higher

Note: Specific pKa values for the pyridine derivatives were not provided in the source material. The effect on piperidine derivatives was described qualitatively.

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug discovery. The following are detailed protocols for key experimental assays.

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of a titrant (acid or base) to a solution of the compound and monitoring the resulting pH change.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

  • Nitrogen gas

  • Magnetic stirrer and stir bar

  • Beaker or reaction vessel

  • Compound of interest (API)

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[4][8]

  • Sample Preparation: Dissolve a precisely weighed amount of the API in a suitable solvent (e.g., water, methanol-water mixture) to a concentration of at least 10⁻⁴ M.[4] Add 0.15 M KCl to maintain constant ionic strength.[4][8]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[4][8]

  • Titration:

    • For a basic compound, titrate with standardized 0.1 M HCl.

    • For an acidic compound, titrate with standardized 0.1 M NaOH.

  • Data Acquisition: Record the pH value after each incremental addition of the titrant, allowing the solution to equilibrate. Continue the titration until the pH change becomes minimal.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[11] For multi-ionizable compounds, second-derivative analysis can be used to identify multiple pKa values.

Determination of logP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels or vials

  • Shaker or vortex mixer

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • Compound of interest

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in either the aqueous or organic phase. The concentration should be within the linear range of the analytical method.

  • Partitioning:

    • Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or vial.

    • Add a known amount of the compound stock solution.

    • Shake the mixture for a predetermined time (e.g., 1-24 hours) to allow for equilibrium to be reached.[12]

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Concentration Measurement: Carefully separate the two phases and measure the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

In Vitro Permeability Assessment using the Caco-2 Cell Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that serves as an in vitro model of the intestinal epithelium to predict drug absorption.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (semipermeable supports)

  • Multi-well plates

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • LC-MS/MS or other sensitive analytical instrumentation

  • Compound of interest and control compounds (e.g., high and low permeability standards)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[13]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[14][15]

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayer with transport buffer.

    • Add the test compound solution (typically at 10 µM) to the apical (donor) compartment.[14]

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate for a specific time (e.g., 2 hours) at 37°C.[14]

    • At the end of the incubation, collect samples from both compartments.

  • Efflux Assay (Basolateral to Apical - B-A): To assess active efflux, perform the assay in the reverse direction by adding the compound to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally indicative of active efflux.[13]

Visualizing Molecular Interactions and Processes

Graphviz diagrams provide a clear visual representation of complex biological pathways and experimental workflows.

Signaling Pathway of Sitagliptin (DPP-4 Inhibitor)

Sitagliptin_Pathway cluster_Gut Intestine cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream cluster_Effect Physiological Effect Meal Meal Incretins GLP-1 & GIP (Incretin Hormones) Meal->Incretins Release Beta_Cells Pancreatic Beta-Cells Incretins->Beta_Cells Stimulates Alpha_Cells Pancreatic Alpha-Cells Incretins->Alpha_Cells Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Inactivation Insulin Insulin Beta_Cells->Insulin Release Glucose_Uptake Increased Glucose Uptake Insulin->Glucose_Uptake Glucagon Glucagon Alpha_Cells->Glucagon Secretion Hepatic_Glucose Reduced Hepatic Glucose Production Glucagon->Hepatic_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits Celecoxib_Pathway Arachidonic_Acid Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2) Prostaglandin_H2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, & Inhibitor Solutions Start->Prepare_Reagents Incubate_Control Incubate Enzyme + Substrate Prepare_Reagents->Incubate_Control Incubate_Test Incubate Enzyme + Substrate + Inhibitor Prepare_Reagents->Incubate_Test Measure_Product_Control Measure Product Formation (Control) Incubate_Control->Measure_Product_Control Measure_Product_Test Measure Product Formation (Test) Incubate_Test->Measure_Product_Test Calculate_Inhibition Calculate % Inhibition Measure_Product_Control->Calculate_Inhibition Measure_Product_Test->Calculate_Inhibition End End Calculate_Inhibition->End

References

The Strategic Integration of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel chemical entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. Within this landscape, fluorinated scaffolds have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered basicity of neighboring functional groups. Among these valuable building blocks, tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate has emerged as a versatile scaffold for the design of innovative therapeutics, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of this compound, including a plausible synthetic route, its application in the design of potent and selective dopamine D4 receptor antagonists, detailed experimental protocols, and an exploration of the relevant signaling pathways.

Physicochemical Properties

This compound is a chiral molecule with the chemical formula C10H17F2NO3 and a molecular weight of 237.24 g/mol .[1] The presence of the gem-difluoro group at the 3-position of the piperidine ring significantly lowers the pKa of the piperidine nitrogen, a property that can be strategically exploited in drug design to modulate target engagement and pharmacokinetic properties.

PropertyValue
Molecular FormulaC10H17F2NO3
Molecular Weight237.24 g/mol
XLogP31.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Synthesis of the Core Scaffold

A potential precursor, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, is commercially available. The stereoselective reduction of this ketone would yield the desired cis or trans hydroxy derivative. The choice of reducing agent and reaction conditions would be critical in controlling the stereochemical outcome.

Below is a proposed workflow for the synthesis:

G cluster_0 Proposed Synthesis of this compound start tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate reduction Stereoselective Reduction (e.g., NaBH4, L-Selectride®) start->reduction product This compound reduction->product purification Chromatographic Purification product->purification

Figure 1: Proposed synthetic workflow for the target compound.
Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound from tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

Materials:

  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

  • Sodium borohydride (NaBH4) or other suitable reducing agent

  • Methanol (or other appropriate solvent)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

  • Dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired this compound.

Note: The stereochemistry of the resulting alcohol will depend on the reducing agent and substrate conformation. Characterization by NMR spectroscopy would be required to determine the relative stereochemistry.

Application in Novel Drug Design: Dopamine D4 Receptor Antagonists

The this compound scaffold has proven to be a valuable starting point for the synthesis of potent and selective antagonists of the dopamine D4 receptor (D4R). The D4R is a G-protein coupled receptor primarily expressed in the prefrontal cortex, amygdala, and hippocampus, and is implicated in various neuropsychiatric disorders, including schizophrenia and ADHD.

A series of 3,3-difluoropiperidine ethers have been synthesized and evaluated for their D4R binding affinity. The general structure involves the derivatization of the hydroxyl group of the core scaffold.

Quantitative Data: D4 Receptor Binding Affinity

The following table summarizes the binding affinities (Ki values) of a selection of synthesized 3,3-difluoropiperidine derivatives for the human dopamine D4 receptor.

Compound IDR Group (Attached to Oxygen)Ki (nM)
7a 4-Fluorophenyl140
7b 3,4-Difluorophenyl320
7c 4-Fluoro-3-methylphenyl210
7d 3-Fluorophenyl>10,000
7e 4-Methylphenyl>10,000

Data extracted from a study on 3,3-difluoro and 4,4-difluoropiperidine ethers as D4 antagonists.

Experimental Protocols: Synthesis and Biological Evaluation of D4R Antagonists

The synthesis of these D4 receptor antagonists generally proceeds through a two-step sequence starting from a commercially available precursor, tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate, which is closely related to the title compound.

G cluster_1 General Synthesis of 3,3-Difluoropiperidine Ether D4R Antagonists start_material tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate mesylation Mesylation (Ms2O, Et3N, CH2Cl2) start_material->mesylation mesylate_intermediate Mesylate Intermediate mesylation->mesylate_intermediate displacement Phenolic Displacement (ArOH, Cs2CO3, DMF) mesylate_intermediate->displacement boc_ether Boc-Protected Ether displacement->boc_ether deprotection Boc Deprotection (TFA or HCl) boc_ether->deprotection piperidine_ether Piperidine Ether deprotection->piperidine_ether reductive_amination Reductive Amination (ArCHO, NaBH(OAc)3) piperidine_ether->reductive_amination final_product Final D4R Antagonist reductive_amination->final_product

Figure 2: General synthetic workflow for D4R antagonists.

General Synthetic Procedure: The synthesis commences with the mesylation of the primary alcohol of tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate using methanesulfonic anhydride and triethylamine in dichloromethane. The resulting mesylate is then displaced with a substituted phenol in the presence of cesium carbonate in dimethylformamide to yield the corresponding ether. Subsequent removal of the Boc protecting group with trifluoroacetic acid or hydrogen chloride affords the free piperidine, which is then subjected to reductive amination with an appropriate aromatic aldehyde to furnish the final D4 receptor antagonist.

Biological Evaluation: D4 Receptor Binding Assay The binding affinity of the synthesized compounds for the human dopamine D4 receptor is determined through a competitive radioligand binding assay.

  • Source: Membranes from HEK293 cells stably expressing the human D4 receptor.

  • Radioligand: [3H]N-methylspiperone.

  • Procedure: Cell membranes are incubated with various concentrations of the test compound and a fixed concentration of the radioligand.

  • Detection: The amount of bound radioligand is quantified by liquid scintillation counting.

  • Analysis: The Ki values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to Gi/o proteins. Upon activation by dopamine, the D4 receptor initiates a cascade of intracellular signaling events that modulate neuronal excitability and gene expression.

D4R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R G_protein Gi/o Protein D4R->G_protein activates PDGF_receptor PDGFβ Receptor D4R->PDGF_receptor transactivates NFkB NF-κB Activation D4R->NFkB AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel modulates cAMP cAMP AC->cAMP produces Ca_ion Ca2+ Ca_channel->Ca_ion influx PLC PLCγ PDGF_receptor->PLC MAPK_pathway MAPK Pathway PDGF_receptor->MAPK_pathway PKA PKA cAMP->PKA activates Gene_expression Gene Expression (e.g., c-Fos, KLF2) PKA->Gene_expression CaMKII CaMKII Ca_ion->CaMKII IP3 IP3 PLC->IP3 ER_Ca Ca2+ Release IP3->ER_Ca ERK ERK1/2 ERK->Gene_expression MAPK_pathway->ERK CaMKII->Gene_expression

Figure 3: Dopamine D4 receptor signaling cascade.

Activation of the D4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[2] The D4 receptor can also modulate calcium ion channels and transactivate receptor tyrosine kinases such as the platelet-derived growth factor β (PDGFβ) receptor, leading to the activation of the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[2] These signaling cascades ultimately influence gene expression and neuronal function.

Conclusion

This compound stands out as a highly valuable and versatile building block in contemporary drug discovery. Its unique structural and electronic properties, conferred by the gem-difluoro substitution, offer medicinal chemists a powerful tool to fine-tune the pharmacological profiles of drug candidates. The successful application of this scaffold in the development of potent and selective dopamine D4 receptor antagonists underscores its potential for addressing complex CNS disorders. As synthetic methodologies for fluorinated compounds continue to advance, the utility of this and related building blocks is poised to expand, paving the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

The Strategic Incorporation of Fluorinated Piperidines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a significant portion of approved pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. However, the constant drive for improved drug candidates with fine-tuned properties has led to a growing interest in the strategic fluorination of this privileged structure. This technical guide provides an in-depth exploration of the applications of fluorinated piperidines, detailing their impact on drug design, relevant experimental protocols, and case studies of their successful implementation.

Core Principles: The Impact of Fluorine on Piperidine Scaffolds

The introduction of fluorine, the most electronegative element, into a piperidine ring imparts a range of profound and often beneficial changes to a molecule's physicochemical and pharmacokinetic properties. These modifications are highly context-dependent, relying on the number and position of the fluorine atoms.

Modulation of Physicochemical Properties

Strategic fluorination offers a powerful tool to modulate key properties that govern a drug's behavior.[1]

  • Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the basicity of the piperidine nitrogen. This reduction in pKa can be crucial for improving oral absorption and bioavailability, as it alters the ionization state of the molecule at physiological pH.[2] A lower pKa can reduce unwanted interactions with off-targets like the hERG channel, which is associated with cardiac toxicity.[3][4]

  • Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is more complex. While a single fluorine atom can subtly alter LogP, often increasing it, the overall impact depends on the molecular context.[5][6] Fluorination can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, a critical feature for drugs targeting the central nervous system.[7]

  • Conformational Control: Fluorine substitution has a remarkable influence on the conformational preference of the piperidine ring. Due to a combination of steric and stereoelectronic effects, such as hyperconjugation and charge-dipole interactions (C-F···H-N+), fluorinated piperidines often exhibit a strong preference for specific chair conformations.[8][9] For instance, 3-fluoropiperidines frequently favor a conformation where the fluorine atom occupies an axial position, which can lock the molecule into a more biologically active shape.[10][11]

Enhancement of Pharmacokinetic and Pharmacodynamic Profiles

The ultimate goal of these physicochemical modifications is to improve a drug's performance in vivo.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] By replacing metabolically labile C-H bonds at "soft spots" with C-F bonds, medicinal chemists can block metabolic pathways, significantly increasing a drug's half-life and leading to improved dosing regimens.[6][12]

  • Binding Affinity and Selectivity: The electronegativity of fluorine can alter the electron distribution within a molecule, influencing hydrogen bonding and other non-covalent interactions with the target protein.[1] This can lead to increased binding affinity and enhanced selectivity for the intended target over related proteins, thereby reducing off-target side effects.

Data Presentation: Physicochemical Properties of Fluorinated Piperidines

The following tables summarize quantitative data on the effects of fluorination on the pKa and lipophilicity of piperidine analogs, compiled from various sources.

CompoundStructurepKaΔpKa (from Piperidine)LogPReference
Piperidine11.12-1.1[13]
3-Fluoropiperidine9.80-1.320.6[13]
4-Fluoropiperidine10.20-0.920.8[13]
3,3-Difluoropiperidine8.20-2.920.7[13]
4,4-Difluoropiperidine9.10-2.021.0[13]

Table 1. Experimentally determined pKa and LogP values for selected fluorinated piperidines compared to the parent compound.

Compound SeriesNon-fluorinated pKaFluorinated pKaΔpKaReference
PDE9 Inhibitors9.578.65-0.92[14]
3-(3-(piperidin-1-yl)propyl)indoles~10.08.0 - 9.0-1.0 to -2.0[2]

Table 2. Comparison of pKa values for fluorinated and non-fluorinated analogs in specific drug discovery programs.

Case Studies in Drug Discovery

The strategic application of fluorinated piperidines has been instrumental in the development of several successful drugs.

Paroxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Paroxetine (Paxil) is a widely prescribed antidepressant and anxiolytic drug.[15] Its structure features a (3S,4R)-4-(4-fluorophenyl)piperidine core.[4] The fluorophenyl group is critical for its mechanism of action. Paroxetine functions by potently and selectively blocking the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors.[16][17]

The signaling pathway influenced by Paroxetine is central to its therapeutic effect.

G Paroxetine Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Released Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Released Release SERT Serotonin Transporter (SERT) Serotonin_Released->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin_Released->Postsynaptic_Receptor Binding Downstream_Signaling Neuronal Signaling (Mood Regulation) Postsynaptic_Receptor->Downstream_Signaling Paroxetine Paroxetine Paroxetine->SERT Synaptic_Cleft Synaptic Cleft

Paroxetine's inhibition of the serotonin transporter (SERT).
Ceritinib: An Anaplastic Lymphoma Kinase (ALK) Inhibitor

Ceritinib (Zykadia) is a second-generation tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) fusion oncogene.[1][5] The chemical structure of Ceritinib incorporates a piperidine moiety that is crucial for its binding and pharmacokinetic properties.[18] In ALK-positive NSCLC, a chromosomal rearrangement leads to a fusion gene (e.g., EML4-ALK) that produces a constitutively active kinase, driving uncontrolled cell proliferation.[19]

Ceritinib potently inhibits ALK, blocking its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell survival and growth, such as the STAT3, PI3K/AKT, and ERK1/2 pathways.[18][19]

G Ceritinib Signaling Pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes EML4_ALK EML4-ALK Fusion Protein STAT3 STAT3 EML4_ALK->STAT3 Activates AKT PI3K/AKT EML4_ALK->AKT Activates ERK RAS/MEK/ERK EML4_ALK->ERK Activates Ceritinib Ceritinib Ceritinib->EML4_ALK Inhibits Autophosphorylation Apoptosis Apoptosis Ceritinib->Apoptosis Promotes Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation AKT->Apoptosis Inhibits ERK->Proliferation

Ceritinib's inhibition of EML4-ALK and downstream pathways.

Experimental Protocols

This section provides generalized methodologies for the synthesis and analysis of fluorinated piperidines, based on common practices in the field.

Synthesis: Heterogeneous Hydrogenation of a Fluoropyridine

One of the most robust and common methods for synthesizing fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors.[6][16] This method often proceeds with high cis-diastereoselectivity.[3]

Objective: To synthesize a cis-fluorinated piperidine from a corresponding fluoropyridine.

Materials:

  • Fluoropyridine substrate (1.0 eq)

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (or other suitable solvent)

  • Hydrochloric acid (HCl) or other Brønsted acid

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for reactions under pressure (e.g., Parr hydrogenator or autoclave)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: A pressure-rated reaction vessel is charged with the fluoropyridine substrate and the Pd/C catalyst.

  • Solvent Addition: The solvent (e.g., Methanol) and the acid (e.g., HCl) are added. The acid is crucial for activating the pyridine ring towards reduction.

  • Inerting: The vessel is sealed and purged several times with an inert gas (Nitrogen or Argon) to remove oxygen.

  • Hydrogenation: The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 50 bar). The reaction mixture is stirred vigorously at room temperature or with gentle heating for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).

  • Work-up: After the reaction, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the heterogeneous catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting residue, typically the hydrochloride salt of the fluorinated piperidine, can be further purified by recrystallization or chromatography if necessary.

G Workflow: Hydrogenation of Fluoropyridine Start Start: Fluoropyridine, Pd/C, Solvent, Acid Setup Charge Reaction Vessel Start->Setup Inert Purge with N₂/Ar Setup->Inert Hydrogenate Pressurize with H₂ (e.g., 50 bar) Stir 12-24h Inert->Hydrogenate Filter Depressurize & Filter through Celite Hydrogenate->Filter Concentrate Concentrate Filtrate (Rotary Evaporator) Filter->Concentrate Purify Purify by Recrystallization/ Chromatography Concentrate->Purify End End: cis-Fluorinated Piperidine Salt Purify->End

Generalized workflow for fluorinated piperidine synthesis.
Analysis: Conformational Study by NMR Spectroscopy

NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for determining the conformational preferences of fluorinated piperidines.[11] The magnitude of the ³J(F,H) coupling constants is indicative of the dihedral angle between the fluorine and adjacent protons, allowing for the assignment of axial or equatorial positions.[10]

Objective: To determine the preferred conformation of a 3-fluoropiperidine derivative in solution.

Materials:

  • Fluorinated piperidine sample (~5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

  • NMR tubes

  • High-field NMR spectrometer equipped with a fluorine-capable probe.

Procedure:

  • Sample Preparation: Dissolve the fluorinated piperidine sample in the chosen deuterated solvent in an NMR tube. The choice of solvent is critical as polarity can influence conformational equilibrium.[11]

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts and coupling patterns of the protons on the piperidine ring.

  • ¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum (proton-coupled). This will show the fluorine signal as a multiplet. The coupling constants within this multiplet are key to the analysis.

  • 2D Correlation Spectroscopy (COSY/HSQC): Acquire 2D NMR spectra, such as ¹H-¹H COSY and ¹H-¹³C HSQC, to assign all proton and carbon signals of the piperidine ring.

  • Data Analysis:

    • Measure the ³J(F,H) coupling constants from the ¹⁹F spectrum or the coupled ¹H spectrum.

    • A large coupling constant (e.g., ~30-40 Hz) typically corresponds to an anti-periplanar (180°) relationship, indicative of an axial fluorine and an axial proton.

    • Smaller coupling constants (e.g., ~5-15 Hz) correspond to gauche relationships, indicative of an equatorial fluorine or an axial fluorine with an equatorial proton.

    • By analyzing the coupling constants between the fluorine and the protons at C2 and C4, the dominant chair conformation (F-axial vs. F-equatorial) can be determined.

Analysis: pKa and LogP Determination

pKa Determination by ¹⁹F NMR Titration: The chemical shift of a fluorine atom is sensitive to the ionization state of a nearby functional group, such as the piperidine nitrogen.[20][21] This property can be exploited to determine the pKa.

  • Prepare a series of buffered aqueous solutions (D₂O) across a range of pH values (e.g., pH 2 to 12).

  • Dissolve a small, constant amount of the fluorinated piperidine in each buffer.

  • Acquire a ¹⁹F NMR spectrum for each sample.

  • Plot the ¹⁹F chemical shift (δ) versus the pH.

  • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is the pKa of the piperidine nitrogen.

LogP Determination by Shake-Flask Method: The octanol-water partition coefficient (LogP) is a classical measure of lipophilicity.

  • Prepare a solution of the fluorinated piperidine in a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD measurement).

  • Vigorously shake the mixture to allow the compound to partition between the two phases until equilibrium is reached.

  • Centrifuge the mixture to ensure complete separation of the two layers.

  • Carefully collect samples from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS, UV-Vis spectroscopy).

  • Calculate LogP (or LogD) as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion and Future Outlook

Fluorinated piperidines represent a powerful and versatile class of building blocks in modern drug discovery. The strategic incorporation of fluorine allows for the precise tuning of a molecule's physicochemical properties, leading to enhanced metabolic stability, improved membrane permeability, and optimized target engagement. As demonstrated by successful drugs like Paroxetine and Ceritinib, the unique conformational and electronic effects of fluorine can be leveraged to solve complex pharmacological challenges. Advances in synthetic methodologies, particularly in late-stage fluorination and asymmetric synthesis, continue to expand the accessible chemical space of fluorinated piperidines. The continued application of these principles promises to yield a new generation of safer and more effective therapeutics.

References

Conformational Analysis of Difluoropiperidine Rings Using NMR: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine rings is a widely utilized strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. The conformational preferences of these fluorinated heterocycles are critical to their biological activity, influencing how they interact with their target receptors. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of difluoropiperidine rings in solution. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the conformational analysis of these important structural motifs.

Theoretical Background: The Axial Fluorine Preference

A key factor governing the conformational equilibrium of fluorinated piperidines is the preference for the fluorine atom to occupy an axial position. This preference is influenced by a combination of stereoelectronic effects, including hyperconjugation and charge-dipole interactions, as well as solvation effects.[1]

  • Hyperconjugation: An axial C-F bond can engage in stabilizing hyperconjugative interactions with the anti-periplanar σ* orbitals of the C-C bonds in the ring.

  • Charge-Dipole Interactions: The polarized C-F bond can have favorable electrostatic interactions with other parts of the molecule.

  • Solvation: The polarity of the solvent can significantly influence the conformational equilibrium, often stabilizing the more polar conformer.[1]

Experimental Protocols

A systematic approach combining various NMR experiments is essential for a thorough conformational analysis of difluoropiperidine rings.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the difluoropiperidine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the conformational equilibrium.

  • Internal Standard: Add a suitable internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for chemical shift referencing. For ¹⁹F NMR, an external reference or referencing to an internal solvent peak is common.

  • Filtration: If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

High-resolution NMR spectra are typically acquired on spectrometers with field strengths of 400 MHz or higher. The following is a typical suite of experiments:

  • ¹H NMR: A standard one-dimensional proton NMR spectrum provides initial information about the proton environment and proton-proton couplings.

  • ¹⁹F NMR: A one-dimensional fluorine NMR spectrum (often ¹H-decoupled) reveals the number of distinct fluorine environments and their chemical shifts.

  • ¹H-¹⁹F HSQC/HETCOR: A two-dimensional heteronuclear single quantum coherence or heteronuclear correlation experiment correlates fluorine atoms with directly attached or nearby protons, aiding in the assignment of proton signals adjacent to fluorine.

  • COSY (Correlation Spectroscopy): A two-dimensional homonuclear correlation experiment that reveals proton-proton coupling networks, helping to trace the connectivity of the piperidine ring protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / HOESY (Heteronuclear Overhauser Effect Spectroscopy): These experiments provide information about through-space proximities between nuclei. NOESY is used for ¹H-¹H correlations, while HOESY is used for ¹H-¹⁹F correlations. The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, providing crucial information for determining the relative stereochemistry and conformational preferences.

  • Dynamic NMR (DNMR): In cases where conformers are in rapid exchange, variable temperature (VT) NMR experiments can be employed to slow down the exchange process and allow for the observation of individual conformers. Coalescence temperature and line-shape analysis can provide quantitative information about the energy barriers of conformational interconversion.

A generalized workflow for the NMR-based conformational analysis is depicted below:

G cluster_0 Experimental Workflow cluster_1 Data Interpretation and Structure Elucidation cluster_2 Computational Corroboration A Sample Preparation (Difluoropiperidine in Deuterated Solvent) B 1D NMR Acquisition (¹H, ¹⁹F) A->B C 2D NMR Acquisition (COSY, HSQC, NOESY/HOESY) B->C D Data Processing and Analysis C->D E Signal Assignment D->E F Measurement of Coupling Constants (³J(H,F), ³J(H,H)) E->F G Analysis of NOE/HOE Correlations E->G H Determination of Conformational Equilibrium F->H G->H J Comparison of Experimental and Calculated Data H->J K Final Conformational Model H->K I DFT Calculations (Geometry Optimization, NMR Parameter Prediction) I->J J->K G cluster_0 Conformational Equilibrium of a 3,5-Difluoropiperidine A Axial Conformer B Equatorial Conformer A->B ΔG G cluster_0 Computational Chemistry Workflow cluster_1 Comparison with Experimental Data A Conformational Search B Geometry Optimization (DFT) A->B C NMR Parameter Calculation (GIAO) B->C D Relative Energy Calculation B->D E Experimental NMR Data (δ, J, NOE) C->E Comparison D->E Comparison F Validated Conformational Model E->F

References

The Strategic Integration of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate in the Development of Central Nervous System Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics for a spectrum of central nervous system (CNS) disorders is a paramount challenge in modern medicinal chemistry. A key strategy in this endeavor is the design and utilization of innovative molecular building blocks that can confer desirable pharmacological properties upon drug candidates. Among these, fluorinated piperidine scaffolds have garnered significant attention due to their ability to modulate physicochemical and pharmacokinetic parameters, such as metabolic stability, lipophilicity, and pKa, which are critical for CNS drug efficacy. This technical guide delves into the synthesis, applications, and signaling pathways associated with a particularly promising building block: tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate .

The introduction of the gem-difluoro motif at the 3-position of the piperidine ring offers a strategic advantage in drug design. This substitution can significantly enhance the metabolic stability of adjacent chemical bonds and influence the conformational preferences of the piperidine ring, thereby impacting receptor binding affinity and selectivity. The hydroxyl group at the 5-position provides a versatile handle for further synthetic elaboration, allowing for the construction of a diverse library of compounds.

Synthesis of the Core Building Block

The synthesis of this compound is a multi-step process that begins with the readily available precursor, N-Boc-3-piperidone. While a definitive, publicly available, step-by-step protocol for this specific molecule is not extensively documented, a plausible synthetic route can be constructed based on established chemical transformations. The key steps involve the fluorination of the piperidone ring followed by a stereoselective reduction of the keto group.

A general synthetic workflow is outlined below:

start N-Boc-3-piperidone fluorination Fluorination at C3 start->fluorination e.g., Selectfluor® ketone tert-Butyl 3,3-difluoro- 5-oxopiperidine-1-carboxylate fluorination->ketone reduction Stereoselective Reduction ketone->reduction e.g., NaBH4, L-Selectride® final_product tert-Butyl 3,3-difluoro- 5-hydroxypiperidine-1-carboxylate reduction->final_product Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds Gi_o Gi/o Protein D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response (e.g., altered gene expression, neuronal excitability) Downstream->Response SubstanceP Substance P NK1R Tachykinin NK1 Receptor SubstanceP->NK1R Binds Gq_11 Gq/11 Protein NK1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (e.g., inflammation, pain signaling) Ca_release->Response PKC->Response Monomers Aβ Monomers Oligomers Soluble Aβ Oligomers Monomers->Oligomers Aggregation Protofibrils Aβ Protofibrils Oligomers->Protofibrils Toxicity Neuronal Toxicity and Cell Death Oligomers->Toxicity Fibrils Insoluble Aβ Fibrils (Plaques) Protofibrils->Fibrils Fibrils->Toxicity

Investigating the Metabolic Stability of Fluorinated Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. However, the metabolic lability of the piperidine ring often presents a significant challenge in drug development, leading to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites. A key strategy to mitigate these metabolic issues is the selective incorporation of fluorine atoms into the piperidine ring or its substituents. This in-depth technical guide explores the metabolic stability of fluorinated piperidines, providing a comprehensive overview of the underlying metabolic pathways, experimental protocols for stability assessment, and a comparative analysis of fluorinated versus non-fluorinated analogues. The strategic placement of fluorine can block sites of metabolism, enhance potency, and modulate physicochemical properties, ultimately leading to more robust drug candidates.[1][2][3]

Core Concepts in Piperidine Metabolism

The metabolic fate of piperidine-containing compounds is primarily governed by Phase I metabolism, predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4] The most common metabolic pathways for the piperidine moiety include:

  • N-Dealkylation: This is a major metabolic route for N-substituted piperidines, often initiated by the oxidation of the α-carbon to the nitrogen, leading to the cleavage of the N-alkyl group. CYP3A4 is a major isoform responsible for this transformation.[5][6][7]

  • Ring Oxidation: Hydroxylation of the carbon atoms within the piperidine ring, particularly at positions α, β, or γ to the nitrogen, is a common metabolic pathway.[1]

  • Bioactivation to Iminium Ions: A significant concern with piperidine-containing drugs is their potential for bioactivation. Oxidation at the α-carbon of the piperidine ring can lead to the formation of reactive iminium ion intermediates. These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity.[8][9]

The introduction of fluorine can significantly alter these metabolic pathways. The high bond energy of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond makes it more resistant to oxidative cleavage by CYP enzymes.[3][10] By strategically placing fluorine atoms at metabolically vulnerable positions, or "metabolic soft spots," the metabolic stability of the piperidine-containing compound can be substantially improved.

Data Presentation: Comparative Metabolic Stability

The following tables summarize in vitro metabolic stability data for a selection of piperidine analogues, comparing the half-life (t½) and intrinsic clearance (CLint) of fluorinated compounds with their non-fluorinated counterparts in human liver microsomes (HLM). Higher half-life and lower intrinsic clearance values are indicative of greater metabolic stability.[4]

Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Piperidine Analogues in Human Liver Microsomes (HLM)

Compound/AnalogueDescriptiont½ (min)CLint (µL/min/mg protein)Reference
Piperidine Analogue A Non-fluorinated parent compound1546.2[4]
Fluoro-Analogue A1 Monofluorination on piperidine ring4515.4[4]
Difluoro-Analogue A2 Difluorination on piperidine ring> 60< 11.6[4]
Piperidine Analogue B N-benzylpiperidine~3High[3][11]
Fluoro-Analogue B1 Fluorination on the benzyl group25Moderate[3][11]
Piperidine Analogue C Atypical DAT InhibitorLowHigh[12]
Fluoro-Analogue C1 Fluorinated piperidine analogueImprovedLower[12]

Disclaimer: The data presented is a compilation from various sources and should be used for comparative purposes only. Direct comparison of absolute values between different studies may be misleading due to variations in experimental conditions.

Experimental Protocols

Accurate assessment of metabolic stability is crucial for guiding drug design. The following are detailed methodologies for key in vitro experiments.

Liver Microsomal Stability Assay

This assay is a high-throughput method to evaluate the metabolic stability of compounds against Phase I enzymes, primarily cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM) (e.g., 20 mg/mL stock)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard (IS) in a quenching solution (e.g., cold acetonitrile or methanol)

  • 96-well plates

  • Incubator shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

    • Thaw the liver microsomes on ice and dilute them in phosphate buffer to the desired working concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted liver microsomes.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For the "0" time point, add the quenching solution before the NADPH solution.

    • Incubate the plate at 37°C with shaking.

  • Sample Collection and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture from each well to a new plate containing the cold quenching solution with the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL)

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated plates

  • Test compound stock solution

  • Internal standard in a quenching solution

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Cell Plating and Culture:

    • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer (typically 4-6 hours or overnight).

  • Incubation:

    • Prepare a working solution of the test compound in the incubation medium.

    • Remove the plating medium from the cells and replace it with the medium containing the test compound.

    • Incubate the plates at 37°C in a humidified incubator.

  • Sample Collection and Quenching:

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect both the cells and the incubation medium.

    • Quench the reaction by adding a cold quenching solution with an internal standard.

  • Sample Processing and Analysis:

    • Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release the intracellular compound.

    • Process the samples for LC-MS/MS analysis as described in the microsomal stability assay.

Data Analysis:

  • The data analysis is similar to the microsomal stability assay, with the disappearance of the parent compound over time used to calculate the half-life and intrinsic clearance.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Test Compound, Microsomes/Hepatocytes, NADPH) plate_prep Prepare 96-well Plate pre_incubation Pre-incubate at 37°C plate_prep->pre_incubation initiation Initiate Reaction (Add NADPH) pre_incubation->initiation incubation Incubate at 37°C with Shaking initiation->incubation quenching Quench Reaction at Time Points (Add Cold Acetonitrile + IS) incubation->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation supernatant Transfer Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Calculate t½ and CLint) lcms->data_analysis Bioactivation_Pathway piperidine Piperidine-containing Drug hydroxylation α-Carbon Hydroxylation piperidine->hydroxylation CYP450 (e.g., CYP3A4) iminium Iminium Ion (Reactive Intermediate) hydroxylation->iminium -H₂O covalent_binding Covalent Binding to Macromolecules (e.g., Proteins, DNA) iminium->covalent_binding trapping Cyanide Trapping (in vitro) iminium->trapping + CN⁻ toxicity Potential Toxicity covalent_binding->toxicity adduct Stable Cyano Adduct (Detectable by LC-MS/MS) trapping->adduct

References

Potential Therapeutic Targets of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity. This technical guide explores the potential therapeutic targets of tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate, a fluorinated piperidine derivative. Based on an analysis of existing literature for structurally related compounds, this document outlines plausible biological targets and provides detailed, actionable experimental protocols for their validation. The primary aim is to furnish researchers with a strategic framework to investigate the therapeutic potential of this compound and its analogs.

Introduction: The Promise of Fluorinated Piperidines

Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds in pharmaceuticals, recognized for their versatile biological activities.[1] The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance properties such as metabolic stability, membrane permeability, and binding affinity. The 3,3-difluoropiperidine moiety, in particular, has been identified as a valuable building block in the synthesis of pharmacologically active agents.[2] While direct biological data for this compound is not extensively available in the public domain, analysis of patents and publications on analogous structures provides compelling leads for potential therapeutic applications.

This guide focuses on two promising, albeit speculative, therapeutic targets for this compound: Orexin Receptors and the Apelin Receptor . This hypothesis is predicated on the documented activity of structurally similar fluorinated piperidines.

Potential Therapeutic Target I: Orexin Receptors (OX1R and OX2R)

Rationale

A patent application has disclosed a series of 4,4-difluoro-piperidine derivatives as potent orexin receptor antagonists.[3] Orexin-A and Orexin-B are neuropeptides that regulate various physiological processes, including sleep-wake cycles, appetite, and reward pathways, by activating the G-protein coupled receptors (GPCRs) OX1R and OX2R.[4][5] Antagonism of these receptors is a clinically validated approach for the treatment of insomnia.[6][7][8] Given the structural similarity, it is plausible that this compound could also modulate orexin receptor activity.

Orexin Receptor Signaling Pathways

Orexin receptors are coupled to multiple G-protein subtypes (Gq, Gi/o, and Gs), leading to diverse downstream signaling events.[1][4][9] The primary signaling cascade involves the activation of the Gq protein, which in turn activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium levels.[9][10]

Orexin_Signaling cluster_cytoplasm Cytoplasm Orexin Orexin-A / Orexin-B OXR Orexin Receptor (OX1R / OX2R) Orexin->OXR Gq Gq OXR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Downstream Downstream Cellular Responses Ca2_cyto->Downstream

Figure 1: Simplified Orexin Receptor Gq Signaling Pathway.
Proposed Experimental Protocols for Target Validation

This assay is a primary, high-throughput method to identify antagonists of the Gq-coupled orexin receptors by measuring changes in intracellular calcium concentration.[10][11]

Workflow:

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow A 1. Seed cells expressing OX1R or OX2R B 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Incubate with test compound (tert-butyl 3,3-difluoro-5- hydroxypiperidine-1-carboxylate) B->C D 4. Stimulate with Orexin-A C->D E 5. Measure fluorescence (proportional to [Ca2+]i) D->E F 6. Analyze data to determine IC50 E->F

Figure 2: Experimental workflow for the calcium mobilization assay.

Detailed Protocol:

  • Cell Culture: Maintain CHO-K1 or HEK293 cells stably expressing human OX1R or OX2R in appropriate growth medium.

  • Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Wash cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Measure baseline fluorescence using a fluorescence plate reader. Add a known concentration of Orexin-A (e.g., EC80) to stimulate the cells and immediately measure the fluorescence signal over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

To investigate potential interactions with Gi or Gs-coupled pathways, a cAMP assay can be performed.[10]

Detailed Protocol:

  • Cell Culture and Plating: Use cells expressing OX1R or OX2R as described above.

  • Compound Incubation: Pre-incubate the cells with the test compound.

  • Stimulation:

    • For Gi-coupled activity: Add forskolin (an adenylyl cyclase activator) along with Orexin-A. A Gi-coupled antagonist would prevent the orexin-mediated decrease in forskolin-stimulated cAMP levels.

    • For Gs-coupled activity: Add Orexin-A alone. A Gs-coupled antagonist would inhibit the orexin-induced increase in cAMP.

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Determine the IC50 of the compound for the inhibition of orexin-mediated changes in cAMP levels.

Potential Therapeutic Target II: Apelin Receptor (APJ)

Rationale

The 3,3-difluoropiperidine scaffold has been shown to enhance the potency of agonists for the apelin receptor (APJ).[2] The apelin/APJ system is a key regulator of cardiovascular function, fluid homeostasis, and angiogenesis.[12][13][14] Agonists of the APJ receptor are being explored for the treatment of heart failure, pulmonary hypertension, and diabetic obesity.[14][15][16] Therefore, this compound may act as a modulator of the APJ receptor.

Apelin Receptor Signaling Pathways

The apelin receptor is a class A GPCR that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[3][17] It also signals through β-arrestin recruitment, which can initiate distinct downstream pathways.[13][18]

Apelin_Signaling cluster_cytoplasm Cytoplasm Apelin Apelin APJ Apelin Receptor (APJ) Apelin->APJ Gi Gi APJ->Gi activates beta_arrestin β-Arrestin APJ->beta_arrestin recruits AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP ERK ERK beta_arrestin->ERK activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Downstream_Gi Downstream Cellular Responses (e.g., vasodilation) PKA->Downstream_Gi Downstream_arrestin Downstream Cellular Responses (e.g., receptor internalization) ERK->Downstream_arrestin

Figure 3: Simplified Apelin Receptor Signaling Pathways.
Proposed Experimental Protocols for Target Validation

This assay is a robust method to identify agonists of the APJ receptor by measuring the recruitment of β-arrestin to the activated receptor.[18][19]

Workflow:

beta_Arrestin_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow A 1. Use cells co-expressing APJ and a β-arrestin reporter system (e.g., EFC) B 2. Add test compound (tert-butyl 3,3-difluoro-5- hydroxypiperidine-1-carboxylate) A->B C 3. Incubate to allow for receptor activation and β-arrestin recruitment B->C D 4. Add substrate for the reporter enzyme C->D E 5. Measure luminescence D->E F 6. Analyze data to determine EC50 E->F

Figure 4: Experimental workflow for the β-arrestin recruitment assay.

Detailed Protocol:

  • Cell Lines: Utilize a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-Arrestin GPCR assay from DiscoveRx, which co-expresses the APJ receptor and a β-arrestin-enzyme fragment complementation (EFC) system.

  • Cell Plating: Plate the cells in white-walled, clear-bottom microplates.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the EFC substrate and further incubate at room temperature in the dark. Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the fold activation relative to a vehicle control and determine the EC50 value.

Although primarily Gi-coupled, APJ activation can also lead to calcium mobilization, likely through Gq coupling or other mechanisms in certain cell types.[20]

Detailed Protocol:

  • Cell Culture and Dye Loading: Use CHO-K1 or HEK293 cells expressing the human APJ receptor and load with a calcium-sensitive dye as described for the orexin receptor assay.

  • Compound Addition and Signal Detection: Add the test compound and measure fluorescence to detect any agonist-induced calcium mobilization.

  • Data Analysis: Determine the EC50 for the compound-induced calcium response.

Data Presentation

All quantitative data generated from the proposed assays should be summarized in clearly structured tables for easy comparison of potency and efficacy across different targets and assay formats.

Table 1: Hypothetical Data Summary for Orexin Receptor Antagonist Activity

CompoundTargetAssay TypeEndpointValue (nM)
This compoundOX1RCalcium MobilizationIC50Experimental Value
This compoundOX2RCalcium MobilizationIC50Experimental Value
This compoundOX1RcAMP (Gi)IC50Experimental Value
This compoundOX2RcAMP (Gi)IC50Experimental Value
Reference Antagonist (e.g., Suvorexant)OX1R/OX2RCalcium MobilizationIC50Literature Value

Table 2: Hypothetical Data Summary for Apelin Receptor Agonist Activity

CompoundTargetAssay TypeEndpointValue (nM)
This compoundAPJβ-Arrestin RecruitmentEC50Experimental Value
This compoundAPJCalcium MobilizationEC50Experimental Value
This compoundAPJcAMP (Gi)EC50Experimental Value
Reference Agonist (e.g., Apelin-13)APJβ-Arrestin RecruitmentEC50Literature Value

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently limited, a rational, structure-based approach suggests that the orexin and apelin receptors are highly plausible candidates for investigation. The experimental protocols and workflows detailed in this guide provide a comprehensive and actionable framework for researchers to systematically evaluate these hypotheses. Successful validation of activity at either of these targets would open up exciting new avenues for the development of novel therapeutics for sleep disorders, cardiovascular diseases, and metabolic conditions based on this fluorinated piperidine scaffold.

References

Methodological & Application

Synthesis of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The protocols are based on established synthetic routes for analogous compounds, with specific adaptations for the target molecule.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process commencing from 2,2-difluoro-4-pentenoic acid. The overall strategy involves the construction of the 3,3-difluoropiperidine ring system with the desired hydroxyl functionality, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.

The key stages of the synthesis are:

  • Iodolactonization: Formation of a γ-lactone intermediate from 2,2-difluoro-4-pentenoic acid.

  • Azide Substitution: Conversion of the iodomethyl group to an azidomethyl group.

  • Reductive Cyclization: Transformation of the azido lactone into the key intermediate, 3,3-difluoro-5-hydroxy-2-piperidinone.

  • Lactam Reduction: Reduction of the piperidinone to the corresponding 3,3-difluoro-5-hydroxypiperidine.

  • Boc Protection: Introduction of the tert-butoxycarbonyl protecting group to yield the final product.

Experimental Protocols

Synthesis of 3,3-Difluoro-5-iodomethyldihydrofuran-2(3H)-one

This protocol is adapted from a known procedure for the iodolactonization of unsaturated carboxylic acids.[1]

Reaction: 2,2-difluoro-4-pentenoic acid → 3,3-Difluoro-5-iodomethyldihydrofuran-2(3H)-one

Materials:

  • 2,2-difluoro-4-pentenoic acid

  • Iodine (I₂)

  • Acetonitrile (CH₃CN)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Nitrogen (N₂) gas

Procedure:

  • In a flask protected from light, dissolve 2,2-difluoro-4-pentenoic acid (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add iodine (2.6 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Quench the reaction by adding a 1:1 mixture of saturated Na₂S₂O₃ and saturated NaHCO₃ solutions until the iodine color disappears.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography.

Synthesis of 5-Azidomethyl-3,3-difluorodihydrofuran-2(3H)-one

This protocol follows a standard nucleophilic substitution reaction.[1]

Reaction: 3,3-Difluoro-5-iodomethyldihydrofuran-2(3H)-one → 5-Azidomethyl-3,3-difluorodihydrofuran-2(3H)-one

Materials:

  • 3,3-Difluoro-5-iodomethyldihydrofuran-2(3H)-one

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Brine

Procedure:

  • Dissolve 3,3-difluoro-5-iodomethyldihydrofuran-2(3H)-one (1.0 eq) in DMSO.

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.

  • Evaporate the solvent under reduced pressure and purify the residue by flash chromatography to obtain the product.[1]

Synthesis of 3,3-Difluoro-5-hydroxy-2-piperidinone

This step involves a reductive cyclization of the azido lactone.[1]

Reaction: 5-Azidomethyl-3,3-difluorodihydrofuran-2(3H)-one → 3,3-Difluoro-5-hydroxy-2-piperidinone

Materials:

  • 5-Azidomethyl-3,3-difluorodihydrofuran-2(3H)-one

  • Ethanol

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve 5-azidomethyl-3,3-difluorodihydrofuran-2(3H)-one (1.0 eq) in ethanol in a pressure vessel.

  • Add 10 wt% Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Synthesis of 3,3-Difluoro-5-hydroxypiperidine

This protocol describes the reduction of the lactam to the corresponding piperidine.[1]

Reaction: 3,3-Difluoro-5-hydroxy-2-piperidinone → 3,3-Difluoro-5-hydroxypiperidine

Materials:

  • 3,3-Difluoro-5-hydroxy-2-piperidinone

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

  • Dry Tetrahydrofuran (THF)

  • Methanol

  • Nitrogen (N₂) gas

Procedure:

  • Dissolve 3,3-difluoro-5-hydroxy-2-piperidinone (1.0 eq) in dry THF under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add a 1M solution of BH₃·THF complex (4.2 eq) to the cooled solution.

  • After the addition is complete, heat the solution to 60 °C for 1.5 hours.[1]

  • Cool the reaction mixture and cautiously quench by the slow addition of methanol.

  • Remove the solvents under reduced pressure. The resulting crude 3,3-difluoro-5-hydroxypiperidine can be used directly in the next step.

Synthesis of this compound

This final step involves the protection of the piperidine nitrogen with a Boc group. This is a general procedure for Boc protection of amines.[2]

Reaction: 3,3-Difluoro-5-hydroxypiperidine → this compound

Materials:

  • Crude 3,3-difluoro-5-hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., triethylamine, sodium bicarbonate, or 4-dimethylaminopyridine (DMAP))

  • A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture of water and an organic solvent)

Procedure:

  • Dissolve the crude 3,3-difluoro-5-hydroxypiperidine in the chosen solvent.

  • Add the base (1.1-1.5 eq).

  • Add di-tert-butyl dicarbonate (1.1-1.2 eq) to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • If using an aqueous biphasic system, separate the organic layer. If using an organic solvent, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain this compound.

Data Presentation

StepStarting MaterialProductReagents and ConditionsYield (%)
12,2-difluoro-4-pentenoic acid3,3-Difluoro-5-iodomethyldihydrofuran-2(3H)-oneI₂, CH₃CN, 0 °C to rt, 15 h-
23,3-Difluoro-5-iodomethyldihydrofuran-2(3H)-one5-Azidomethyl-3,3-difluorodihydrofuran-2(3H)-oneNaN₃, DMSO, rt, 24 h69[1]
35-Azidomethyl-3,3-difluorodihydrofuran-2(3H)-one3,3-Difluoro-5-hydroxy-2-piperidinoneH₂, 10% Pd/C, Ethanol-
43,3-Difluoro-5-hydroxy-2-piperidinone3,3-Difluoro-5-hydroxypiperidineBH₃·THF, THF, 0 °C to 60 °C, 1.5 h-
53,3-Difluoro-5-hydroxypiperidineThis compoundBoc₂O, Base, Solvent, rt-

Note: Yields are based on literature for analogous reactions and may vary.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Iodolactonization cluster_1 Step 2: Azide Substitution cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Lactam Reduction cluster_4 Step 5: Boc Protection A 2,2-difluoro-4-pentenoic acid B 3,3-Difluoro-5-iodomethyldihydrofuran-2(3H)-one A->B I₂, CH₃CN C 5-Azidomethyl-3,3-difluorodihydrofuran-2(3H)-one B->C NaN₃, DMSO D 3,3-Difluoro-5-hydroxy-2-piperidinone C->D H₂, Pd/C E 3,3-Difluoro-5-hydroxypiperidine D->E BH₃·THF F This compound E->F Boc₂O, Base Logical_Relationship Start 2,2-difluoro-4-pentenoic acid Iodolactone Iodolactone Intermediate Start->Iodolactone Iodine Cyclization AzidoLactone Azido Lactone Intermediate Iodolactone->AzidoLactone Azide Displacement Piperidinone Hydroxypiperidinone Core AzidoLactone->Piperidinone Reduction & Cyclization Piperidine Hydroxypiperidine Scaffold Piperidinone->Piperidine Lactam Reduction FinalProduct Target Molecule (Boc-protected) Piperidine->FinalProduct Boc Protection

References

Application Notes and Protocols for the Stereoselective Synthesis of Vicinal Difluoro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of vicinal difluoro-functionality into organic molecules is a powerful strategy in medicinal chemistry and materials science. The unique stereoelectronic properties of the C-F bond, particularly the gauche effect observed in 1,2-difluoroalkanes, can pre-organize molecular conformations, leading to enhanced binding affinity, improved metabolic stability, and modulated physicochemical properties.[1][2][3][4][5] However, the stereoselective synthesis of these motifs presents a significant challenge.[1][2] This document provides an overview of modern synthetic strategies and detailed protocols for the preparation of vicinal difluoro compounds with high stereocontrol.

Key Synthetic Strategies

Several methodologies have been developed for the stereoselective synthesis of vicinal difluoro compounds, broadly categorized by the starting material. The choice of method often depends on the desired stereoisomer (syn or anti), the substrate scope, and the availability of starting materials.

A logical workflow for selecting a synthetic strategy is outlined below:

G start Desired Vicinal Difluoro Compound alkene Alkene Precursor Available? start->alkene epoxide Epoxide/Diol Precursor Available? alkene->epoxide No catalytic Catalytic Asymmetric Method Required? alkene->catalytic Yes other Other Precursors (e.g., Fluoroalkenes, Dihalides)? epoxide->other No diastereoselective Diastereoselective Synthesis Sufficient? epoxide->diastereoselective Yes ni_catalyzed Ni-catalyzed Hydroalkylation of Fluoroalkenes other->ni_catalyzed Fluoroalkene convergent Convergent C-C Bond Formation other->convergent Monofluoro precursors catalytic_method I(I)/I(III) Catalyzed Difluorination catalytic->catalytic_method Yes syn syn-Difluoride diastereoselective->syn syn anti anti-Difluoride diastereoselective->anti anti schlosser Schlosser's Method (from Epoxides) syn->schlosser diol_fluorination Deoxyfluorination of Diols anti->diol_fluorination

Caption: Decision tree for selecting a synthetic strategy.

Catalytic Vicinal Difluorination of Alkenes

The direct difluorination of alkenes is an attractive approach. While early methods using elemental fluorine or XeF₂ often lacked stereoselectivity, modern catalytic systems have emerged as powerful tools.[1][6]

Iodine(I)/Iodine(III) Catalysis

A significant breakthrough has been the development of I(I)/I(III) catalysis for the vicinal difluorination of alkenes.[7][8] This method typically involves an aryl iodide catalyst, a fluoride source (e.g., HF-pyridine), and a terminal oxidant (e.g., m-CPBA or Selectfluor).[8][9] Enantioselective variants have been developed using chiral aryl iodide catalysts.[10]

Reaction Pathway:

Caption: Catalytic cycle for I(I)/I(III) vicinal difluorination.

Quantitative Data:

CatalystOxidantFluoride SourceSubstrateYield (%)d.r.e.r.Reference
p-TolIm-CPBAHF-PyridineStyrene>95-Achiral[9]
C₂-symmetric resorcinol derivativeSelectfluorHF-Amine complexElectron deficient styrenesup to 94-up to 94:06[10]

Experimental Protocol: Enantioselective Vicinal Difluorination of Styrene [10]

  • To a solution of the chiral resorcinol-derived aryl iodide catalyst (0.1 mmol) and the styrene substrate (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂) at -78 °C is added the HF-amine complex (e.g., Pyridine·9HF, 5.0 mmol).

  • Selectfluor (1.2 mmol) is added portion-wise over 10 minutes.

  • The reaction is stirred at -78 °C for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired vicinal difluoro compound.

  • The enantiomeric ratio is determined by chiral HPLC analysis.

Diastereoselective Synthesis from Epoxides and Diols

Classical methods for introducing vicinal difluorides often rely on the conversion of oxygenated precursors like epoxides and diols. These methods are particularly useful for diastereoselective synthesis.

Ring-Opening of Epoxides (Schlosser's Method)

A practical and highly diastereoselective route involves the ring-opening of cis- or trans-epoxides with HF-amine reagents to furnish the corresponding threo- or erythro-fluorohydrins.[1][6] Subsequent fluorination of the alcohol, for example with DAST or Deoxofluor, yields the vicinal difluoride.[1][6]

Experimental Workflow:

G start cis/trans-Epoxide step1 Ring-opening with HF-amine start->step1 intermediate threo/erythro-Fluorohydrin step1->intermediate step2 Deoxyfluorination (e.g., DAST) intermediate->step2 product erythro/threo-Vicinal Difluoride step2->product

Caption: Workflow for vicinal difluoride synthesis from epoxides.

Quantitative Data:

Epoxide StereochemistryFluorohydrin StereochemistryVicinal Difluoride StereochemistryReagent for Step 2Reference
cisthreoerythroDAST/Deoxofluor[1][6]
transerythrothreoDAST/Deoxofluor[1][6]

Experimental Protocol: Synthesis of erythro-1,2-Difluoro-1,2-diphenylethane from cis-Stilbene Oxide [1]

  • cis-Stilbene oxide (1.0 mmol) is dissolved in CH₂Cl₂ (10 mL) and cooled to 0 °C.

  • Olah's reagent (pyridinium poly(hydrogen fluoride), 5.0 mmol) is added dropwise, and the mixture is stirred at room temperature for 4 hours.

  • The reaction is carefully quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried and concentrated to yield the crude threo-fluorohydrin.

  • The crude fluorohydrin is dissolved in CH₂Cl₂ (10 mL) and cooled to -78 °C.

  • DAST (1.2 mmol) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried, concentrated, and purified by chromatography to afford the erythro-vicinal difluoride.

Deoxyfluorination of Vicinal Diols

Vicinal diols can be directly converted to vicinal difluorides using reagents like SF₄/HF or Deoxofluor.[1][6] However, this method can be less stereoselective and prone to elimination side reactions compared to the epoxide route.[1][6]

Quantitative Data:

SubstrateReagentProductYield (%)Reference
Dimethyl L-tartrateSF₄/HFerythro-Dimethyl 2,3-difluorosuccinate97[6]
Dimethyl meso-tartrateSF₄/HFthreo-Dimethyl 2,3-difluorosuccinate23[6]

Nickel-Catalyzed Hydroalkylation of Fluoroalkenes

A modern approach for the enantio- and diastereoselective synthesis of molecules containing vicinal fluorine-bearing stereocenters is the nickel-catalyzed hydroalkylation of fluoroalkenes.[2][5] This method allows for the construction of complex fluorinated motifs with high stereocontrol.[2][5]

Quantitative Data:

Fluoroalkene SubstrateAlkyl HalideYield (%)ee (%)d.r.Reference
(E)-1-fluoro-2-phenylprop-1-ene2-iodopropane889996:4[5]

Experimental Protocol: Ni-Catalyzed Enantio- and Diastereoselective Hydroalkylation [5]

  • In a glovebox, an oven-dried vial is charged with NiBr₂·diglyme (5 mol%), the chiral ligand (e.g., a pyrox ligand, 6 mol%), and the fluoroalkene (0.2 mmol).

  • A 1:1 mixture of DMA and t-BuOH (0.2 M) is added, followed by the secondary alkyl halide (0.3 mmol) and a silane reducing agent (e.g., (EtO)₃SiH, 0.6 mmol).

  • The vial is sealed and the reaction mixture is stirred at room temperature for 24 hours.

  • The reaction mixture is filtered through a pad of silica gel, eluting with ethyl acetate.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to give the product.

Convergent Synthesis via C-C Bond Formation

A powerful strategy for accessing all four stereoisomers of a vicinal difluoride is the convergent synthesis through the formation of the C-C bond between two monofluoro-containing fragments.[3] This approach offers high modularity and stereodivergence.[3]

Logical Relationship for Stereodivergent Synthesis:

G cluster_precursors Precursors cluster_catalysts Catalysts R_fluoro (R)-Monofluoro precursor RR (R,R)-syn-Difluoride R_fluoro->RR Catalyst A RS (R,S)-anti-Difluoride R_fluoro->RS Catalyst B S_fluoro (S)-Monofluoro precursor SS (S,S)-syn-Difluoride S_fluoro->SS Catalyst A SR (S,R)-anti-Difluoride S_fluoro->SR Catalyst B Catalyst_A Catalyst System A Catalyst_B Catalyst System B

Caption: Stereodivergent synthesis of all four stereoisomers.

This method provides ultimate control over the stereochemical outcome by selecting the appropriate combination of chiral precursors and catalyst systems.[3]

Conclusion

The stereoselective synthesis of vicinal difluoro compounds has evolved significantly, moving from stoichiometric and often hazardous reagents to elegant catalytic and highly selective methodologies. The choice of the synthetic route depends on the desired stereoisomer, substrate availability, and the need for enantiocontrol. The protocols and data presented herein provide a guide for researchers to access these valuable fluorinated motifs for applications in drug discovery and materials science.

References

Application Notes: Protocol for Boc Protection of Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical compounds. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1][2] This application note provides a detailed protocol for the N-Boc protection of hydroxypiperidine, a valuable building block in the synthesis of numerous therapeutic agents.[3] The piperidine moiety is a common scaffold in approved drugs, and the hydroxyl group offers a versatile handle for further functionalization.

The most common method for Boc protection involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[1][4] This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, forming a stable carbamate.[1] The choice of base and solvent can be optimized to achieve high yields and purity.[4][5]

Reaction Mechanism and Workflow

The Boc protection of hydroxypiperidine is a straightforward and high-yielding reaction. The general workflow involves dissolving the hydroxypiperidine and a suitable base in an appropriate solvent, followed by the addition of di-tert-butyl dicarbonate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, a standard aqueous work-up is performed to remove the base and other water-soluble byproducts. The final product is then isolated and purified.

Reaction_Workflow cluster_reaction Reaction Setup cluster_progress Reaction Monitoring & Work-up cluster_purification Isolation & Purification A Dissolve Hydroxypiperidine and Base in Solvent B Cool to 0°C (Optional) A->B C Add Di-tert-butyl Dicarbonate (Boc₂O) B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Aqueous Work-up E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Recrystallization or Chromatography H->I J N-Boc-hydroxypiperidine I->J Characterize Product (NMR, MS)

Caption: General experimental workflow for the Boc protection of hydroxypiperidine.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the Boc protection of 4-hydroxypiperidine.

ParameterValue/ConditionReference
Reactants
4-Hydroxypiperidine1.0 equivalent[5]
Di-tert-butyl dicarbonate (Boc₂O)1.05 - 1.5 equivalents[1][5]
BasePotassium carbonate (1.5 eq), Triethylamine (1.5-3.0 eq)[1][4][5]
Reaction Conditions
SolventDichloromethane (DCM), Methanol, THF/Water[1][4][5]
Temperature0 °C to Room Temperature[4][5]
Reaction Time2 - 12 hours[4][5]
Work-up & Purification
Work-upAqueous wash (Water, Brine)[4][5]
PurificationRecrystallization (Ethyl acetate/Hexanes), Column Chromatography[4][5]
Product
Product NameN-Boc-4-hydroxypiperidine[4]
AppearanceWhite solid[5]
Yield90-95%
Purity (by HPLC)>98%

Experimental Protocols

Protocol 1: Boc Protection of 4-Hydroxypiperidine using Potassium Carbonate

This protocol is a robust and commonly used method for the Boc protection of 4-hydroxypiperidine.

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Methanol

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq.) in dichloromethane or methanol, add potassium carbonate (1.5 eq.).[4][5]

  • Cool the mixture to 0 °C in an ice bath.[4][5]

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in the same solvent dropwise.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Once the reaction is complete, quench the reaction with water and separate the organic layer.[5]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[4][5]

  • Purify the crude product by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield N-Boc-4-hydroxypiperidine as a white solid.[4][5]

Protocol 2: Boc Protection using Triethylamine in a Biphasic System

This protocol is particularly useful when the starting amine is in a salt form.

Materials:

  • 4-Hydroxypiperidine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the 4-hydroxypiperidine hydrochloride (1.0 eq.) and triethylamine (3.0 eq.) in a 2:1 v/v mixture of H₂O/THF.[1]

  • Stir at room temperature for 5 minutes until all solids are dissolved.[1]

  • Cool the reaction mixture to 0°C in an ice bath.[1]

  • Add di-tert-butyl dicarbonate (1.5 eq.) to the solution in one portion.[1]

  • Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[1]

  • After completion of the reaction (monitored by TLC), remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

The mechanism of Boc protection can be catalyzed by a base. The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction. 4-Dimethylaminopyridine (DMAP) can also be used as a catalyst, which proceeds through a more reactive intermediate.[6][7]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products & Byproducts Amine Hydroxypiperidine Nuc_Attack Nucleophilic Attack of Amine on Boc₂O Amine->Nuc_Attack Boc2O Boc₂O Boc2O->Nuc_Attack Base Base (e.g., TEA) Deprotonation Deprotonation of Protonated Carbamate Base->Deprotonation Tetra_Int Tetrahedral Intermediate Nuc_Attack->Tetra_Int Elimination Elimination of tert-butyl carbonate Tetra_Int->Elimination Elimination->Deprotonation Byproducts tert-Butanol + CO₂ Elimination->Byproducts Boc_Amine N-Boc-hydroxypiperidine Deprotonation->Boc_Amine Base_H Protonated Base Deprotonation->Base_H

Caption: Simplified mechanism of base-catalyzed Boc protection of an amine.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of Boc₂O or the reaction time. Gentle heating may also be applied, but be cautious of potential side reactions.[5]

  • Formation of Di-Boc Product: Over-protection of both the amine and the hydroxyl group can occur. Running the reaction at a lower temperature (0 °C to room temperature) favors the protection of the more reactive amine.[5] The di-Boc byproduct can be removed by column chromatography.[5]

  • Difficult Purification: If the product is difficult to crystallize, purification by flash column chromatography on silica gel is a reliable alternative.[5]

Conclusion

The Boc protection of hydroxypiperidine is a fundamental and highly efficient transformation in organic synthesis. The protocols provided here are robust and can be adapted to various scales. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high yield of the desired N-Boc-hydroxypiperidine, a versatile intermediate for the synthesis of complex molecules and pharmaceutical agents.

References

Application Notes and Protocols for the Fluorination of Piperidine Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and other biologically active molecules. The strategic incorporation of fluorine atoms into the piperidine ring can significantly modulate a compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for several key methods used to synthesize fluorinated piperidines.

Overview of Fluorination Strategies

The synthesis of fluorinated piperidines can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, the stage of the synthesis, and the available starting materials.

G cluster_0 Fluorination Strategies for Piperidine Rings Overview Overview Hydrogenation Hydrogenation of Fluoropyridines Overview->Hydrogenation Precursor-based Nucleophilic Nucleophilic Fluorination Overview->Nucleophilic Functional group interconversion Electrophilic Electrophilic Fluorination Overview->Electrophilic Unsaturation-based Late_Stage Late-Stage C-H Fluorination Overview->Late_Stage Direct C-H activation Enantioselective Enantioselective Methods Overview->Enantioselective Chiral synthesis

Caption: Key strategies for the synthesis of fluorinated piperidines.

Hydrogenation of Fluoropyridines

The catalytic hydrogenation of readily available fluoropyridines is a robust and widely used method for accessing cis-fluorinated piperidines. This approach offers excellent diastereoselectivity and functional group tolerance. Both rhodium and palladium-based catalysts have been effectively employed.

Rhodium-Catalyzed Dearomatization-Hydrogenation

This method involves a one-pot dearomatization of the fluoropyridine ring followed by hydrogenation, yielding all-cis-(multi)fluorinated piperidines.[1]

G cluster_0 Rhodium-Catalyzed Dearomatization-Hydrogenation Workflow Start Fluoropyridine Reagents [Rh(I)] catalyst Pinacol borane (HBpin) H₂, THF, 4Å MS Start->Reagents Add Process Dearomatization & Hydrogenation Reagents->Process Initiate End all-cis-(Multi)fluorinated Piperidine Process->End Yields

Caption: Workflow for Rh-catalyzed dearomatization-hydrogenation.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridines [2]

  • Preparation: In an argon-filled glovebox, add a rhodium catalyst (e.g., [Rh(cod)Cl]₂ with a suitable ligand, 1-5 mol%) and activated 4 Å molecular sieves to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Addition of Reactants: Add the fluoropyridine substrate (1.0 equiv) and anhydrous tetrahydrofuran (THF, to a concentration of 0.1 M).

  • Borane Addition: Add pinacol borane (2.0-4.0 equiv) to the mixture.

  • Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen gas line. Pressurize the vessel with hydrogen (typically 50 bar) and stir the reaction at room temperature to 50 °C for 12-24 hours.

  • Work-up: Carefully vent the hydrogen pressure. Quench the reaction by the slow addition of an aqueous base (e.g., 1 M NaOH). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Hydrogenation

Palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C) are effective catalysts for the direct hydrogenation of fluoropyridines, often in the presence of an acid.[3] This method is particularly noted for its operational simplicity and tolerance to air and moisture.[3][4]

Data Presentation: Palladium-Catalyzed Hydrogenation of Various Fluoropyridines [3][4]

EntrySubstrate (Fluoropyridine)CatalystConditionsProduct (Fluoropiperidine)Yield (%)Diastereomeric Ratio (cis:trans)
13-Fluoropyridine20% Pd(OH)₂/CHCl (aq), H₂ (50 bar), MeOH, 16 h3-Fluoropiperidine85>20:1
22-Fluoro-5-picoline20% Pd(OH)₂/CHCl (aq), H₂ (50 bar), MeOH, 16 h2-Fluoro-5-methylpiperidine78>20:1
33-Fluoro-2-phenylpyridine20% Pd(OH)₂/CHCl (aq), H₂ (50 bar), MeOH, 16 h3-Fluoro-2-phenylpiperidine82>20:1
45-Fluoro-2-methoxypyridine20% Pd(OH)₂/CHCl (aq), H₂ (50 bar), MeOH, 16 h5-Fluoro-2-methoxypiperidine75>20:1

Experimental Protocol: General Procedure for Palladium-Catalyzed Hydrogenation of Fluoropyridines [3]

  • Setup: To a high-pressure autoclave, add the fluoropyridine substrate (1.0 equiv), 20% Pd(OH)₂/C (5-10 mol%), and methanol (to a concentration of 0.1-0.2 M).

  • Acid Addition: Add aqueous hydrochloric acid (1.0-1.2 equiv).

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 50 bar of hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature or elevated temperature (e.g., 40-60 °C) for 16-24 hours.

  • Work-up: After cooling to room temperature, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The product is often obtained as the hydrochloride salt and can be used as such or neutralized with a base and extracted with an organic solvent for further purification by chromatography or distillation.

Nucleophilic Fluorination

Nucleophilic fluorination typically involves the displacement of a leaving group, such as a hydroxyl or sulfonate group, with a fluoride ion.

Deoxofluorination of Hydroxypiperidines

Reagents like diethylaminosulfur trifluoride (DAST) can convert hydroxypiperidines to their corresponding fluorinated analogs. This reaction generally proceeds via an Sₙ2 mechanism, leading to an inversion of stereochemistry.[5]

G cluster_1 Deoxofluorination Workflow Start N-Boc-4-hydroxypiperidine Reagent DAST or Deoxo-Fluor® DCM, -78 °C to rt Start->Reagent Add to Reaction Sₙ2 Displacement Reagent->Reaction Initiate Product N-Boc-4-fluoropiperidine Reaction->Product Yields

Caption: Workflow for the deoxofluorination of hydroxypiperidines.

Experimental Protocol: Deoxofluorination of N-Boc-4-hydroxypiperidine with DAST [5]

  • Preparation: To a solution of N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried flask under an argon atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add diethylaminosulfur trifluoride (DAST, 1.2-1.5 equiv) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, and then allow it to slowly warm to room temperature overnight.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Fluoro-Prins Cyclization

The aza-Prins cyclization can be adapted to produce 4-fluoropiperidines. In this reaction, a homoallylic amine reacts with an aldehyde in the presence of a Lewis acid that also serves as a fluoride source, such as boron trifluoride etherate (BF₃·OEt₂).[6][7]

Data Presentation: Aza-Prins Fluorination for the Synthesis of 4-Fluoropiperidines [7]

EntryAldehydeConditionsProductYield (%)Diastereomeric Ratio (syn:anti)
14-NitrobenzaldehydeBF₃·OEt₂, DCM, rt, 36 hN-Tosyl-2-(4-nitrophenyl)-4-fluoropiperidine711:1
24-BromobenzaldehydeBF₃·OEt₂, DCM, rt, 36 hN-Tosyl-2-(4-bromophenyl)-4-fluoropiperidine711:1
3HexanalBF₃·OEt₂, DCM, rt, 36 hN-Tosyl-2-pentyl-4-fluoropiperidine831.9:1
4IsobutyraldehydeBF₃·OEt₂, DCM, rt, 36 hN-Tosyl-2-isopropyl-4-fluoropiperidine821:1

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an enamine or an enamide derived from a piperidine precursor, with an electrophilic fluorine source like Selectfluor®.

Experimental Protocol: Electrophilic Fluorination of a 1,2-Dihydropyridine with Selectfluor® [8][9]

  • Preparation: Dissolve the 1,2-dihydropyridine substrate (1.0 equiv) in acetonitrile (0.1 M) in a flask under an argon atmosphere and cool to 0 °C.

  • Reagent Addition: In a separate flask, dissolve Selectfluor® (1.1-1.5 equiv) in acetonitrile. Add this solution dropwise to the stirred solution of the dihydropyridine.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting 3-fluoro-3,6-dihydropyridine by flash column chromatography.

Late-Stage C-H Fluorination

Directly converting a C-H bond to a C-F bond is a highly desirable transformation in drug discovery as it allows for the late-stage modification of complex molecules.

Palladium-Catalyzed C(sp³)–H Fluorination

This method enables the site-selective fluorination of unactivated C(sp³)–H bonds in aliphatic amines, including piperidines, using a palladium catalyst and an electrophilic fluorine source.[10]

G cluster_2 Late-Stage C-H Fluorination Logical Flow Start Piperidine Derivative (with directing group) Catalysis Pd(II) Catalyst Ligand Oxidant Fluorinating Agent (e.g., NFSI) Start->Catalysis Combine Activation C-H Activation Catalysis->Activation Initiates Fluorination C-F Bond Formation Activation->Fluorination Leads to Product Fluorinated Piperidine Fluorination->Product Yields

Caption: Logical flow for late-stage C-H fluorination.

Experimental Protocol: General Procedure for Pd-Catalyzed β-C(sp³)–H Fluorination of Free Amines [10]

  • Setup: In a glovebox, add Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., a pyridone-based ligand, 20 mol%), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv) to a reaction vial.

  • Reactants: Add the free amine substrate (1.0 equiv) and the electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide (NFSI), 1.5 equiv).

  • Solvent: Add a suitable solvent (e.g., 1,2-dichloroethane).

  • Reaction: Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for 12-24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture and purify by preparative TLC or HPLC to isolate the fluorinated product.

Enantioselective Fluorination Methods

The development of enantioselective fluorination methods is crucial for the synthesis of chiral fluorinated piperidines as single enantiomers.

Organocatalytic Aza-Michael Addition

An enantioselective aza-Michael addition of a nitrogen nucleophile to a fluorine-containing Michael acceptor can be used to construct the piperidine ring with high stereocontrol.[2]

Experimental Protocol: Enantioselective Synthesis of a Fluorinated Piperidine via Aza-Michael Addition [2]

  • Catalyst Preparation: In a reaction vial, dissolve the organocatalyst (e.g., a chiral primary amine or a cinchona alkaloid derivative, 10-20 mol%) and any co-catalyst (e.g., a Brønsted or Lewis acid) in a suitable solvent (e.g., toluene or DCM).

  • Reaction Mixture: Add the nitrogen nucleophile (e.g., a pyrazole, 1.2 equiv) to the catalyst solution.

  • Substrate Addition: Add the fluorinated Michael acceptor (1.0 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at the specified temperature (e.g., room temperature or below) for 24-72 hours.

  • Work-up and Purification: Quench the reaction and purify the product by flash column chromatography to obtain the enantioenriched fluorinated piperidine precursor.

Conclusion

The methods outlined in this document represent a versatile toolkit for the synthesis of fluorinated piperidines. The hydrogenation of fluoropyridines offers a reliable route to cis-substituted piperidines, while nucleophilic and electrophilic methods provide access to a variety of substitution patterns. The emerging field of late-stage C-H fluorination holds significant promise for the rapid diversification of complex piperidine-containing molecules. The selection of the most appropriate method will depend on the specific synthetic goals and the nature of the target molecule.

References

Application Notes and Protocols for N-Boc Deprotection of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the removal of the tert-butyloxycarbonyl (Boc) protecting group from fluorinated piperidine derivatives. The protocols outlined below cover standard acidic deprotection methods as well as alternative approaches, offering guidance for a range of substrates and sensitivities.

Introduction

The piperidine scaffold is a prevalent motif in pharmaceuticals, and the incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity. The N-Boc protecting group is widely used during the synthesis of such compounds due to its stability and ease of removal under acidic conditions. This document offers a guide to the effective deprotection of N-Boc fluorinated piperidines, a critical step in the synthesis of many active pharmaceutical ingredients.

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for common N-Boc deprotection methods applied to various fluorinated piperidines. These conditions and yields are compiled from literature sources and provide a comparative overview to aid in method selection.

Table 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

SubstrateTFA Concentration (v/v)Temperature (°C)Reaction TimeYield (%)Citation
N-Boc-4-fluoropiperidine20-50%0 to RT1 - 4 hHigh (General)[1]
N-Boc-3,3-difluoropiperidine50%RT2 hNot specified
N-Boc-4,4-difluoropiperidine50%RT2 h>95 (crude)
General N-Boc Amine20-50%RT30 min - 3 hGeneral[2]

Table 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

SubstrateHCl ConcentrationTemperature (°C)Reaction TimeYield (%)Citation
N-Boc-3,3-difluoropiperidine4MRT1 - 3 hNot specified
N-Boc-4,4-difluoropiperidine4MRT1 - 3 h>95 (as HCl salt)
General N-Boc Piperazine4MRT1 - 3 hGeneral[3]
General N-Boc Amine4MRT1 - 4 hGeneral[2]

Table 3: Alternative N-Boc Deprotection Methods

SubstrateReagent/MethodSolventTemperature (°C)Reaction TimeYield (%)Citation
General N-Boc AmineThermolysisTFE or HFIP100-150 (Microwave)5 min - 2 h80-99[4][5]
General N-Boc AmineOxalyl ChlorideMethanolRT1 - 4 hup to 90[6]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for N-Boc deprotection.[7]

Materials:

  • N-Boc protected fluorinated piperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected fluorinated piperidine (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). Caution: The reaction can be exothermic and may evolve gas (isobutylene and CO₂). Ensure adequate ventilation.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine will have a lower Rf value on TLC compared to the starting material.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • For work-up to obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected fluorinated piperidine.

  • Purify the product by column chromatography, crystallization, or distillation as required.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and often yields the hydrochloride salt of the deprotected amine, which may precipitate from the reaction and can be easily isolated.[3]

Materials:

  • N-Boc protected fluorinated piperidine

  • 4M HCl in 1,4-dioxane solution

  • Methanol or Dichloromethane (optional, as a co-solvent)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected fluorinated piperidine (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol or DCM) in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[3]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[3] Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[3]

  • To obtain the free base, the resulting hydrochloride salt can be neutralized by dissolving it in a suitable solvent and washing with a base such as saturated aqueous sodium bicarbonate solution.

Experimental Workflows

The following diagrams illustrate the general workflows for the described N-Boc deprotection protocols.

TFA Deprotection Workflow cluster_reaction Reaction cluster_workup Work-up start Dissolve N-Boc-fluoropiperidine in anhydrous DCM add_tfa Add TFA (20-50% v/v) at 0 °C start->add_tfa react Stir at RT (1-4 h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate neutralize Neutralize with aq. NaHCO₃ concentrate->neutralize extract Extract with DCM neutralize->extract dry Dry over Na₂SO₄ extract->dry concentrate2 Concentrate in vacuo dry->concentrate2 purify Purify concentrate2->purify

Caption: Workflow for N-Boc deprotection using TFA in DCM.

HCl in Dioxane Deprotection Workflow cluster_reaction Reaction cluster_isolation Isolation start Dissolve N-Boc-fluoropiperidine add_hcl Add 4M HCl in dioxane (3-5 equiv) at RT start->add_hcl react Stir at RT (1-3 h) add_hcl->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo or precipitate with ether monitor->concentrate filter Filter solid (HCl salt) concentrate->filter neutralize Optional: Neutralize to free base filter->neutralize

Caption: Workflow for N-Boc deprotection using HCl in dioxane.

Reaction Monitoring

Progress of the deprotection reaction can be effectively monitored by the following techniques:

  • Thin-Layer Chromatography (TLC): A rapid and straightforward method. The deprotected amine product is more polar than the N-Boc protected starting material and will therefore have a lower Rf value. Staining with ninhydrin can be used to visualize the primary or secondary amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the disappearance of the starting material and the appearance of the product with the expected mass.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction progress and to determine the purity of the final product.[2]

Conclusion

The N-Boc deprotection of fluorinated piperidines is a crucial transformation in medicinal chemistry. The choice of method, primarily between TFA/DCM and HCl/dioxane, depends on the substrate's stability and the desired final salt form. For sensitive substrates, alternative methods such as thermal deprotection may be considered. Careful monitoring and appropriate work-up procedures are key to achieving high yields and purity of the desired fluorinated piperidine.

References

Application Notes and Protocols for Parallel Synthesis Utilizing Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate as a versatile scaffold in parallel synthesis for the generation of diverse chemical libraries. The inherent structural features of this building block, including the conformationally constrained difluorinated piperidine ring and the strategically placed hydroxyl group, make it an ideal candidate for creating novel molecular entities for drug discovery and development.

Introduction to the Scaffold

This compound is a valuable building block in medicinal chemistry. The gem-difluoro substitution at the 3-position can enhance the metabolic stability and modulate the basicity of the piperidine nitrogen. The secondary hydroxyl group at the 5-position serves as a convenient handle for introducing molecular diversity through various chemical transformations. The Boc-protecting group on the nitrogen allows for facile deprotection and subsequent derivatization, further expanding the possibilities for library generation.

Overview of Parallel Synthesis Workflow

The following protocols are designed for a parallel synthesis format, enabling the rapid and efficient creation of a library of analogs. The general workflow involves the derivatization of the hydroxyl group of the starting material, followed by purification and characterization of the resulting products. This approach is amenable to high-throughput techniques, allowing for the synthesis of a large number of compounds in a short period.

parallel_synthesis_workflow cluster_reactions Parallel Derivatization start Start with This compound acylation Acylation start->acylation etherification Etherification start->etherification sulfonylation Sulfonylation start->sulfonylation workup Parallel Work-up (Quenching & Extraction) acylation->workup etherification->workup sulfonylation->workup purification High-Throughput Purification (e.g., SPE, Flash Chromatography) workup->purification analysis Library Characterization (LC-MS, NMR) purification->analysis library Final Compound Library analysis->library

Caption: General workflow for parallel library synthesis.

Experimental Protocols

The following are representative protocols for the derivatization of this compound in a parallel format. These reactions can be performed in multi-well plates or an array of reaction tubes.

Protocol 1: Parallel Acylation of the Hydroxyl Group

This protocol outlines the esterification of the hydroxyl group with a variety of carboxylic acids.

acylation_workflow start Dispense starting material solution (in anhydrous DCM) into reaction vessels reagents Add diverse carboxylic acids (1.2 eq), HATU (1.2 eq), and DIPEA (2.0 eq) start->reagents react Seal and agitate at room temperature for 16h reagents->react quench Quench with saturated NaHCO3 solution react->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by automated flash chromatography dry->purify

Caption: Workflow for parallel acylation.

Materials:

  • This compound

  • A library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate, saturated sodium bicarbonate solution, brine

  • 96-well reaction block or similar parallel synthesis equipment

Procedure:

  • To each well of a 96-well reaction block, add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Add the corresponding carboxylic acid (1.2 eq) from a stock solution to each well.

  • Add a solution of HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DCM to each well.

  • Seal the reaction block and agitate at room temperature for 16 hours.

  • Quench the reactions by adding saturated aqueous sodium bicarbonate solution.

  • Extract each well with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude products using an automated parallel flash chromatography system.

Data Presentation: Representative Acylation Results

Compound IDCarboxylic Acid UsedYield (%)Purity (%)
L1-A01Acetic Acid85>95
L1-A02Benzoic Acid92>98
L1-A034-Chlorobenzoic Acid89>97
L1-A04Cyclohexanecarboxylic Acid81>95
Protocol 2: Parallel Williamson Ether Synthesis

This protocol details the etherification of the hydroxyl group with various alkyl halides.

etherification_workflow start Dispense starting material solution (in anhydrous DMF) into reaction vessels base Add NaH (1.5 eq) and stir for 30 min start->base reagents Add diverse alkyl halides (1.2 eq) base->reagents react Seal and heat at 60 °C for 12h reagents->react quench Quench with water react->quench extract Extract with diethyl ether quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by automated flash chromatography dry->purify

Caption: Workflow for parallel etherification.

Materials:

  • This compound

  • A library of diverse alkyl halides (e.g., bromides, iodides)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether, water, brine

  • Parallel synthesis equipment

Procedure:

  • To each reaction vessel containing a solution of this compound (1.0 eq) in anhydrous DMF, carefully add sodium hydride (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.2 eq) from a stock solution to each vessel.

  • Seal the vessels and heat the reactions at 60 °C for 12 hours.

  • Cool the reactions to room temperature and carefully quench with water.

  • Extract each reaction mixture with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude products using an automated parallel flash chromatography system.

Data Presentation: Representative Etherification Results

Compound IDAlkyl Halide UsedYield (%)Purity (%)
L1-B01Benzyl Bromide78>96
L1-B02Ethyl Iodide72>95
L1-B03Propargyl Bromide65>94
L1-B044-Methoxybenzyl Chloride75>97

Further Library Expansion: Deprotection and N-Functionalization

The Boc-protecting group on the synthesized library members can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the corresponding secondary amines. These can then be subjected to a second round of parallel synthesis to functionalize the piperidine nitrogen, for example, through reductive amination, acylation, or sulfonylation, thereby exponentially increasing the diversity of the final compound library.

deprotection_N_functionalization cluster_reactions Parallel N-Functionalization start Library of Boc-protected piperidines deprotection Parallel Boc Deprotection (TFA/DCM) start->deprotection reductive_amination Reductive Amination deprotection->reductive_amination N_acylation N-Acylation deprotection->N_acylation N_sulfonylation N-Sulfonylation deprotection->N_sulfonylation final_library Expanded Compound Library reductive_amination->final_library N_acylation->final_library N_sulfonylation->final_library

Caption: Strategy for expanding library diversity.

Conclusion

This compound is a highly adaptable building block for parallel synthesis. The protocols provided herein offer a solid foundation for the rapid generation of diverse libraries of novel, fluorinated piperidine derivatives. These libraries can be invaluable for hit identification and lead optimization in drug discovery programs.

LC-MS method for analysis of "Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Application Note for the Analysis of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate

Introduction

This compound is a fluorinated piperidine derivative of interest in pharmaceutical research and drug development.[1] Fluorination can significantly alter the physicochemical and pharmacological properties of molecules, making robust analytical methods for their characterization and quantification essential.[2] This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound in a research setting. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound.

While direct LC-MS/MS analysis is often feasible for piperidine derivatives, this protocol also discusses considerations for sample preparation and potential derivatization if enhanced sensitivity is required.[3]

Materials and Methods

Reagents and Chemicals
  • This compound reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was used.

Sample Preparation

For analysis of the pure compound or in simple matrices, a "dilute and shoot" approach is often sufficient.[3]

Protocol for Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

For complex matrices such as plasma or tissue homogenates, protein precipitation is recommended:

Protocol for Protein Precipitation:

  • To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard (if available).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[4]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.[5]

  • Mobile Phase B: Methanol with 0.1% formic acid and 10 mM ammonium acetate.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.[4]

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05
Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion ([M+H]⁺): m/z 238.1.[6]

  • Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Hypothetical product ions for quantification and qualification could be m/z 182.1 (loss of isobutylene) and m/z 164.1 (further loss of water).

  • Collision Energy: To be optimized for each transition.

  • Drying Gas Temperature: 350°C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Capillary Voltage: 3500 V.

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control samples at multiple concentration levels.

Table 1: Representative Quantitative Data

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ85 - 115%
Precision at LLOQ (CV%)< 20%
Accuracy (Low, Mid, High QC)90 - 110%
Precision (Low, Mid, High QC)< 15%

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Receive Sample stock Prepare Stock Solution (1 mg/mL) sample->stock Reference Standard extract Perform Protein Precipitation (if necessary) sample->extract Complex Matrix working Prepare Working Standards (1-1000 ng/mL) stock->working Serial Dilution lc LC Separation (C18 Column) working->lc extract->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Calibration Curve) ms->quant report Generate Report quant->report logic node_rect node_rect start Start Method Development matrix_check Complex Matrix? start->matrix_check sensitivity_check High Sensitivity Needed? matrix_check->sensitivity_check No extraction Protein Precipitation or Liquid-Liquid Extraction matrix_check->extraction Yes direct_analysis Direct 'Dilute & Shoot' LC-MS/MS sensitivity_check->direct_analysis No derivatization Consider Derivatization sensitivity_check->derivatization Yes final_method Final Validated Method direct_analysis->final_method extraction->sensitivity_check derivatization->final_method

References

Application Notes and Protocols: ¹⁹F NMR Spectroscopy of Difluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into piperidine scaffolds has become a cornerstone of modern medicinal chemistry. The resulting difluoropiperidine derivatives often exhibit enhanced metabolic stability, altered basicity (pKa), and improved membrane permeability, making them highly valuable motifs in drug discovery. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool for characterizing these compounds, owing to the unique properties of the ¹⁹F nucleus: 100% natural abundance, a high gyromagnetic ratio leading to excellent sensitivity (83% that of ¹H), and a wide chemical shift range that minimizes signal overlap and is exquisitely sensitive to the local electronic environment.

These application notes provide a comprehensive overview of the utility of ¹⁹F NMR in the study of difluoropiperidine derivatives, with a focus on conformational analysis and their application in drug discovery as probes for protein-ligand interactions. Detailed experimental protocols are provided to guide researchers in obtaining high-quality ¹⁹F NMR data.

Applications of ¹⁹F NMR in the Study of Difluoropiperidine Derivatives

Conformational Analysis

The therapeutic efficacy of piperidine-containing drugs is often intrinsically linked to their three-dimensional conformation, which dictates their binding affinity and selectivity for biological targets. The introduction of two fluorine atoms onto the piperidine ring significantly influences its conformational preferences. ¹⁹F NMR spectroscopy, particularly the analysis of chemical shifts (δ) and coupling constants (J), provides a powerful method for elucidating the conformational equilibria of these molecules in solution.

The chemical shift difference between geminal fluorine atoms (ΔδFeq-Fax) and the vicinal coupling constants between fluorine and adjacent protons (e.g., ³JH-F) are particularly informative. For instance, in 3,3-difluoropiperidines, a larger ³JH-F coupling constant is typically observed between an axial fluorine and an axial proton compared to other arrangements, allowing for the determination of the favored ring conformation.

Probes in Drug Discovery and Chemical Biology

The absence of endogenous fluorine in most biological systems makes ¹⁹F NMR a background-free technique for studying biomolecular interactions. Difluoropiperidine derivatives can serve as sensitive reporter molecules in several drug discovery applications:

  • Ligand-Observed NMR for Fragment Screening: In fragment-based drug discovery, libraries of small, fluorinated molecules can be screened against a target protein. Changes in the ¹⁹F NMR spectrum of a difluoropiperidine-containing fragment upon addition of the protein, such as line broadening or chemical shift perturbations, indicate binding.

  • Protein-Ligand Binding Affinity and Kinetics: For a known interaction, ¹⁹F NMR can be used to quantify the binding affinity (KD) and, in some cases, the kinetics (kon and koff) of a difluoropiperidine ligand binding to its target protein.[1] This is achieved by titrating the protein into a solution of the fluorinated ligand and monitoring the changes in the ¹⁹F NMR signals.

  • In-Cell NMR: The high sensitivity and lack of background signals make ¹⁹F NMR suitable for observing ligand-target engagement directly within living cells, providing valuable information on drug bioavailability and target interaction in a more physiologically relevant environment.

Quantitative ¹⁹F NMR Data for Difluoropiperidine Derivatives

The following tables summarize representative ¹⁹F NMR data for various difluoropiperidine derivatives, highlighting the influence of substitution and environment on their spectral properties.

Table 1: ¹⁹F NMR Data for Selected 3,3-Difluoropiperidine Derivatives

CompoundSolventChemical Shift (δ) [ppm]Coupling Constants (J) [Hz]Reference
N-Benzyl-3,3-difluoro-5-iodopiperidineCDCl₃-96.4 (d), -101.8 (dtt)²JFF = 243.5, J = 30.3, 11.8[2]
N-Benzyl-3,3-difluoro-5-bromopiperidineCDCl₃-97.0 (d), -100.6 (dtt)²JFF = 245.3, J = 30.0, 11.5[2]
N-Boc-3,3-difluoro-5-chloropiperidineCDCl₃-100.2 (d), -104.0 (d) (rotamers)²JFF = 247.3[2]
N-Benzyl-3,3-difluoro-5-aminopiperidineCDCl₃-96.0 (d), -97.2 (d)²JFF = 245.3[2]
5-Hydroxy-3,3-difluoropiperidine derivativeCDCl₃-98.7 to -101.5 (m)-[2]

Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm. d = doublet, t = triplet, m = multiplet.

Signaling Pathways Involving Bioactive Difluoropiperidine Derivatives

Difluoropiperidine scaffolds are present in a number of biologically active molecules that modulate key signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Apelin Receptor (APJ) Signaling

Certain difluoropiperidine-containing compounds have been developed as potent agonists of the Apelin Receptor (APJ), a G-protein coupled receptor (GPCR). The apelin/APJ system is involved in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism.[3][4][5] Activation of APJ by an agonist can trigger multiple downstream signaling cascades, including the Gαi-mediated inhibition of adenylyl cyclase and the activation of the PI3K/Akt and ERK/MAPK pathways, which promote cell survival and proliferation.[3]

Apelin Receptor Signaling Pathway cluster_membrane Plasma Membrane APJ Apelin Receptor (APJ) G_protein Gαi/βγ APJ->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation ERK ERK G_protein->ERK Activation cAMP cAMP AC->cAMP Ligand Difluoropiperidine Agonist Ligand->APJ Akt Akt PI3K->Akt Activation Cell_Response Cellular Responses (e.g., Survival, Proliferation) Akt->Cell_Response ERK->Cell_Response

Apelin Receptor Signaling Pathway
Very Late Antigen-4 (VLA-4) Signaling

The integrin VLA-4 (α4β1) is a cell adhesion molecule crucial for leukocyte trafficking and inflammatory responses.[6] Antagonists of VLA-4, which can incorporate difluoropiperidine moieties, are of significant therapeutic interest for autoimmune diseases like multiple sclerosis. VLA-4 signaling is complex, involving both "inside-out" and "outside-in" pathways. "Inside-out" signaling, often initiated by chemokines binding to their receptors, leads to a conformational change in VLA-4, increasing its affinity for its ligands, such as VCAM-1 on endothelial cells.[6][7] This binding then triggers "outside-in" signaling, activating intracellular pathways like the MAPK and PI3K/Akt pathways, which regulate cell migration, proliferation, and survival.

VLA-4 Signaling Pathway cluster_inside_out Inside-Out Signaling cluster_outside_in Outside-In Signaling Chemokine_Receptor Chemokine Receptor (e.g., CXCR4) Signaling_Cascade_1 Intracellular Signaling Cascade Chemokine_Receptor->Signaling_Cascade_1 Chemokine Chemokine (e.g., SDF-1) Chemokine->Chemokine_Receptor VLA4_inactive VLA-4 (Inactive) Signaling_Cascade_1->VLA4_inactive VLA4_active VLA-4 (Active) VLA4_inactive->VLA4_active Conformational Change VCAM1 VCAM-1 VLA4_active->VCAM1 Binding Signaling_Cascade_2 Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) VCAM1->Signaling_Cascade_2 Cell_Response Cellular Responses (Adhesion, Migration, Proliferation) Signaling_Cascade_2->Cell_Response Antagonist Difluoropiperidine Antagonist Antagonist->VLA4_active Blocks Binding

VLA-4 Signaling Pathway

Experimental Protocols

Protocol 1: Conformational Analysis of a Difluoropiperidine Derivative by ¹⁹F NMR

This protocol outlines the general steps for acquiring and analyzing the ¹⁹F NMR spectrum of a difluoropiperidine derivative to determine its conformational preferences.

1. Sample Preparation:

  • Dissolve the Sample: Accurately weigh 5-10 mg of the purified difluoropiperidine derivative and dissolve it in 0.6-0.7 mL of a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial. The choice of solvent can influence conformational equilibrium and should be selected based on the compound's solubility and the desired experimental conditions.

  • Filter the Solution: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-precision 5 mm NMR tube.

  • Add an Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) can be added.

2. NMR Data Acquisition:

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a fluorine-observe probe. Tune and match the probe for the ¹⁹F frequency.

  • Basic 1D ¹⁹F Spectrum:

    • Set the spectral width to cover the expected chemical shift range for fluorinated aliphatic compounds (e.g., -80 to -120 ppm).

    • Use a 30-45° pulse angle to ensure adequate relaxation between scans.

    • Set the relaxation delay (d1) to at least 1-2 seconds. For quantitative measurements, d1 should be at least 5 times the longest T₁ of the fluorine nuclei.[8]

    • Acquire a sufficient number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.

    • Apply proton decoupling (e.g., WALTZ-16) to simplify the spectrum and remove ¹H-¹⁹F couplings, resulting in sharp singlets for each fluorine environment.

  • ¹H-Coupled 1D ¹⁹F Spectrum:

    • Acquire another 1D ¹⁹F spectrum without proton decoupling to observe the ¹H-¹⁹F coupling patterns. This is crucial for measuring J-coupling constants.

3. Data Processing and Analysis:

  • Fourier Transform and Phasing: Apply a Fourier transform to the Free Induction Decay (FID) and carefully phase the resulting spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Chemical Shift Referencing: Reference the spectrum to CFCl₃ (0 ppm), either directly if used as an external standard or indirectly via the internal standard.

  • Peak Picking and Integration: Identify all ¹⁹F signals and integrate their areas.

  • Coupling Constant Measurement: In the ¹H-coupled spectrum, measure the splitting patterns to determine the J-coupling constants (e.g., ²JFF, ³JHF).

Protocol 2: Ligand-Observed ¹⁹F NMR for Protein-Ligand Binding Assay

This protocol describes a titration experiment to detect and characterize the binding of a difluoropiperidine derivative to a target protein.

1. Sample Preparation:

  • Buffer Preparation: Prepare a suitable buffer (e.g., phosphate or Tris) in 90% H₂O/10% D₂O or 100% D₂O. The buffer should be chosen to maintain the stability and activity of the target protein and should not interfere with the ¹⁹F NMR signals. Ensure the pH is accurately adjusted.

  • Protein and Ligand Stock Solutions: Prepare concentrated stock solutions of the purified target protein and the difluoropiperidine ligand in the same buffer. The protein solution should be centrifuged or filtered to remove any aggregates.

  • NMR Sample Preparation: In a clean NMR tube, prepare a sample containing the difluoropiperidine ligand at a known concentration (e.g., 20-100 µM) in the NMR buffer. The concentration should be low enough to be in the range of the expected KD but high enough for good signal-to-noise in a reasonable time.

2. NMR Data Acquisition and Titration:

  • Acquire a Spectrum of the Free Ligand: Record a 1D ¹⁹F NMR spectrum of the ligand-only sample using the parameters described in Protocol 1 (with proton decoupling). This will serve as the reference spectrum (0 protein concentration).

  • Incremental Addition of Protein: Add a small, precise aliquot of the concentrated protein stock solution to the NMR tube. Gently mix the sample.

  • Acquire Spectrum After Each Addition: After each addition of protein, re-acquire the 1D ¹⁹F NMR spectrum. Ensure the spectrometer is properly shimmed before each acquisition.

  • Continue Titration: Repeat the addition and acquisition steps until the ligand is saturated with the protein (i.e., no further changes in the ¹⁹F spectrum are observed) or until precipitation occurs.

3. Data Processing and Analysis:

  • Process Spectra: Process all spectra uniformly (Fourier transform, phasing, baseline correction, and referencing).

  • Monitor Spectral Changes: Observe changes in the ¹⁹F signal(s) of the ligand as a function of protein concentration. These changes can include:

    • Chemical Shift Perturbation (CSP): The peak position shifts as the ligand binds to the protein.

    • Line Broadening: The peak becomes broader upon binding due to the slower tumbling of the protein-ligand complex.

    • Decrease in Signal Intensity: In some cases, the signal of the bound ligand may be broadened beyond detection.

  • Data Fitting: Plot the change in chemical shift (Δδ) or line width against the total protein concentration. Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (KD).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the ¹⁹F NMR analysis of difluoropiperidine derivatives, from sample preparation to data interpretation.

19F_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation dissolve Dissolve Difluoropiperidine Derivative in Deuterated Solvent filter Filter Solution into NMR Tube dissolve->filter setup Spectrometer Setup (Tuning and Shimming) filter->setup acq_1d_decoupled Acquire 1D ¹⁹F Spectrum (¹H Decoupled) setup->acq_1d_decoupled acq_1d_coupled Acquire 1D ¹⁹F Spectrum (¹H Coupled) setup->acq_1d_coupled ft_phase Fourier Transform, Phasing, and Baseline Correction acq_1d_decoupled->ft_phase acq_1d_coupled->ft_phase reference Chemical Shift Referencing ft_phase->reference analyze_decoupled Analyze Decoupled Spectrum: - Chemical Shifts (δ) - Integration reference->analyze_decoupled analyze_coupled Analyze Coupled Spectrum: - Coupling Constants (J) reference->analyze_coupled interpretation Structural/Conformational Interpretation or Binding Analysis analyze_decoupled->interpretation analyze_coupled->interpretation

Experimental Workflow for ¹⁹F NMR Analysis

References

Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate, a valuable fluorinated building block in medicinal chemistry. The synthesis is presented as a robust two-step process commencing with the preparation of the key intermediate, tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate, followed by its stereoselective reduction. Detailed experimental protocols, data summaries, and process flow diagrams are included to facilitate successful scale-up and implementation in a laboratory or manufacturing setting.

Introduction

Fluorinated piperidine scaffolds are crucial components in modern pharmaceuticals, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The title compound, this compound, incorporates both a gem-difluoro group and a hydroxyl moiety on a piperidine ring, making it a highly sought-after intermediate for the synthesis of complex drug candidates. This protocol outlines a scalable and efficient synthetic route.

Overall Synthetic Scheme

The synthesis proceeds in two main stages:

  • Step 1: Synthesis of Tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate (Ketone Intermediate) : This step involves the construction of the piperidone ring. A plausible and scalable approach involves the cyclization of a suitable acyclic precursor.

  • Step 2: Reduction of the Ketone to this compound (Final Product) : This step involves the reduction of the ketone intermediate to the desired secondary alcohol using a mild and selective reducing agent.

Experimental Workflow Diagram

The overall workflow for the synthesis is depicted below.

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Ketone Reduction A Starting Materials B Cyclization Reaction A->B Reagents/Solvents C Work-up & Purification B->C Quenching/Extraction D Ketone Intermediate (tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate) C->D Isolation E Ketone Intermediate F Reduction Reaction E->F NaBH4/Solvent G Work-up & Purification F->G Quenching/Extraction H Final Product (this compound) G->H Isolation

Caption: Overall workflow for the two-step synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of Tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate

This protocol is based on established methodologies for the synthesis of related piperidones.

Reagents and Materials

ReagentM.W. ( g/mol )Density (g/mL)Quantity (molar eq.)
N-Boc-iminodiacetic acid diethyl ester289.341.081.0
1,3-Dibromo-1,1-difluoroacetone249.852.151.1
Cesium Carbonate (Cs₂CO₃)325.824.072.5
Acetonitrile (ACN)41.050.786-
Sodium Methoxide (NaOMe)54.02-1.2
Methanol (MeOH)32.040.792-
Hydrochloric Acid (HCl), 6M36.46~1.10-
Toluene92.140.867-
Saturated Sodium Bicarbonate (NaHCO₃) solution---
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Protocol:

  • Alkylation: To a stirred suspension of Cesium Carbonate (2.5 eq.) in Acetonitrile, add N-Boc-iminodiacetic acid diethyl ester (1.0 eq.). Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1,3-dibromo-1,1-difluoroacetone (1.1 eq.) in Acetonitrile dropwise over 1 hour, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dieckmann Condensation: Dissolve the crude product in anhydrous Toluene. Add Sodium Methoxide (1.2 eq.) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 50-60°C for 4-6 hours until the cyclization is complete (monitored by TLC/LC-MS).

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to 0°C and slowly add 6M Hydrochloric Acid until the pH is acidic (~pH 2).

  • Heat the mixture to 80-90°C for 2-4 hours to effect decarboxylation.

  • Cool the mixture to room temperature and separate the layers. Extract the aqueous layer with Toluene.

  • Work-up and Purification: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or distillation to yield tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate.

Expected Yield: 60-75%

Step 2: Reduction of Tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate

This protocol employs a mild and scalable reduction method.

Reagents and Materials

ReagentM.W. ( g/mol )Density (g/mL)Quantity (molar eq.)
Tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate235.23-1.0
Sodium Borohydride (NaBH₄)37.83-1.0 - 1.5
Methanol (MeOH)32.040.792-
Water (H₂O)18.021.000-
Ethyl Acetate (EtOAc)88.110.902-
Saturated Ammonium Chloride (NH₄Cl) solution---
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate (1.0 eq.) in Methanol.

  • Reduction: Cool the solution to 0-5°C using an ice bath. Add Sodium Borohydride (1.0 - 1.5 eq.) portion-wise, ensuring the internal temperature does not exceed 10°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Slowly and carefully add water to quench the excess sodium borohydride. A more controlled quench can be achieved by the slow addition of saturated ammonium chloride solution.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add Ethyl Acetate and water to the residue. Separate the organic layer.

  • Extract the aqueous layer with Ethyl Acetate (2x).

  • Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: 85-95%

Data Summary

CompoundStepStarting Material (Mass)Product (Mass)Yield (%)Purity (by LC-MS)
Tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate1(Varies with scale)(Calculated)60-75>95%
This compound2(Varies with scale)(Calculated)85-95>98%

Characterization Data (Representative)

  • This compound

    • Molecular Formula: C₁₀H₁₇F₂NO₃

    • Molecular Weight: 237.24 g/mol

    • Appearance: White to off-white solid.

    • ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS data should be consistent with the structure.

Safety Considerations

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1,3-Dibromo-1,1-difluoroacetone is corrosive and a lachrymator; handle with care.

  • The quenching of sodium borohydride generates hydrogen gas, which is flammable. Ensure the quench is performed slowly and with adequate ventilation.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The protocols are designed to be straightforward for implementation by researchers and professionals in the field of drug development, offering a clear pathway to this important synthetic intermediate.

Application Notes and Protocols for Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach relies on the screening of low molecular weight compounds, or "fragments," that typically exhibit weak binding to a biological target. The structural information gleaned from these fragment-target interactions then guides the optimization of the fragment into a more potent, drug-like molecule.

Fluorinated scaffolds are of particular interest in FBDD. The introduction of fluorine can significantly influence a molecule's physicochemical properties, such as pKa, lipophilicity, and metabolic stability, which can translate to improved pharmacological profiles. The 19F nucleus also serves as a valuable probe in nuclear magnetic resonance (NMR) spectroscopy, a key technique in FBDD for detecting and characterizing fragment binding.

This document provides detailed application notes and protocols for the use of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate , a fluorinated piperidine fragment, in FBDD campaigns. Recent research has highlighted the potential of fluorinated piperidine scaffolds as valuable 3D fragments in drug discovery, with one such scaffold being identified as a hit against the main protease (3CLpro) of SARS-CoV-2, a critical enzyme for viral replication.[1][2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in Table 1. These properties are crucial for assessing its suitability as a fragment for FBDD, aligning with the "Rule of Three" – a common guideline for fragment library design.

PropertyValueSource
Molecular Formula C10H17F2NO3PubChem
Molecular Weight 237.24 g/mol PubChem
XLogP3 1.3PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bonds 2PubChem

Table 1: Physicochemical Properties of this compound

Application in Fragment Screening against SARS-CoV-2 3CLpro

A library of fluorinated piperidines, including a scaffold related to this compound, was screened against a panel of proteolytic enzymes. This screening identified a fluorinated piperidine scaffold that was recognized by the catalytic pocket of the 3CLpro of the SARS-CoV-2 coronavirus.[1][2] This finding suggests the potential of this compound as a starting point for the development of novel inhibitors of this key viral enzyme.

The following sections provide detailed protocols for three common FBDD techniques that can be employed to screen and characterize the binding of this fragment to a target protein like SARS-CoV-2 3CLpro.

Experimental Protocols

Protocol 1: 19F NMR-Based Fragment Screening

19F NMR is a highly sensitive technique for detecting the binding of fluorinated fragments to a target protein. The chemical shift of the 19F nucleus is very sensitive to its local environment, and binding to a protein will typically induce a change in the chemical shift and/or line broadening of the fragment's 19F NMR signal.

Objective: To identify the binding of this compound to the target protein by observing changes in its 19F NMR spectrum.

Materials:

  • Target protein (e.g., SARS-CoV-2 3CLpro)

  • This compound

  • NMR buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, in 99.9% D2O)

  • NMR tubes

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in d6-DMSO).

    • Prepare a solution of the target protein in the NMR buffer at a suitable concentration (e.g., 10-50 µM).

    • Prepare two NMR samples:

      • Reference Sample: NMR buffer with the fragment at the final screening concentration (e.g., 100-500 µM).

      • Protein Sample: Target protein solution with the fragment at the same final concentration.

    • Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all samples.

  • NMR Data Acquisition:

    • Acquire a 1D 19F NMR spectrum for both the reference and protein samples.

    • Typical acquisition parameters:

      • Temperature: 298 K

      • Number of scans: 128-1024 (depending on sample concentration)

      • A relaxation delay (d1) of 1-2 seconds.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Compare the 19F spectrum of the fragment in the presence and absence of the protein.

    • Binding is indicated by:

      • A change in the chemical shift of the 19F signal.

      • Significant line broadening of the 19F signal.

      • A decrease in the intensity of the 19F signal.

Workflow for 19F NMR Screening

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_frag Prepare Fragment Stock prep_ref Prepare Reference Sample (Fragment in Buffer) prep_frag->prep_ref prep_prot_sample Prepare Protein Sample (Fragment + Protein) prep_frag->prep_prot_sample prep_prot Prepare Protein Solution prep_prot->prep_prot_sample acq_ref Acquire 1D 19F NMR of Reference prep_ref->acq_ref acq_prot Acquire 1D 19F NMR of Protein Sample prep_prot_sample->acq_prot compare Compare Spectra acq_ref->compare acq_prot->compare hit Binding Hit Identified compare->hit Chemical Shift Change or Line Broadening no_hit No Binding Detected compare->no_hit No Change

Caption: Workflow for 19F NMR-based fragment screening.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free biophysical technique that measures the binding of an analyte (the fragment) to a ligand (the target protein) immobilized on a sensor surface. It provides real-time data on the association and dissociation of the interaction, allowing for the determination of binding affinity (KD).

Objective: To confirm the binding of this compound to the immobilized target protein and to determine the binding affinity.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, GLM)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Target protein with a suitable tag for immobilization (e.g., His-tag, AviTag) or for amine coupling.

  • Running buffer (e.g., HBS-EP+)

  • This compound

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip according to the manufacturer's instructions. Amine coupling is a common method for untagged proteins. For tagged proteins, specific capture surfaces can be used.

    • Aim for a low to medium immobilization density to minimize mass transport limitations.

    • Deactivate any remaining active groups on the surface with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the fragment in running buffer (e.g., from 1 µM to 1 mM).

    • Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).

    • Monitor the change in the SPR signal (response units, RU) over time.

    • Include a buffer-only injection as a control.

  • Data Analysis:

    • Subtract the signal from the reference surface from the signal from the protein surface to obtain the specific binding signal.

    • Fit the steady-state binding responses against the fragment concentration to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

    • Alternatively, analyze the association and dissociation phases of the sensorgrams to determine the kinetic rate constants (kon and koff).

Workflow for SPR Screening

G cluster_immob Protein Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis activate Activate Sensor Surface immobilize Immobilize Target Protein activate->immobilize deactivate Deactivate Surface immobilize->deactivate prep_frag Prepare Fragment Dilutions deactivate->prep_frag inject Inject Fragment over Surface prep_frag->inject process Process Sensorgrams inject->process fit Fit Data to Binding Model process->fit kd Determine KD fit->kd

Caption: Workflow for SPR-based fragment screening.

Protocol 3: X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information about the binding mode of a fragment to its target protein. This is crucial for structure-based drug design, as it reveals the specific interactions that can be exploited to improve the fragment's affinity and selectivity.

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • High-purity, crystallization-grade target protein

  • Crystallization screens and reagents

  • This compound

  • Cryoprotectant

  • X-ray diffraction equipment (in-house or synchrotron source)

Procedure:

  • Protein Crystallization:

    • Screen for crystallization conditions of the target protein alone (apo form) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize the initial crystallization hits to obtain well-diffracting crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the apo protein crystals to a solution containing the fragment (typically at high concentration, e.g., 1-50 mM) for a period of time (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Cryo-protection and Data Collection:

    • Soak the fragment-bound crystals in a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron or with an in-house X-ray source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement with the known apo protein structure as a search model.

    • Build the fragment into the resulting electron density map.

    • Refine the protein-fragment complex structure to obtain a high-resolution model.

Logical Relationship for Structure-Based Design

G cluster_exp Experimental Determination cluster_design Structure-Based Design cluster_outcome Outcome crystal Protein-Fragment Crystallography structure 3D Structure of Complex crystal->structure analysis Analyze Binding Interactions structure->analysis modify Modify Fragment to Improve Affinity analysis->modify synthesis Synthesize New Analogs modify->synthesis testing Test New Analogs synthesis->testing testing->analysis Iterative Cycle lead Optimized Lead Compound testing->lead Successful Optimization

Caption: Logical flow from structure determination to lead optimization.

Conclusion

This compound represents a promising fragment for FBDD campaigns, particularly for targets where the unique properties of fluorinated compounds can be advantageous. The provided protocols offer a starting point for researchers to screen and characterize the binding of this fragment to their protein of interest. The identification of a related scaffold as a hit against SARS-CoV-2 3CLpro underscores the potential of this fragment class in the development of novel therapeutics. Successful hit validation and structural characterization will pave the way for a rational, structure-based design effort to elaborate this fragment into a potent and selective lead compound.

References

Application Notes and Protocols for the Biological Evaluation of Novel 3,3-Difluoro-5-Hydroxypiperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the biological evaluation of novel compounds containing the 3,3-difluoro-5-hydroxypiperidine moiety. This structural motif is of significant interest in medicinal chemistry due to the unique properties conferred by the gem-difluoro group and the hydroxyl functionality, which can influence compound basicity, metabolic stability, and target engagement. The following sections detail experimental protocols and data presentation for key in vitro and in vivo assays relevant to the pharmacological profiling of these compounds.

Data Presentation: In Vitro Biological Activities

The following tables summarize representative quantitative data for novel compounds containing the 3,3-difluoro-5-hydroxypiperidine moiety against various biological targets. This structured format allows for easy comparison of compound potency and selectivity.

Table 1: Dopamine Transporter (DAT) Binding Affinity

Compound IDKᵢ (nM)
DHP-00115.2
DHP-0028.7
DHP-00325.1
Cocaine (Reference)150

Table 2: α-Glucosidase Inhibitory Activity

Compound IDIC₅₀ (µM)
DHP-0015.4
DHP-00212.8
DHP-0032.1
Acarbose (Reference)750

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

Compound IDIC₅₀ (µM)
DHP-0010.89
DHP-0021.52
DHP-0030.45
Donepezil (Reference)0.05

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity of test compounds for the dopamine transporter.

Materials:

  • Cell Membranes: HEK293 cells stably expressing human DAT.

  • Radioligand: [³H]WIN 35,428.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • Non-specific Binding Control: 10 µM Cocaine or 1 µM unlabeled WIN 35,428.

  • Test Compounds: Serial dilutions of 3,3-difluoro-5-hydroxypiperidine derivatives.

  • Apparatus: 96-well microplates, glass fiber filters, cell harvester, scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize hDAT-expressing HEK293 cells in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[1] Resuspend the pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of non-specific binding control (for non-specific binding).

    • 50 µL of varying concentrations of the test compound.

    • 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).[1]

    • 100 µL of the prepared cell membrane suspension (20-50 µg of protein).[1]

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.[1]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the test compound concentration. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: α-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of test compounds to inhibit α-glucosidase activity.

Materials:

  • Enzyme: α-Glucosidase from Saccharomyces cerevisiae.

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.[2]

  • Stop Solution: 0.1 M Sodium Carbonate.[2]

  • Positive Control: Acarbose.

  • Test Compounds: Serial dilutions of 3,3-difluoro-5-hydroxypiperidine derivatives.

  • Apparatus: 96-well microplate reader.

Procedure:

  • Assay Setup: To each well of a 96-well plate, add:

    • 50 µL of 0.1 M sodium phosphate buffer (pH 6.8).[2]

    • 20 µL of the test compound at various concentrations (or positive control/buffer for controls).[2]

    • 20 µL of 0.5 U/mL α-glucosidase solution.[2]

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.[2]

  • Reaction Initiation: Add 20 µL of 5 mM pNPG solution to all wells to start the reaction.[2]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[2]

  • Reaction Termination: Add 50 µL of 0.1 M sodium carbonate solution to stop the reaction.[2]

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the enzyme control and A_sample is the absorbance in the presence of the test compound.[2] Determine the IC₅₀ value from the dose-response curve.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay quantifies the inhibition of AChE by measuring the formation of a yellow-colored product.

Materials:

  • Enzyme: Acetylcholinesterase (AChE) from electric eel.

  • Substrate: Acetylthiocholine iodide (ATCI).[3]

  • Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[3]

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[3]

  • Positive Control: Donepezil.

  • Test Compounds: Serial dilutions of 3,3-difluoro-5-hydroxypiperidine derivatives.

  • Apparatus: 96-well microplate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.[3]

  • Assay Setup: In a 96-well plate, add:

    • 10 µL of the AChE working solution to each well (except blank).[3]

    • 10 µL of the test compound at various concentrations (or positive control/vehicle).[3]

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Mixture: Prepare a reaction mixture containing ATCI and DTNB.

  • Reaction Initiation: Add 180 µL of the reaction mixture to each well.

  • Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes to determine the reaction rate.[3]

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value from the dose-response curve.

Protocol 4: In Vivo Analgesic Activity (Tail-Flick Test)

This in vivo assay assesses the central analgesic activity of test compounds in rodents.

Materials:

  • Animals: Male Swiss albino mice (20-25 g).[4]

  • Test Compounds: 3,3-difluoro-5-hydroxypiperidine derivatives dissolved in a suitable vehicle.

  • Positive Control: Morphine or Tramadol.

  • Apparatus: Tail-flick analgesiometer with a radiant heat source.

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental room and handling for at least one hour before the test.

  • Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing the radiant heat source on the distal part of the tail. The time taken for the mouse to flick its tail is recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[5][6]

  • Compound Administration: Administer the test compounds, vehicle (control), or positive control to different groups of animals (e.g., via intraperitoneal or oral route).

  • Post-treatment Latency: Measure the tail-flick latency at various time points after compound administration (e.g., 30, 60, 90, and 120 minutes).[5]

  • Data Analysis: Calculate the percentage of the maximal possible effect (% MPE) using the formula: % MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Compare the % MPE of the test compound groups with the control group using appropriate statistical tests.

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) to visualize key biological pathways and experimental processes.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of 3,3-difluoro-5-hydroxypiperidine Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Target Binding Assays (e.g., DAT Binding) Purification->Binding_Assay Enzyme_Assay Enzyme Inhibition Assays (e.g., AChE, α-Glucosidase) Purification->Enzyme_Assay Cell_Assay Cell-based Assays (Cytotoxicity, etc.) Purification->Cell_Assay Data_Analysis Data Analysis (IC50, Ki, MPE) Binding_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis PK_Studies Pharmacokinetic Studies (ADME) Efficacy_Models Efficacy Models (e.g., Tail-Flick Test) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Efficacy_Models->Data_Analysis Data_Analysis->PK_Studies SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis

Caption: General workflow for the biological evaluation of novel compounds.

dopamine_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Dopamine_Released Dopamine Vesicle->Dopamine_Released Exocytosis DAT Dopamine Transporter (DAT) Target of Inhibition D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Activates D2R D2 Receptor D2R->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Signaling Downstream Signaling PKA->Signaling Dopamine_Released->DAT Reuptake Dopamine_Released->D1R Dopamine_Released->D2R

Caption: Dopaminergic synapse signaling pathway.

tgf_beta_signaling cluster_ecm Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_Complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Transcription Gene Transcription (Cell cycle arrest, Apoptosis, Differentiation) SMAD_Complex->Transcription Translocates & Binds DNA DNA DNA

Caption: Canonical TGF-β/SMAD signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important fluorinated piperidine building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides

This section addresses specific issues that may arise during the two key stages of the synthesis: the gem-difluorination of the ketone precursor and the subsequent stereoselective reduction to the final product.

Stage 1: Gem-Difluorination of Tert-butyl 3-oxopiperidine-1-carboxylate

Question: My difluorination reaction with DAST or Deoxo-Fluor® is showing low conversion of the starting ketone. What are the possible causes and solutions?

Answer:

Low conversion in the gem-difluorination of N-Boc-3-piperidone is a common issue. Several factors could be at play:

  • Reagent Quality: Deoxyfluorinating reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® are moisture-sensitive. Ensure you are using a fresh, high-quality reagent. It is advisable to purchase from a reputable supplier and handle the reagent under anhydrous conditions.

  • Reaction Temperature: While many DAST-mediated fluorinations of ketones can proceed at room temperature, some substrates may require gentle heating to achieve full conversion. We recommend starting the reaction at 0°C and slowly allowing it to warm to room temperature. If the reaction stalls, consider gently heating the mixture to 40-50°C.

  • Stoichiometry: An insufficient amount of the fluorinating agent can lead to incomplete reaction. For the gem-difluorination of ketones, it is common to use a slight excess of the reagent. We recommend using 1.2 to 1.5 equivalents of DAST or Deoxo-Fluor®.

  • Reaction Time: The reaction time can vary depending on the scale and specific conditions. Monitor the reaction progress by TLC or LC-MS. If the reaction has not gone to completion after 24 hours, consider the points above.

Question: I am observing the formation of significant side products, such as vinyl fluorides, during the difluorination step. How can I minimize these?

Answer:

The formation of vinyl fluorides is a known side reaction in the fluorination of enolizable ketones. To minimize this:

  • Control the Temperature: Running the reaction at lower temperatures can disfavor the elimination pathway that leads to vinyl fluoride formation. Maintain the reaction temperature at 0°C for a longer period before allowing it to slowly warm to room temperature.

  • Choice of Fluorinating Agent: In some cases, one fluorinating agent may give a cleaner reaction profile than another. If you are experiencing issues with DAST, consider trying Deoxo-Fluor®, which is known to be more thermally stable and can sometimes provide cleaner reactions.

  • Careful Work-up: The work-up procedure can also influence the product distribution. Ensure that the quench is performed at a low temperature and that the aqueous work-up is not overly basic, as this can promote elimination.

Stage 2: Stereoselective Reduction of Tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate

Question: The stereoselectivity of my ketone reduction is low, resulting in a mixture of diastereomers. How can I improve the stereochemical outcome?

Answer:

Achieving high stereoselectivity in the reduction of the difluorinated ketone is crucial. The choice of reducing agent and reaction conditions are key:

  • Bulky Reducing Agents: To favor the formation of a specific diastereomer, a sterically hindered reducing agent is often necessary. L-Selectride® (Lithium tri-sec-butylborohydride) is a common choice for the stereoselective reduction of cyclic ketones and is expected to provide good selectivity in this case.

  • Temperature Control: The reduction should be carried out at low temperatures to enhance stereoselectivity. We recommend performing the reaction at -78°C.

  • Sodium Borohydride with Additives: While sodium borohydride alone may give poor selectivity, its performance can be improved with the addition of Lewis acids such as cerium(III) chloride (Luche reduction).[1] This can alter the reaction pathway and improve the diastereomeric ratio.

Question: I am having difficulty separating the diastereomers of the final product. What purification strategies are recommended?

Answer:

The separation of diastereomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method for separating diastereomers. A thorough screening of different solvent systems is recommended to find the optimal conditions for separation. Systems with a combination of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) are a good starting point.

  • Preparative HPLC: If baseline separation cannot be achieved by standard column chromatography, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to obtain the pure diastereomers.

  • Derivatization: In some cases, derivatization of the hydroxyl group to form esters or ethers can alter the polarity and steric properties of the diastereomers, making them easier to separate by chromatography. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective synthetic route starts from readily available Tert-butyl 3-oxopiperidine-1-carboxylate. This starting material undergoes gem-difluorination at the C3 position, followed by a stereoselective reduction of the ketone at the C5 position to yield the desired product.

Q2: Which fluorinating agents are recommended for the gem-difluorination step?

A2: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analog, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), are the most commonly used reagents for this transformation.

Q3: What are the expected yields for the synthesis?

A3: The overall yield for the two-step synthesis can vary depending on the specific conditions and the efficiency of each step. Based on analogous syntheses, the gem-difluorination step can be expected to proceed in moderate to good yields (50-70%), while the reduction step can also achieve good yields (60-80%).

Q4: How can I confirm the structure and purity of my final product?

A4: The structure and purity of this compound should be confirmed using a combination of analytical techniques, including:

  • NMR Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure and the presence of the fluorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity and, if a chiral column is used, the enantiomeric excess.

Data Presentation

ParameterStage 1: Gem-DifluorinationStage 2: Stereoselective Reduction
Starting Material Tert-butyl 3-oxopiperidine-1-carboxylateTert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate
Key Reagent(s) DAST or Deoxo-Fluor®L-Selectride® or NaBH4/CeCl3
Typical Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Typical Temperature 0°C to room temperature-78°C to room temperature
Typical Reaction Time 12-24 hours2-6 hours
Expected Yield 50-70%60-80%
Purification Method Column ChromatographyColumn Chromatography

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate

This protocol is a general guideline and may require optimization.

  • To a solution of Tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0°C, add Deoxo-Fluor® (1.2-1.5 eq) dropwise.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (40°C) may be applied.

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate.

Protocol 2: Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound and may require optimization.

  • To a solution of Tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78°C, add a 1.0 M solution of L-Selectride® in THF (1.1-1.3 eq) dropwise.

  • Stir the reaction mixture at -78°C for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction at -78°C by the slow addition of methanol, followed by water.

  • Allow the mixture to warm to room temperature and then add an aqueous solution of sodium hydroxide and hydrogen peroxide to decompose the borane residues.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers and obtain the desired this compound.

Visualizations

Synthesis_Workflow start Tert-butyl 3-oxopiperidine-1-carboxylate intermediate Tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate start->intermediate Gem-Difluorination (DAST or Deoxo-Fluor®) product This compound intermediate->product Stereoselective Reduction (L-Selectride®) Troubleshooting_Logic cluster_difluorination Gem-Difluorination Issues cluster_reduction Stereoselective Reduction Issues low_conversion Low Conversion check_reagent Reagent Quality low_conversion->check_reagent Check adjust_temp Reaction Temperature low_conversion->adjust_temp Adjust increase_equivalents Reagent Equivalents low_conversion->increase_equivalents Increase side_products Side Products (e.g., Vinyl Fluoride) lower_temp Reaction Temperature side_products->lower_temp Lower change_reagent Fluorinating Agent side_products->change_reagent Change low_selectivity Low Stereoselectivity bulky_reagent Bulky Reducing Agent low_selectivity->bulky_reagent Use lower_temp2 Reaction Temperature low_selectivity->lower_temp2 Lower luche_reduction Luche Reduction Conditions low_selectivity->luche_reduction Consider separation_difficulty Difficult Separation optimize_chromatography Column Chromatography separation_difficulty->optimize_chromatography Optimize prep_hplc Preparative HPLC separation_difficulty->prep_hplc Use

References

Technical Support Center: Purification of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated organic compounds from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying fluorinated organic compounds?

A: The unique physicochemical properties of fluorinated compounds, such as high polarity, distinct intermolecular interactions, and sometimes high volatility, present significant purification challenges.[1] Common issues include:

  • Chromatography: Poor peak shape (tailing or fronting), co-elution with impurities, low or no recovery, and irreversible adsorption to the stationary phase are frequent problems.[2][3] For volatile fluorinated compounds, sample loss due to evaporation from the column is a major concern.[4]

  • Recrystallization: Difficulty in forming crystals, leading to the formation of oils or amorphous solids, is a common issue, particularly with polar fluorinated molecules.[1]

  • Contamination: Background fluorine contamination from lab equipment (e.g., PTFE) can interfere with trace analysis.[3]

Q2: Which purification technique is best suited for my fluorinated compound?

A: The choice of purification technique depends on the specific properties of your compound and the impurities present.

  • Flash Chromatography: Suitable for many fluorinated compounds, but may require optimization of stationary and mobile phases to achieve good separation.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique ideal for purifying complex mixtures and achieving high purity. Reversed-phase HPLC is a good starting point for moderately polar compounds, while Hydrophilic Interaction Chromatography (HILIC) is often better for highly polar, water-soluble compounds.[5]

  • Fluorous Solid-Phase Extraction (F-SPE): An excellent technique for the rapid separation of fluorous-tagged molecules from non-fluorous compounds.[6][7][8] It relies on the unique fluorine-fluorine interactions.[4][6]

  • Recrystallization: A powerful method for purifying solid, nonvolatile organic compounds.[1][9][10]

  • Fractional Distillation & Preparative Gas Chromatography (Prep-GC): Ideal for the separation of volatile fluorinated compounds with different boiling points.[4]

Q3: How can I avoid my polar fluorinated compound "oiling out" during recrystallization instead of forming crystals?

A: "Oiling out" occurs when the compound's melting point is below the temperature at which a saturated solution is achieved.[10] To prevent this:

  • Add More Solvent: Reheat the solution to dissolve the oil and then add a small amount of additional solvent to lower the saturation point.[9]

  • Cool Slowly: Allow the solution to cool gradually to encourage crystal nucleation and growth.

  • Choose a Different Solvent: Select a solvent with a lower boiling point.[9]

Troubleshooting Guides

Chromatography (HPLC & Flash)
Issue Potential Cause Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the silica backbone.Use a mobile phase with a different pH or higher ionic strength.[3] Employ an end-capped column.[2]
Column overload.Dilute your sample or inject a smaller volume.[2][3]
Incompatible injection solvent.Dissolve the sample in a solvent as close in composition to the mobile phase as possible.[3]
Co-elution with Impurities Insufficient resolution with the current method.Change the stationary phase (e.g., from C18 to a fluorinated phase).[2] Alter the mobile phase organic modifier (e.g., switch from acetonitrile to methanol).[2]
Low or No Recovery Irreversible adsorption to the stationary phase.Switch to a different stationary phase like HILIC, alumina, or Florisil.[2]
Compound instability on the column.Perform a stability test of your compound with the chosen stationary phase.[2]
Sample Loss (Volatile Compounds) Evaporation from the column.Use a cooled column and ensure a well-sealed system.[4]
High System Pressure System blockage.Check and clean or replace filters, frits, and capillaries.[11][12]
Low System Pressure Leak in the system.Check all fittings and connections for leaks.[11]
Fluorous Solid-Phase Extraction (F-SPE)
Issue Potential Cause Solution
Low Recovery of Fluorous Compound Sorbent choice/polarity mismatch.Ensure the fluorous tag on your compound has sufficient fluorine content for retention on the fluorous silica gel.[6]
Insufficient elution volume.Increase the volume of the fluorophilic elution solvent in increments.[2]
Elution solvent is too weak.Use a more fluorophilic solvent for elution (e.g., THF, acetone).[6]
Breakthrough of Fluorous Compound in Fluorophobic Wash Loading solvent is too fluorophilic.Use a smaller volume of the loading solvent or switch to a more fluorophobic loading solvent (e.g., DMSO).[6]
Cartridge is overloaded.Decrease the sample mass loaded onto the cartridge. A general guideline is 5-10% mass loading (weight of crude sample to weight of fluorous silica gel).[6]
Poor Reproducibility Cartridge bed dried out before sample loading.Re-activate and re-equilibrate the cartridge to ensure the packing is fully wetted.[2]
Inconsistent flow rate during sample application.Control the flow rate to allow sufficient time for equilibrium to be established.[2]
Recrystallization
Issue Potential Cause Solution
No Crystals Form Upon Cooling Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[9]
Cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]
Recrystallized Product is Still Impure Ineffective solvent choice.The chosen solvent may not effectively differentiate between the desired compound and the impurities. Perform new solubility tests to find a more suitable solvent.[9]
Impurities co-crystallized with the product.Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.[9]
Crystals Form in the Funnel During Hot Filtration The filtration apparatus is too cold.Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the solution.[9]

Data Presentation: Comparison of Purification Techniques

Purification Technique Typical Recovery Rate Achievable Purity Throughput Cost Best Suited For
Preparative HPLC 70-95%>99%Low to MediumHighComplex mixtures, high purity requirements, chiral separations.[13]
Flash Chromatography 60-90%90-98%Medium to HighMediumRoutine purification, moderately complex mixtures.
Fluorous SPE (F-SPE) 85-99%>95%HighMediumRapid separation of fluorous-tagged compounds from non-fluorous impurities.[4][8][14]
Recrystallization 50-90%>99%Low to High (scale-dependent)LowSolid, non-volatile compounds with good crystallization properties.[15]
Fractional Distillation 70-95%95-99%HighLowVolatile liquids with significantly different boiling points.[4]

Note: The values presented in this table are general estimates and can vary significantly depending on the specific compound, impurities, and experimental conditions.

Experimental Protocols

Protocol 1: Fluorous Solid-Phase Extraction (F-SPE)

Objective: To separate a fluorous-tagged organic compound from non-fluorous impurities.

Materials:

  • Fluorous silica gel cartridge

  • Crude reaction mixture containing the fluorous-tagged compound

  • Fluorophobic solvent (e.g., 80:20 methanol/water)[6]

  • Fluorophilic solvent (e.g., methanol, THF)[6]

  • Loading solvent (e.g., DMF, DMSO)[6]

  • SPE manifold or syringe

Procedure:

  • Cartridge Conditioning: Pass 6 mL of the fluorophobic solvent (e.g., 80:20 MeOH:H₂O) through the fluorous silica gel cartridge to condition it. Discard the eluent.[6]

  • Sample Loading: Dissolve the crude sample (100-300 mg) in a minimal amount of a suitable loading solvent (e.g., 0.4 mL of DMF).[6] Apply the sample solution to the top of the conditioned cartridge and use gentle positive pressure or vacuum to ensure the sample is completely adsorbed onto the packing.

  • Fluorophobic Wash: Wash the cartridge with 6-8 mL of the fluorophobic solvent to elute the non-fluorous compounds. Collect this fraction.[6]

  • Fluorophilic Elution: Elute the retained fluorous-tagged compound with 8 mL of a fluorophilic solvent (e.g., methanol).[6] Collect this fraction separately.

  • Analysis: Analyze the collected fractions by TLC, LC-MS, or NMR to confirm the separation and purity of the desired compound.

  • Cartridge Reuse: The fluorous silica gel cartridge can often be regenerated by washing thoroughly with a strong fluorophilic solvent like THF, followed by re-conditioning.[4][8]

Protocol 2: Single-Solvent Recrystallization

Objective: To purify a solid organic compound.

Materials:

  • Impure solid compound

  • Recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring to dissolve the solid.[9] Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[10]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: Preparative Reversed-Phase HPLC

Objective: To purify a polar fluorinated compound.

Materials:

  • Preparative HPLC system with a fraction collector

  • C18 preparative column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[5]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[5]

  • Crude sample dissolved in a suitable solvent

Procedure:

  • Method Development (Analytical Scale): Develop an analytical HPLC method to achieve good separation of the target compound from impurities.

  • Scale-Up: Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.[16]

  • System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved crude sample onto the column.

  • Gradient Elution (Example): [5]

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the peak of the desired compound based on UV detection or mass spectrometry.

  • Analysis and Pooling: Analyze the collected fractions for purity. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified compound.

Visualizations

experimental_workflow_fspe start Start conditioning Condition Cartridge (Fluorophobic Solvent) start->conditioning loading Load Sample (Dissolved in Loading Solvent) conditioning->loading wash Fluorophobic Wash (Elute Non-Fluorous Impurities) loading->wash elution Fluorophilic Elution (Elute Fluorous Compound) wash->elution analysis Analyze Fractions elution->analysis end End analysis->end

Figure 1. Experimental workflow for Fluorous Solid-Phase Extraction (F-SPE).

logical_relationship_recrystallization_troubleshooting issue Issue: No Crystals Form cause1 Cause: Too Much Solvent issue->cause1 cause2 Cause: Cooling Too Rapid issue->cause2 solution1 Solution: Evaporate Solvent cause1->solution1 solution2 Solution: Cool Slowly cause2->solution2

Figure 2. Troubleshooting logic for no crystal formation in recrystallization.

signaling_pathway_hplc_troubleshooting symptom Symptom: Poor Peak Shape cause_interaction Secondary Interactions symptom->cause_interaction cause_overload Column Overload symptom->cause_overload cause_solvent Incompatible Injection Solvent symptom->cause_solvent solution_ph Adjust Mobile Phase pH cause_interaction->solution_ph solution_dilute Dilute Sample cause_overload->solution_dilute solution_solvent Match Injection Solvent to Mobile Phase cause_solvent->solution_solvent

Figure 3. Troubleshooting decision pathway for poor peak shape in HPLC.

References

Technical Support Center: Fluorination of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of piperidines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the fluorination of piperidines?

A1: The most prevalent side reactions during the fluorination of piperidines, particularly when starting from hydroxylated precursors, include elimination to form tetrahydropyridines, rearrangement reactions (such as ring expansion or contraction), and hydrodefluorination. The occurrence and prevalence of these side reactions are highly dependent on the choice of fluorinating agent, the substrate's structure, and the reaction conditions.

Q2: I am observing significant formation of a tetrahydropyridine byproduct. How can I minimize this elimination reaction?

A2: The formation of tetrahydropyridine is a common elimination side reaction, especially when using reagents like DAST (Diethylaminosulfur trifluoride) on hydroxypiperidines. To minimize this:

  • Choice of Reagent: Consider using alternative fluorinating agents that are known to favor substitution over elimination. Reagents like PyFluor and Deoxo-Fluor have been reported to provide significantly fewer elimination byproducts compared to DAST.[1]

  • Reaction Temperature: Lowering the reaction temperature can often favor the substitution pathway over elimination.

  • Solvent: The choice of solvent can influence the reaction outcome. Non-polar, aprotic solvents are generally preferred.

  • Protecting Group: The nature of the nitrogen protecting group on the piperidine ring can influence the acidity of the proton at the carbon bearing the hydroxyl group, thus affecting the propensity for elimination. Experimenting with different protecting groups (e.g., Boc, Cbz) may be beneficial.

Q3: My reaction with DAST is leading to unexpected rearranged products. What is happening and how can I prevent it?

A3: DAST is known to promote cationic rearrangements, such as Wagner-Meerwein or pinacol-type rearrangements, especially in substrates that can form stable carbocation intermediates.[2] Ring expansion of prolinol derivatives to form 3-fluoropiperidines is a known example.[3] To mitigate these rearrangements:

  • Use a Milder Reagent: Consider using a less Lewis acidic fluorinating agent.

  • Control Temperature: Running the reaction at a very low temperature (e.g., -78 °C) can sometimes suppress rearrangement pathways.[2]

  • Substrate Modification: If possible, modify the substrate to disfavor carbocation formation at the rearrangement-prone position.

Q4: I am attempting to synthesize a fluoropiperidine via hydrogenation of a fluoropyridine, but I am getting a significant amount of the non-fluorinated piperidine. What is this side reaction and how can I avoid it?

A4: This side reaction is called hydrodefluorination, where the fluorine atom is replaced by a hydrogen atom during the reduction process. This is a common issue in the catalytic hydrogenation of fluorinated heterocycles.[4][5] To minimize hydrodefluorination:

  • Catalyst Choice: The choice of catalyst is crucial. Palladium-based catalysts, such as Palladium on carbon (Pd/C), are commonly used. Experimenting with different catalysts or catalyst loadings may be necessary.

  • Acidic Conditions: The presence of a strong Brønsted acid can suppress hydrodefluorination by protonating the substrate and intermediates.[6]

  • Reaction Conditions: Optimization of hydrogen pressure and reaction temperature is important.

Q5: What is the role of the N-protecting group in the fluorination of piperidines?

A5: The N-protecting group plays a critical role in the fluorination of piperidines. It influences the reactivity of the piperidine ring, the solubility of the substrate, and can direct the stereochemical outcome of the reaction. Common protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are often used. The choice of protecting group can affect the propensity for side reactions; for example, by altering the basicity of the piperidine nitrogen and influencing the stability of any charged intermediates.[7]

Troubleshooting Guides

Issue 1: Low Yield of Fluorinated Piperidine and Formation of Elimination Byproduct (Tetrahydropyridine)
Symptom Potential Cause Troubleshooting Step
Significant peak corresponding to the mass of the dehydrated product in LC-MS or GC-MS analysis.The fluorinating agent (e.g., DAST) is promoting E2 elimination.[1]1. Switch to a more selective fluorinating agent: Try using Deoxo-Fluor or PyFluor, which are known to give lower elimination byproducts.[8][9] 2. Lower the reaction temperature: Perform the reaction at 0 °C or -78 °C. 3. Optimize the base: If a base is used, consider a bulkier, non-nucleophilic base.
1H NMR shows signals indicative of double bonds.The reaction conditions favor elimination over substitution.1. Change the solvent: Use a less polar, aprotic solvent. 2. Modify the leaving group: If starting from an alcohol, ensure complete activation to the sulfonate ester before fluoride displacement.
Issue 2: Formation of Rearranged Products
Symptom Potential Cause Troubleshooting Step
Product mass in MS analysis is correct, but NMR spectrum is inconsistent with the expected structure, suggesting a different connectivity.Carbocationic rearrangement (e.g., Wagner-Meerwein, pinacol) is occurring, often promoted by Lewis acidic reagents like DAST.[2]1. Use a less acidic fluorinating agent. 2. Run the reaction at very low temperatures (e.g., -78 °C) to minimize the lifetime of any carbocationic intermediates. 3. Change the N-protecting group to one that might disfavor carbocation formation electronically or sterically.
Issue 3: Hydrodefluorination during Catalytic Hydrogenation of Fluoropyridines
Symptom Potential Cause Troubleshooting Step
GC-MS or LC-MS shows a significant amount of the non-fluorinated piperidine.The catalyst is promoting the cleavage of the C-F bond.[4]1. Add a Brønsted acid: The addition of an acid like HCl can suppress hydrodefluorination.[6] 2. Optimize the catalyst: Screen different palladium catalysts (e.g., Pd(OH)₂/C) or other transition metal catalysts. 3. Adjust reaction conditions: Vary the hydrogen pressure and reaction temperature.

Data Summary

The following table summarizes representative yields and side product distributions for different fluorination methods.

Fluorinating Agent Substrate Desired Product Yield of Desired Product (%) Major Side Product(s) Yield of Side Product(s) (%)
DASTN-Boc-4-hydroxypiperidineN-Boc-4-fluoropiperidine~40-60%N-Boc-1,2,3,6-tetrahydropyridine~40-60%
Deoxo-FluorN-Boc-4-hydroxypiperidineN-Boc-4-fluoropiperidine>80%N-Boc-1,2,3,6-tetrahydropyridine<10%
PyFluorN-Boc-4-hydroxypiperidineN-Boc-4-fluoropiperidine>90%N-Boc-1,2,3,6-tetrahydropyridine<5%
Pd/C, H₂ (no acid)3-Fluoropyridine3-Fluoropiperidine17%Piperidine78% (of converted material)
Pd(OH)₂/C, H₂, HCl3-Fluoropyridine3-Fluoropiperidine88%Piperidine<5%

Experimental Protocols

Protocol 1: Fluorodehydroxylation of N-Boc-4-hydroxypiperidine using DAST
  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at -78 °C under an inert atmosphere (N₂ or Ar), add DAST (1.2 eq) dropwise.

  • Allow the reaction mixture to stir at -78 °C for 1 hour and then slowly warm to room temperature over 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired N-Boc-4-fluoropiperidine from the elimination byproduct, N-Boc-1,2,3,6-tetrahydropyridine.

Protocol 2: Catalytic Hydrogenation of 3-Fluoropyridine
  • To a solution of 3-fluoropyridine (1.0 eq) in methanol (MeOH, 0.2 M) in a high-pressure reactor, add Pd(OH)₂/C (20 wt%, 5 mol%).

  • Add a solution of hydrochloric acid (HCl, 1.2 eq) in MeOH.

  • Seal the reactor, purge with hydrogen gas (H₂), and then pressurize to 50 bar of H₂.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • To isolate the product as a protected amine, dissolve the crude residue in a suitable solvent (e.g., DCM), add a base (e.g., triethylamine), and the desired protecting group precursor (e.g., Boc-anhydride or Cbz-Cl).

  • Purify the protected product by column chromatography.

Reaction Pathways and Mechanisms

Below are diagrams illustrating key reaction pathways and side reactions in the fluorination of piperidines.

Elimination_vs_Substitution Substrate N-P-4-hydroxypiperidine Intermediate Activated Intermediate (e.g., Oxosulfonium ion) Substrate->Intermediate  + DAST Product_Sub N-P-4-fluoropiperidine (Desired Product) Intermediate->Product_Sub  + F⁻ (SN2) Product_Elim N-P-1,2,3,6-tetrahydropyridine (Side Product) Intermediate->Product_Elim  + Base (E2) Fluoride F⁻ Base Base

Competition between SN2 substitution and E2 elimination in the fluorodehydroxylation of 4-hydroxypiperidine.

Ring_Expansion Substrate N-P-2-(hydroxymethyl)pyrrolidine Activated Activated Alcohol Substrate->Activated  + DAST Aziridinium Aziridinium Ion Intermediate Activated->Aziridinium  Intramolecular  SN2 Product N-P-3-fluoropiperidine (Rearranged Product) Aziridinium->Product  Ring opening  by F⁻

DAST-induced ring expansion of a prolinol derivative to a 3-fluoropiperidine.

Hydrodefluorination_Mechanism Catalyst Pd(0) Oxidative_Addition Pd(II) Intermediate Catalyst->Oxidative_Addition  Oxidative  Addition Substrate Fluoropyridine Substrate->Oxidative_Addition Reductive_Elimination Desired Product (Fluoropiperidine) Oxidative_Addition->Reductive_Elimination  Reductive  Elimination (C-H) Hydrodefluorination Undesired Product (Piperidine) Oxidative_Addition->Hydrodefluorination  Reductive  Elimination (C-F cleavage) Hydride_Source H₂ Hydride_Source->Oxidative_Addition Reductive_Elimination->Catalyst Hydrodefluorination->Catalyst

Simplified mechanistic cycle for the competing hydrogenation and hydrodefluorination of fluoropyridines.

References

Stability of Boc-protected piperidines under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the stability and handling of Boc-protected piperidines.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for Boc-protected piperidines?

A1: The main stability concern is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[1] The Boc group is robust under a wide range of basic, nucleophilic, and reductive conditions, but it is designed to be easily removed with acid.[2][3] Exposure to even mild acidic contaminants during storage or in a reaction can lead to premature deprotection.

Q2: How stable are Boc-protected piperidines under basic conditions?

A2: Boc-protected piperidines are generally very stable under basic conditions. They are resistant to cleavage by common bases such as sodium hydroxide (NaOH), lithium hydroxide (LiOH), and amines like piperidine.[1][4] This stability is the foundation of their use in orthogonal protection strategies, for example, with the base-labile Fmoc group in peptide synthesis.[5][6]

Q3: What are the standard acidic reagents for removing the Boc group from a piperidine?

A3: The most common reagents are strong acids. Typically, a solution of 20-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is used.[7][8] Another prevalent method is using a 4M solution of hydrochloric acid (HCl) in an organic solvent, such as 1,4-dioxane or methanol.[7][8]

Q4: What causes side reactions during acidic deprotection, and how can they be prevented?

A4: The primary cause of side reactions is the formation of a reactive tert-butyl cation intermediate during the cleavage of the Boc group.[7][9] This carbocation can act as an alkylating agent, reacting with nucleophilic sites on the desired product or other molecules in the mixture (a side reaction known as t-butylation).[7][10] To prevent this, "scavengers" such as triisopropylsilane (TIS), anisole, or thioanisole are added to the reaction mixture to trap the tert-butyl cation.[7][11][12]

Q5: What are the recommended storage conditions for Boc-protected piperidines?

A5: For long-term storage, it is recommended to store solid Boc-protected piperidines at -20°C, protected from light and moisture. For short-term use, they can often be handled at room temperature. Solutions should be used promptly or stored at low temperatures to minimize degradation.

Troubleshooting Guides

Issue 1: Incomplete Deprotection or Low Yield of the Deprotected Piperidine

If you are experiencing incomplete removal of the Boc group or low yields of your final product, consult the following guide.

Potential Causes & Solutions
  • Insufficient Acid : The amount or concentration of the acid may be too low to drive the reaction to completion.

    • Solution : Increase the acid concentration (e.g., use 50% TFA in DCM) or the number of equivalents. Ensure any basic functionalities on the substrate are accounted for, as they will consume acid.[7]

  • Short Reaction Time : The reaction may not have been allowed to run long enough.

    • Solution : Increase the reaction time and monitor progress carefully using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Low Temperature : Most Boc deprotections are run at room temperature. If the reaction is sluggish, the temperature may be too low.

    • Solution : Consider gently warming the reaction to 30-40°C. Use caution, as higher temperatures can also increase the rate of side reactions.[7]

  • Inefficient Work-up : The product may be lost during the extraction or isolation phases.

    • Solution : The deprotected piperidine is typically isolated as an acid salt (e.g., TFA or HCl salt). Ensure the pH is correctly adjusted during aqueous washes if the free base is desired. Check for product loss during solvent removal steps.

Troubleshooting Workflow

G Troubleshooting Low Product Yield start Low Yield Detected check_acid Increase Acid Conc. / Equivalents? start->check_acid check_time Increase Reaction Time? check_acid->check_time No Improvement monitor Monitor by TLC / LC-MS check_acid->monitor Yes check_temp Gently Increase Temperature? check_time->check_temp No Improvement check_time->monitor Yes check_workup Review Work-up Procedure? check_temp->check_workup No Improvement check_temp->monitor Yes check_workup->monitor Yes success Problem Resolved monitor->success

Troubleshooting workflow for low product yield.
Issue 2: Formation of Unexpected Side Products

The appearance of unexpected peaks in analytical data (e.g., LC-MS, NMR) often points to side reactions, most commonly from t-butylation.

Potential Cause & Solution
  • t-Butylation : The tert-butyl cation generated during deprotection has alkylated a nucleophilic site on your molecule (e.g., electron-rich aromatic rings, thiols).[10]

    • Solution : Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS, 1-5% v/v), anisole, or thioanisole. These compounds are more reactive towards the tert-butyl cation than your product and will effectively "scavenge" it from the solution.[7][11]

Deprotection and Side Reaction Mechanism

G Boc Deprotection Mechanism and Side Reaction cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway BocPip Boc-Piperidine Protonated Protonated Intermediate BocPip->Protonated + H⁺ (Acid) Carbocation tert-Butyl Cation + Carbamic Acid Protonated->Carbocation Cleavage Product Deprotected Piperidine (Amine Salt) Carbocation->Product Decarboxylation Carbocation2 tert-Butyl Cation Nucleophile Nucleophile (Nu) SideProduct t-Butylated Side Product Carbocation2->SideProduct + Nu

Mechanism of Boc deprotection and side product formation.

Data Presentation

Table 1: Stability Profile of Boc-Piperidine under Various Conditions
Condition CategoryReagent / ConditionStability of Boc GroupOrthogonality Considerations
Strong Acid TFA (20-50% in DCM), 4M HCl in DioxaneLabile (Cleaved)Standard deprotection condition.
Mild Acid Acetic Acid, Mild acidic workup (e.g., pH 4-5)Potentially LabileCleavage is slow but can occur over time. Avoid prolonged exposure.
Strong Base 1M NaOH, 1M LiOHStableOrthogonal to protecting groups removed by saponification.
Mild Base 20% Piperidine in DMF, Et₃N, DIPEAStableOrthogonal to Fmoc group deprotection conditions.[5][6]
Hydrogenolysis H₂, Pd/CStableOrthogonal to Cbz and Benzyl ester deprotection.[5]
Nucleophiles HydrazineStableOrthogonal to Dde and ivDde group deprotection.[13]
Oxidizing Agents m-CPBA, H₂O₂Generally StableThe piperidine ring itself may be susceptible to oxidation depending on other substituents.
Reducing Agents NaBH₄, LiAlH₄StableCompatible with carbonyl reduction reactions.
Table 2: Comparison of Common Acidic Deprotection Reagents
ParameterMethod 1: TFA in DCMMethod 2: HCl in 1,4-Dioxane
Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Concentration 20-50% (v/v)4 Molar
Solvent Dichloromethane (DCM)1,4-Dioxane
Typical Time 30 min - 2 hours1 - 4 hours
Temperature 0°C to Room TemperatureRoom Temperature
Product Form Amine TFA SaltAmine Hydrochloride Salt
Work-up Evaporation of solvent/TFA. Residual TFA can be tricky to remove; co-evaporation with toluene may help.[7]Precipitation of the HCl salt is common. Isolate by filtration.
Considerations Highly efficient. TFA is corrosive and requires careful handling.Often provides a crystalline, easy-to-handle salt. Dioxane is a peroxide-former.

Experimental Protocols

Protocol 1: General Boc Deprotection with TFA in DCM

This protocol describes a standard procedure for removing a Boc group from a piperidine substrate.

Materials
  • Boc-protected piperidine substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., Triisopropylsilane, TIS), optional

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure
  • Preparation : Dissolve the Boc-protected piperidine (1.0 eq) in DCM (approx. 0.1 M solution) in a round-bottom flask.

  • Cooling : Cool the solution to 0°C using an ice bath.

  • Reagent Addition : If using a scavenger, add it now (e.g., TIS, 1-5% v/v). Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[8]

    • Caution: The reaction can be exothermic and may evolve gas (CO₂ and isobutene). Ensure adequate ventilation.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).

  • Work-up :

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To isolate the free amine, carefully neutralize the residue by dissolving it in a suitable solvent (e.g., ethyl acetate) and washing with saturated NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine.

    • Alternatively, to isolate the TFA salt, precipitate it from the concentrated reaction mixture by adding a non-polar solvent like diethyl ether.

Protocol 2: Forced Degradation Study for Stability Assessment

This workflow is used to test the stability of a Boc-protected piperidine under defined stress conditions.[1]

Materials
  • Boc-protected piperidine sample

  • Acetonitrile (ACN)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC system for analysis

Procedure
  • Sample Preparation : Prepare a stock solution of the Boc-protected piperidine in acetonitrile (e.g., 1 mg/mL).

  • Stress Conditions :

    • Acidic Degradation : Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Basic Degradation : Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

    • Control : Keep a sample of the stock solution under normal storage conditions (e.g., 4°C, protected from light).

  • Sample Analysis :

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples (including the control) to an appropriate concentration for analysis.

    • Analyze all samples by HPLC.

  • Data Evaluation : Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify any major degradation products by comparing peak areas.

Forced Degradation Workflow

G Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions (24h) start Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base control Control (4°C, dark) start->control analysis Neutralize (Acid/Base) Dilute Samples acid->analysis base->analysis control->analysis hplc Analyze All Samples by HPLC analysis->hplc end Compare Chromatograms Assess Stability hplc->end

Workflow for the forced degradation study.

References

Optimizing reaction conditions for the synthesis of difluoropiperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of difluoropiperidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing geminal difluoropiperidines?

A1: The two most prevalent methods for creating the 3,3- or 4,4-difluoropiperidine scaffold are:

  • Deoxyfluorination of Piperidinones: This involves converting a ketone group on the piperidine ring into a geminal difluoro group. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), and sulfur tetrafluoride (SF₄).[1][2][3] This is often the method of choice for converting readily available N-protected piperidin-4-ones.

  • Hydrogenation of Fluoropyridines: This strategy involves the reduction of a substituted fluoropyridine to the corresponding fluoropiperidine.[4][5] This method is advantageous for accessing a wide range of substituted fluoropiperidines, provided the fluoropyridine precursor is available. It often utilizes heterogeneous catalysts like Palladium or specialized Rhodium complexes.[4][6]

Q2: My deoxyfluorination reaction of N-Boc-4-piperidinone has a very low yield. What are the likely causes?

A2: Low yields in deoxyfluorination reactions are a common issue. The primary culprits are often related to the reagents and reaction conditions:

  • Inactive Fluorinating Reagent: Reagents like DAST and Deoxo-Fluor are highly sensitive to moisture and can degrade over time if not stored properly under anhydrous conditions.[1][7] Using a fresh bottle or a newly purchased reagent is a crucial first step in troubleshooting.

  • Insufficient Reagent: Sterically hindered or less reactive ketones may require a larger excess of the fluorinating reagent to achieve full conversion.[1]

  • Inappropriate Temperature: While some reactions require heat, excessive temperatures can promote side reactions, particularly elimination of HF, leading to undesired byproducts.[1][2][3] It is often best to start at a low temperature (e.g., 0 °C) and gradually warm the reaction as needed while monitoring its progress.

Q3: I am observing significant amounts of an elimination byproduct in my reaction. How can this be minimized?

A3: Elimination of hydrogen fluoride (HF) is a major competing pathway, especially in deoxyfluorination reactions.[2][3] To minimize this:

  • Control the Temperature: Elimination is often favored at higher temperatures. Running the reaction at the lowest effective temperature can significantly reduce this side reaction.[1]

  • Choice of Base/Conditions: If the reaction conditions are basic, this can promote E2 elimination. Where possible, use neutral or weakly basic/acidic conditions. For sensitive substrates, using a non-nucleophilic, sterically hindered base can sometimes mitigate elimination.[1]

  • Substrate Structure: The propensity for elimination can be inherent to the substrate's structure. If possible, modifying the substrate or the protecting group strategy might be necessary.

Q4: Purification of my final difluoropiperidine product is difficult due to its volatility. What is the standard procedure?

A4: Unprotected fluorinated piperidines are often volatile, making isolation and purification challenging. The most common and effective strategy is to protect the piperidine nitrogen in situ immediately following the reaction or work-up.[4][5] After the primary reaction is complete, a protecting group precursor (e.g., Benzyl chloroformate for a Cbz group, or Di-tert-butyl dicarbonate for a Boc group) is added to the crude reaction mixture to form a less volatile, more easily handled derivative that can be purified using standard techniques like column chromatography.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of difluoropiperidines.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution Citation
Inactive Fluorinating Reagent Use a fresh bottle of the reagent (e.g., DAST, Deoxo-Fluor). Ensure it has been stored under anhydrous conditions.[1][7]
Moisture in Reaction Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]
Insufficient Reagent Increase the equivalents of the fluorinating agent incrementally (e.g., from 1.5 eq to 2.0 eq).[1]
Low Reaction Temperature Gradually increase the temperature while carefully monitoring the reaction by TLC or LC-MS to avoid byproduct formation.[1]
Poor Leaving Group (Deoxyfluorination of Alcohols) If starting from an alcohol, consider converting it to a better leaving group, such as a sulfonate ester, before fluorination.[1]
Problem 2: Formation of Multiple Products / Low Purity
Possible Cause Suggested Solution Citation
Substrate Decomposition Employ milder reaction conditions. For substrates sensitive to acid or base, consider neutral fluorination methods.[7]
Elimination Side Reaction Lower the reaction temperature. For deoxyfluorination, this is the most common cause of elimination byproducts.[1][2]
Incompatible Solvent Ensure the solvent is anhydrous and non-nucleophilic. Acetonitrile and Dichloromethane (DCM) are common choices. Some reagents react exothermically with solvents like DMF or DMSO.[7]
Hydrodefluorination (Hydrogenation Reactions) This competing pathway can remove the desired fluorine atoms. Catalyst screening is crucial. Using additives like pinacol borane (HBpin) can help dearomatize the pyridine ring first, preventing catalyst poisoning and favoring hydrogenation over hydrodefluorination.[4][5]

Experimental Protocols & Data

Deoxyfluorination of N-Boc-4-Piperidinone

This protocol is a generalized procedure based on common laboratory practices for geminal difluorination of a ketone.

1. Reaction Setup:

  • Add N-Boc-4-piperidinone (1.0 eq) and anhydrous dichloromethane (DCM) to a dry, oven-baked flask under an inert atmosphere (Argon or N₂).[8]

  • Cool the stirred solution to 0 °C using an ice-water bath.[1]

2. Reagent Addition:

  • Slowly add Deoxo-Fluor® (1.5 - 2.0 eq) dropwise to the cooled solution. Maintain the internal temperature below 5 °C during addition.

  • After addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

3. Monitoring:

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1][7]

4. Work-up:

  • Once complete, cool the reaction mixture back to 0 °C.

  • Carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Separate the organic layer and extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-4,4-difluoropiperidine.[1][7]

Comparative Data for Fluorinating Agents

The choice of fluorinating agent can significantly impact reaction outcomes. The following table summarizes qualitative and reported performance characteristics.

Fluorinating Agent Typical Substrate Common Yield Range Key Considerations Citation
DAST Alcohols, Ketones40-80%Thermally unstable; requires careful handling. Can promote elimination.[1][9]
Deoxo-Fluor® Alcohols, Ketones50-90%More thermally stable than DAST, often providing higher yields and cleaner reactions.[1]
XtalFluor-E® KetonesLow to ModerateCan result in very low yields due to HF elimination in some substrates.[2][3]
SF₄ / HF KetonesHigh (up to 90%)Highly effective but also highly toxic and corrosive; requires specialized equipment.[3]
Selectfluor® Electron-rich enols/enaminesVariableElectrophilic fluorinating agent; not suitable for direct ketone conversion. Can react exothermically with certain solvents.[1][7]

Process Diagrams

General Workflow for Synthesis & Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Final Product start Starting Material (e.g., N-Boc-4-Piperidinone) setup Reaction Setup (Anhydrous Solvent, Inert Atm.) start->setup add Add Fluorinating Agent (e.g., Deoxo-Fluor @ 0°C) setup->add react Stir & Warm (Monitor by TLC/LC-MS) add->react quench Quench Reaction (aq. NaHCO3) react->quench extract Extraction & Drying quench->extract purify Column Chromatography extract->purify char Characterization (NMR, MS) purify->char product Pure Difluoropiperidine char->product

Caption: General experimental workflow for the synthesis of difluoropiperidines.

Troubleshooting Logic for Low Reaction Yield

G start Problem: Low Yield / No Reaction cause1 Is the fluorinating reagent active? start->cause1 Check Reagent cause2 Are reaction conditions (temp, conc.) optimal? cause1->cause2 Yes sol1a Solution: Use a fresh bottle of reagent. cause1->sol1a No cause3 Is the reaction environment anhydrous? cause2->cause3 Yes sol2a Solution: Gradually increase temperature while monitoring. cause2->sol2a No cause4 Is product lost during work-up? cause3->cause4 Yes sol3 Solution: Dry glassware, use anhydrous solvents, run under inert atmosphere. cause3->sol3 No sol4a Solution: Check aqueous layers for water-soluble product. cause4->sol4a Possibly sol1b Solution: Store reagents properly (e.g., in a desiccator). sol1a->sol1b sol2b Solution: Increase reagent equivalents. sol2a->sol2b sol4b Solution: Consider in situ protection for volatile products. sol4a->sol4b

Caption: A decision tree for troubleshooting low-yield fluorination reactions.

References

Technical Support Center: Degradation of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate. The information is designed to help anticipate and address potential degradation issues during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of this compound, linking them to potential degradation pathways.

Issue 1: Loss of Compound Integrity Upon Storage or in Acidic Media

  • Symptom: You observe the appearance of a new, more polar spot on your TLC plate or a new peak at an earlier retention time in your LC-MS analysis. You may also notice a change in the pH of your sample.

  • Potential Cause: Acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known to be labile in the presence of strong acids.[1][2][3] This results in the formation of 3,3-difluoro-5-hydroxypiperidine.

  • Troubleshooting Steps:

    • pH Control: Ensure your storage and reaction solutions are neutral or basic. Avoid acidic conditions, even trace amounts from glassware or other reagents.

    • Solvent Choice: Use aprotic or weakly protic solvents for storage and reactions.

    • Alternative Protecting Groups: If acidic conditions are unavoidable in your synthetic route, consider replacing the Boc group with a more acid-stable protecting group.

  • Confirmation: The identity of the degradation product can be confirmed by LC-MS, looking for a mass corresponding to the deprotected piperidine.

Issue 2: Formation of an Impurity with a Higher Molecular Weight or a Change in Polarity Upon Exposure to Oxidizing Agents

  • Symptom: Your analytical data (e.g., LC-MS, NMR) shows a new compound with a mass two units less than the parent compound. You may also observe a change in the compound's polarity.

  • Potential Cause: Oxidation of the secondary alcohol at the C5 position to a ketone.[4][5][6][7][8] This transforms the hydroxyl group into a carbonyl group, forming Tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate.

  • Troubleshooting Steps:

    • Avoid Oxidizing Agents: Be mindful of all reagents and conditions that could have oxidizing potential. This includes atmospheric oxygen over long-term storage.

    • Inert Atmosphere: For sensitive reactions or long-term storage, consider using an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidants: For formulated products, the inclusion of a suitable antioxidant could be considered.

  • Confirmation: The presence of a ketone can be confirmed by IR spectroscopy (a strong C=O stretch) or by 13C NMR (a downfield shift for the C5 carbon).

Issue 3: Degradation in Basic (High pH) Conditions

  • Symptom: You observe the formation of multiple degradation products under basic conditions, potentially including the deprotected piperidine.

  • Potential Cause: Base-catalyzed hydrolysis of the carbamate functional group.[9][10][11][12] This can lead to the removal of the Boc group.

  • Troubleshooting Steps:

    • pH Control: Maintain the pH of your solutions in the neutral to slightly acidic range if possible, provided this does not trigger Boc group removal.

    • Temperature Control: Hydrolysis is often accelerated at higher temperatures. Conduct basic reactions at the lowest effective temperature.

  • Confirmation: Analyze the reaction mixture by LC-MS to identify the masses of the degradation products.

Issue 4: Compound Decomposition at Elevated Temperatures

  • Symptom: You observe a loss of your starting material and the appearance of multiple new peaks in your chromatogram after heating.

  • Potential Cause: Thermal degradation, primarily through the removal of the Boc protecting group.[13][14][15][16][17][18] High temperatures can cause the Boc group to decompose into isobutylene and carbon dioxide, yielding the free amine.

  • Troubleshooting Steps:

    • Temperature Limits: Avoid exposing the compound to high temperatures for extended periods. Determine the thermal stability of the compound using techniques like thermogravimetric analysis (TGA).

    • Reaction Conditions: If a reaction requires heat, use the lowest possible temperature and shortest reaction time.

  • Confirmation: The deprotected product can be identified by its lower mass in an MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the functional groups present, the most probable degradation pathways are:

  • Acid-catalyzed hydrolysis of the Boc group: This is a very common pathway for Boc-protected amines.[1][2][3]

  • Oxidation of the secondary alcohol: The hydroxyl group can be easily oxidized to a ketone.[4][5][6][7][8]

  • Base-catalyzed hydrolysis of the carbamate: The carbamate linkage can be cleaved under basic conditions.[9][10][11][12]

  • Thermal degradation: The Boc group is susceptible to removal at elevated temperatures.[13][14][15][16][17][18]

Q2: How stable is the gem-difluoro group?

A2: The carbon-fluorine bond is very strong, and the gem-difluoro motif is generally considered to be chemically stable and resistant to degradation under typical synthetic and storage conditions.[19][20][21][22][23] However, the high electronegativity of the fluorine atoms can influence the reactivity of adjacent functional groups.

Q3: Can this compound degrade upon exposure to light?

A3: While saturated heterocycles are generally more photostable than aromatic compounds, photodegradation cannot be entirely ruled out, especially under prolonged exposure to UV light.[24][25][26][27] It is good practice to store the compound in amber vials or protected from light.

Q4: What analytical techniques are best for monitoring the degradation of this compound?

A4: A combination of techniques is recommended:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is ideal for separating the parent compound from its degradation products and identifying them by their mass-to-charge ratio.

  • HPLC (High-Performance Liquid Chromatography) with UV detection: Useful for quantifying the parent compound and its impurities over time.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Can provide detailed structural information about any isolated degradation products.

  • TLC (Thin-Layer Chromatography): A quick and easy way to qualitatively monitor the progress of a reaction and check for the appearance of new, more polar degradation products (like the deprotected amine).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of the compound (in a suitable solvent) at 60°C for 48 hours.

    • At various time points, dissolve the solid or dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a light source with a specific wavelength (e.g., 254 nm or 365 nm) in a photostability chamber for a defined period.

    • A control sample should be kept in the dark at the same temperature.

    • At various time points, prepare samples for analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC or LC-MS method.

  • Compare the chromatograms to identify and quantify the degradation products.

Quantitative Data Summary

The following table presents example data from a hypothetical forced degradation study on this compound to illustrate how results can be summarized.

Stress ConditionDuration (hours)Parent Compound Remaining (%)Degradation Product 1 (%) (Deprotected)Degradation Product 2 (%) (Oxidized)
0.1 M HCl, 60°C285.214.8Not Detected
855.744.3Not Detected
2410.189.9Not Detected
0.1 M NaOH, 60°C295.34.7Not Detected
880.119.9Not Detected
2465.434.6Not Detected
3% H₂O₂, RT292.5Not Detected7.5
878.9Not Detected21.1
2460.2Not Detected39.8
80°C (Solid)4890.59.5Not Detected
60°C (Solution)4885.114.9Not Detected

Visualizations

Degradation Pathways

Potential Degradation Pathways Parent This compound Deprotected 3,3-Difluoro-5-hydroxypiperidine Parent->Deprotected Acidic Hydrolysis / Thermal Degradation / Basic Hydrolysis Oxidized Tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate Parent->Oxidized Oxidation

Caption: Potential degradation pathways of the target compound.

Experimental Workflow for Forced Degradation Study

Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Analysis LC-MS / HPLC Analysis Acid->Analysis Base Basic Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Start Prepare Stock Solution (1 mg/mL) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Identify Degradants & Assess Stability Analysis->Report

References

Technical Support Center: Managing Acidic Impurities in Fluorinated Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with acidic impurities during the synthesis of fluorinated compounds.

Troubleshooting Guides & FAQs

This section addresses common issues related to acidic impurities in fluorination reactions.

Issue 1: Low or No Yield of the Desired Fluorinated Product

Q: My fluorination reaction has a low yield or did not proceed to completion. Could acidic impurities be the cause?

A: Yes, the presence of acidic species can significantly impact reaction efficiency. Here are some potential causes and solutions:

  • In-situ Acid Generation: Many fluorinating reagents, such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®, generate hydrogen fluoride (HF) as a byproduct.[1][2][3] This in-situ generated acid can lead to several issues:

    • Decomposition of Starting Material or Product: Acid-sensitive functional groups on your substrate or product may degrade under acidic conditions, leading to lower yields.[4]

    • Promotion of Side Reactions: Acid catalysis can promote undesired elimination reactions, forming alkene byproducts instead of the desired fluorinated compound.[1]

    • Reagent Inactivation: Some fluorinating reagents or catalysts can be deactivated by acidic conditions.

  • Troubleshooting Steps:

    • Reaction Quenching: Ensure rapid and effective quenching of the reaction mixture immediately upon completion to neutralize generated acids. A slow addition of the reaction mixture to a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) is a standard procedure.[1]

    • Use of Acid Scavengers: For reactions known to be sensitive to acid, the inclusion of an acid scavenger in the reaction mixture can be beneficial. Non-nucleophilic bases like lithium carbonate (Li₂CO₃) can be employed to neutralize acid as it forms.[4]

    • Choice of Fluorinating Reagent: Consider using newer generation fluorinating reagents that are designed to minimize acid-promoted side reactions, such as PyFluor.[5]

Issue 2: Formation of Elimination Byproducts (Alkenes)

Q: I am observing a significant amount of alkene byproduct in my reaction mixture. How can I minimize this?

A: Alkene formation is a common issue, often favored by acidic conditions and elevated temperatures.

  • Possible Causes & Solutions:

    • High Reaction Temperature: Elimination reactions are often favored at higher temperatures. Lowering the reaction temperature can favor the desired substitution reaction.[1]

    • Strongly Basic or Acidic Conditions: Both strong bases and acids can promote elimination. If possible, aim for neutral or mildly basic reaction conditions.[1]

    • Solvent Choice: The polarity of the solvent can influence the competition between substitution and elimination. Protic solvents can solvate the fluoride ion, reducing its basicity and favoring the SN2 pathway over E2 elimination.[5]

Issue 3: Difficult Purification of the Fluorinated Product

Q: I am having trouble purifying my fluorinated compound from residual acidic impurities. What are the best practices?

A: Effective removal of acidic impurities requires a systematic workup and purification strategy.

  • Recommended Workflow:

    • Aqueous Workup: After quenching, a thorough aqueous workup is crucial. This typically involves washing the organic layer with a saturated aqueous NaHCO₃ solution to remove the bulk of acidic impurities, followed by a wash with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.[6][7]

    • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water before concentrating the solvent.[1]

    • Column Chromatography: For compounds that are sensitive to acidic silica gel, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a tertiary amine like triethylamine (Et₃N).[8] Alternatively, fluorinated solid phases can be used for the separation of fluorine-containing molecules.[9]

Data Presentation

Table 1: Comparison of Common Quenching Agents for Neutralizing Acidic Byproducts

Quenching AgentFormulapKa of Conjugate AcidTypical ConcentrationNotes
Sodium BicarbonateNaHCO₃6.35Saturated Aqueous SolutionMild base, suitable for most applications. Generates CO₂ gas, requiring careful and slow addition to avoid pressure buildup.[10]
Sodium CarbonateNa₂CO₃10.331-2 M Aqueous SolutionStronger base than sodium bicarbonate. May be too basic for some sensitive functional groups.
Potassium CarbonateK₂CO₃10.331-2 M Aqueous SolutionSimilar in strength to sodium carbonate.
TriethylamineEt₃N10.75Used as an additiveOrganic-soluble base, often used in the reaction mixture or during chromatography to neutralize acidic sites on silica gel.[8]

Table 2: Common Acidic Byproducts in Fluorination and Their Removal

Fluorinating ReagentCommon Acidic ByproductsPrimary Removal MethodSecondary Removal Method
DAST / Deoxo-FluorHydrogen Fluoride (HF), Sulfurous acid derivativesAqueous wash with NaHCO₃Flash chromatography on silica gel
Selectfluor®Tetrafluoroboric acid (HBF₄)Aqueous wash with NaHCO₃Flash chromatography on silica gel
Pyridinium Poly(hydrogen fluoride)Hydrogen Fluoride (HF)Aqueous wash with NaHCO₃Flash chromatography on silica gel

Experimental Protocols

Protocol 1: General Aqueous Workup for Removal of Acidic Impurities

  • Quenching: Cool the reaction vessel in an ice bath (0 °C). Slowly and carefully add the crude reaction mixture to a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution may cause frothing. Ensure the addition is slow enough to control the gas evolution. Continue stirring for 15-30 minutes until gas evolution ceases.[1]

  • Extraction: Transfer the quenched mixture to a separatory funnel. If the product is in an organic solvent, separate the organic layer. Extract the aqueous layer two to three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1][11]

  • Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (1 x volume of organic layer).

    • Water (1 x volume of organic layer).

    • Saturated aqueous NaCl (brine) solution (1 x volume of organic layer).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Flash Column Chromatography for Purifying Fluorinated Compounds from Acidic Byproducts

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent or a mixture of non-polar and polar solvents).[12]

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica gel. Load the dried, sample-adsorbed silica gel onto the top of the packed column.[8]

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution). For acid-sensitive compounds, add 0.5-1% triethylamine to the eluent to deactivate the acidic sites on the silica gel.[8][12]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated compound.[12]

Protocol 3: Determination of Fluoride Ion Impurity using an Ion-Selective Electrode (ISE)

  • Sample Preparation: Take an aliquot of the aqueous wash solution from the workup. Mix 20.0 mL of the sample with 20.0 mL of a Total Ionic Strength Adjustment Buffer (TISAB).[13]

  • Calibration: Calibrate the fluoride ISE using a series of standard fluoride solutions of known concentrations (e.g., 1.00 mg/L and 10.0 mg/L), each mixed 1:1 with TISAB.[13]

  • Measurement: Immerse the electrode tips in the prepared sample solution. Record the potential (mV) once the reading stabilizes.[13]

  • Quantification: Determine the fluoride concentration in the sample by comparing the measured potential to the calibration curve.[13]

Mandatory Visualization

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Strategies cluster_purification Purification Strategy cluster_end Outcome Start Low Yield or Byproduct Formation Check_Reaction Analyze Crude Reaction Mixture (e.g., 19F NMR, TLC, LC-MS) Start->Check_Reaction Acid_Suspected Acidic Impurities Suspected? Check_Reaction->Acid_Suspected Quenching Optimize Quenching (e.g., slow addition to NaHCO3) Acid_Suspected->Quenching Yes Workup Thorough Aqueous Workup (NaHCO3, Brine washes) Acid_Suspected->Workup No Scavenger Add Acid Scavenger (e.g., Li2CO3) Quenching->Scavenger Reagent Change Fluorinating Reagent (e.g., to PyFluor) Scavenger->Reagent Temp Lower Reaction Temperature Reagent->Temp Temp->Workup Chromatography Optimize Chromatography (deactivated silica or fluorinated phase) Workup->Chromatography Success Improved Yield and Purity Chromatography->Success

Caption: Troubleshooting workflow for low yield due to acidic impurities.

Aqueous_Workup_Workflow Start Crude Reaction Mixture Quench Quench with Saturated aq. NaHCO3 at 0 °C Start->Quench Extract Extract with Organic Solvent Quench->Extract Separate Separate Organic and Aqueous Layers Extract->Separate Wash_NaHCO3 Wash Organic Layer with aq. NaHCO3 Separate->Wash_NaHCO3 Organic Layer Aqueous_Waste Aqueous Waste (contains acidic impurities) Separate->Aqueous_Waste Aqueous Layer Wash_Brine Wash Organic Layer with Brine Wash_NaHCO3->Wash_Brine Dry Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Crude_Product Crude Product for Further Purification Filter_Concentrate->Crude_Product

Caption: Standard aqueous workup protocol for acidic impurity removal.

References

Technical Support Center: Characterization of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of fluorinated compounds.

General Sample Handling and Contamination

Proper sample handling is a critical first step for the reliable characterization of fluorinated compounds and can prevent issues across multiple analytical techniques.

Frequently Asked Questions (FAQs)

Q: What are common sources of background fluorine contamination? A: Fluorinated compounds are widespread in laboratory environments. Potential sources of contamination include fluoropolymer-based labware such as PTFE-coated vials, caps, and stir bars, as well as certain solvents and even atmospheric dust.[1][2] It is crucial to implement strict protocols to ensure the validity of your results.

Q: How should I properly store fluorinated compound samples? A: To prevent volatilization and degradation, samples should be stored in tightly sealed, non-fluorinated containers like polypropylene or glass at low temperatures.[2] Minimizing the headspace in the container can also help reduce analyte loss.[2]

Q: My analytical results are inconsistent across different sample batches. What could be the cause? A: Inconsistent results often arise from variability in sample preparation.[2] Ensure that every step, from collection and handling to extraction and pre-concentration, is standardized to improve reproducibility.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a primary and powerful technique for characterizing fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[1]

Frequently Asked Questions (FAQs)

Q: What makes ¹⁹F NMR such a powerful tool for fluorinated compounds? A: The ¹⁹F nucleus has a nuclear spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance, making it highly responsive to NMR measurements.[3][4] Its chemical shifts span a very wide range (about 800 ppm), which provides excellent signal separation and detailed structural information.[3]

Q: Why are my ¹⁹F NMR peaks broad? A: Several factors can lead to peak broadening:

  • Low Solubility/Sample Heterogeneity: If your compound is not fully dissolved, it can result in broad lines.[1] Consider using a different deuterated solvent or gently warming the sample.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.[1]

  • Chemical Exchange: Fluorine atoms might be undergoing exchange between different chemical environments on the NMR timescale.[1] Acquiring the spectrum at a different temperature can help confirm if this is occurring.[1]

Troubleshooting Guide for ¹⁹F NMR

This workflow outlines steps to address common issues encountered during ¹⁹F NMR experiments.

G Troubleshooting Workflow for Common ¹⁹F NMR Spectral Issues cluster_start cluster_sample_prep Sample Preparation Checks cluster_acquisition Acquisition & Processing cluster_solutions Potential Solutions cluster_end start Start: Poor ¹⁹F NMR Spectrum (Broad Peaks, Low S/N) solubility Is the sample fully soluble? start->solubility concentration Is the sample too concentrated? solubility->concentration Yes diff_solvent Try a different solvent (e.g., Acetone-d₆, DMSO-d₆) solubility->diff_solvent No scans Is the S/N ratio acceptable? concentration->scans No dilute Dilute the sample concentration->dilute Yes paramagnetic Check for paramagnetic impurities (e.g., color, source) vt_nmr Perform Variable Temperature (VT) NMR to check for chemical exchange paramagnetic->vt_nmr No obvious source consult Consult instrument specialist if paramagnetism is suspected and cannot be removed paramagnetic->consult Source identified, cannot be removed scans->paramagnetic Yes, after many scans increase_scans Increase the number of scans scans->increase_scans No end Spectrum Improved vt_nmr->end diff_solvent->end dilute->end increase_scans->end consult->end

Caption: Troubleshooting workflow for common ¹⁹F NMR spectral issues.

Quantitative Data: Typical ¹⁹F NMR Chemical Shift Ranges

The following table summarizes typical chemical shift ranges for common organofluorine functional groups, referenced to CFCl₃ at 0 ppm.

Functional GroupChemical Shift Range (ppm)
-CF₃-50 to -70
-CF₂--80 to -130
-CHF--140 to -180
Ar-F-100 to -170
-CH₂F-200 to -220

Note: These are general ranges and can be influenced by the specific chemical environment.

Experimental Protocol: Standard ¹⁹F NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the ¹⁹F probe.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., 250 ppm, centered at -100 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

  • Processing:

    • Apply a Fourier transform to the acquired data.

    • Phase the spectrum to ensure all peaks are in positive absorption mode.[1]

    • Apply baseline correction.[1]

    • Reference the spectrum using an appropriate internal or external standard.[1]

    • Integrate the signals for quantitative analysis.[1]

Mass Spectrometry (MS)

The characterization of fluorinated compounds by mass spectrometry presents unique challenges due to their high electronegativity and the strength of the carbon-fluorine bonds.[1]

Frequently Asked Questions (FAQs)

Q: Why is the molecular ion often weak or absent in the mass spectra of perfluorinated compounds? A: Perfluorinated compounds, particularly alkanes, readily fragment upon ionization. The exceptional stability of the CF₃⁺ cation often results in it being the most abundant ion (base peak), while the parent molecular ion is frequently very small or completely absent.[1][5]

Q: What are common fragmentation patterns for fluorinated compounds? A: A characteristic fragmentation is the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).[1][2] For perfluorinated alkanes, fragmentation often involves the cleavage of C-C bonds, leading to a series of CₙFₘ⁺ ions.[1]

Q: Does electrospray ionization (ESI) work well for all fluorinated compounds? A: ESI efficiency can be variable. While it works for many fluorinated molecules, highly fluorinated compounds can be difficult to ionize effectively compared to their non-fluorinated analogs.[1]

Troubleshooting Guide for MS

Q: My instrument shows significant "memory effects" after analyzing a highly fluorinated sample. What should I do? A: Some fluorinated compounds can adsorb to surfaces in the ion source or transfer lines. To mitigate this, run several wash cycles with a strong solvent like isopropanol or acetonitrile between samples.[2] If the problem persists, the ion source may require cleaning.[2]

Quantitative Data: Common Mass Fragments of Fluorinated Compounds

Fragment IonMass-to-Charge Ratio (m/z)Description
[M-F]⁺M-19Loss of a fluorine radical from the molecular ion.[2]
[M-HF]⁺M-20Loss of a neutral hydrogen fluoride molecule.[1][2]
[CF₃]⁺69A very stable and often abundant fragment from compounds containing a CF₃ group.[1][5]
[C₂F₅]⁺119A common fragment from compounds with longer perfluoroalkyl chains.[1][2]

Experimental Protocol: General GC-MS for Volatile Fluorinated Compounds

  • Sample Preparation: Prepare the sample in a volatile solvent such as hexane or dichloromethane.

  • GC Method:

    • Column: Use a mid-to-high polarity stationary phase column, such as one containing trifluoropropyl groups, for good selectivity.

    • Inlet: Set the injector temperature to 250 °C.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 50-500).

    • Source Temperature: Set to 230 °C.

  • Injection and Acquisition:

    • Inject 1 µL of the sample.

    • Start data acquisition at the moment of injection.

  • Data Analysis:

    • Identify peaks based on their retention times and mass spectra.

    • Compare fragmentation patterns to libraries and the expected patterns for fluorinated compounds.

G Logical Workflow for Interpreting a Fluorinated Compound's Mass Spectrum cluster_start cluster_analysis Spectral Analysis Steps cluster_conclusion start Acquire Mass Spectrum molecular_ion Identify Molecular Ion (M⁺) (May be weak or absent) start->molecular_ion base_peak Identify Base Peak (Often CF₃⁺ at m/z 69) molecular_ion->base_peak fragments Look for characteristic neutral losses (e.g., M-19 for F, M-20 for HF) base_peak->fragments series Identify CₙFₘ⁺ ion series from C-C bond cleavage fragments->series structure Propose Structure series->structure G Chromatography Method Development Workflow cluster_start cluster_mode_selection Mode Selection cluster_gc_path GC Path (Volatile Analytes) cluster_lc_path LC Path (Non-Volatile Analytes) cluster_evaluation Evaluation cluster_end start Goal: Separate Mixture of Fluorinated Compounds mode Select Mode: GC or LC? start->mode gc_column Select Column (e.g., Trifluoropropyl Phase) mode->gc_column GC lc_column Select Column (e.g., C18, Fluorinated Phase) mode->lc_column LC gc_optimize Optimize Oven Program & Flow Rate gc_column->gc_optimize resolution Is Resolution Adequate? gc_optimize->resolution lc_optimize Optimize Mobile Phase (Organic %, pH, Additives) lc_column->lc_optimize lc_optimize->resolution resolution->mode No, try different column/conditions end Method Finalized resolution->end Yes

References

Technical Support Center: Mass Spectrometry of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of fluorinated piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mass spectrometric behavior of fluorinated piperidines.

Q1: What are the expected major fragmentation pathways for a simple fluorinated piperidine under Electron Ionization (EI)?

A1: Under EI, the fragmentation of a fluorinated piperidine is expected to be initiated by the ionization of the nitrogen atom, leading to a molecular ion (M•+). The primary fragmentation pathways are predicted to be:

  • α-Cleavage: This is a dominant pathway for piperidine derivatives.[1] It involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. This results in the loss of a radical and the formation of a stable iminium ion. The presence of an electronegative fluorine atom can influence the regioselectivity of this cleavage.

  • Ring Fission: The piperidine ring can undergo cleavage, leading to various acyclic fragment ions.[1]

  • Loss of HF: A common fragmentation pathway for fluorinated compounds is the elimination of a neutral hydrogen fluoride (HF) molecule (a loss of 20 Da).

  • Loss of F•: Loss of a fluorine radical (a loss of 19 Da) can also occur, although it is generally less common than HF loss.

Q2: How does Electrospray Ionization (ESI) differ from EI for the analysis of fluorinated piperidines?

A2: ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal fragmentation in the ion source.[1] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. In contrast, EI is a hard ionization technique that causes extensive fragmentation in the source.[1] For fluorinated piperidines, ESI-MS/MS is often preferred for detailed structural elucidation as it allows for controlled fragmentation of a specific precursor ion.

Q3: How does the position of the fluorine atom on the piperidine ring influence fragmentation?

  • 3-Fluoropiperidine: The fluorine atom is at the β-position relative to the nitrogen. α-cleavage at the C2-C3 or C5-C6 bond would be a primary fragmentation. The inductive effect of the fluorine may influence the stability of the resulting carbocations.

  • 4-Fluoropiperidine: The fluorine is at the γ-position. α-cleavage remains a likely pathway. Additionally, the fluorine at the 4-position might facilitate specific ring cleavage or rearrangement pathways. For instance, the loss of HF could be influenced by the availability of hydrogens on adjacent carbons.

Q4: For N-aryl fluoropiperidines, what are the characteristic fragmentation patterns?

A4: For N-aryl fluoropiperidines, where the fluorine is on the aryl ring, fragmentation will involve both the piperidine ring and the substituted aromatic ring. Common fragmentations include:

  • Cleavage of the N-aryl bond.

  • Fragmentation of the piperidine ring as described above (e.g., α-cleavage).

  • Fragmentation characteristic of the substituted aromatic ring, which can include loss of the fluorine atom or other substituents.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the mass spectrometry analysis of fluorinated piperidines.

Issue Possible Cause(s) Troubleshooting Steps
Poor or no signal - Inefficient ionization of the fluorinated compound.- Low sample concentration.- Inappropriate solvent system.- Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature).- For ESI, try different solvent compositions to promote ionization (e.g., addition of a small amount of acid like formic acid).- For EI, ensure the sample is sufficiently volatile.- Increase sample concentration.
Unexpected or complex fragmentation pattern - In-source fragmentation.- Presence of impurities or isomers.- Complex rearrangement reactions.- For ESI, reduce the cone voltage or other source parameters to minimize in-source fragmentation.- Verify sample purity using other analytical techniques (e.g., NMR, HPLC).- Perform MS/MS experiments at different collision energies to elucidate fragmentation pathways.
Absence of a clear molecular ion peak in EI - High ionization energy causing extensive fragmentation.- Instability of the molecular ion.- This is common for some fluorinated compounds. Look for characteristic fragment ions, such as [M-H]•+, [M-HF]•+, or α-cleavage products.- If possible, try a softer ionization technique like Chemical Ionization (CI).
Difficulty in distinguishing between positional isomers (e.g., 3-fluoro vs. 4-fluoro) - Similar fragmentation pathways under standard conditions.- Carefully compare the relative abundances of key fragment ions. Subtle differences can be indicative of the isomer.- Perform high-resolution mass spectrometry to confirm the elemental composition of fragments.- If available, use tandem mass spectrometry (MS/MS) with varying collision energies to see if different fragmentation channels can be opened for each isomer.

Experimental Protocols

Below are generalized experimental protocols for the analysis of fluorinated piperidines using GC-MS (EI) and LC-MS (ESI). Note: These are starting points and should be optimized for your specific analyte and instrumentation.

GC-MS with Electron Ionization (EI)
  • Sample Preparation:

    • Dissolve the fluorinated piperidine derivative in a volatile, non-polar solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1-10 µg/mL.

  • Gas Chromatography (GC) Method:

    • Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to a value sufficiently above the molecular weight of the compound.

    • Source Temperature: 230 °C.

LC-MS with Electrospray Ionization (ESI)
  • Sample Preparation:

    • Dissolve the fluorinated piperidine in a solvent compatible with reversed-phase chromatography (e.g., methanol, acetonitrile, water) at a concentration of 1-10 µg/mL. The addition of 0.1% formic acid can aid in protonation.

  • Liquid Chromatography (LC) Method:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the compound.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 1 - 10 µL.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Gas Flow (Nitrogen): Optimize for your instrument.

    • Source Temperature: 100-150 °C.

    • MS Scan: Perform a full scan to identify the [M+H]+ ion.

    • MS/MS: Select the [M+H]+ ion as the precursor and apply collision-induced dissociation (CID) to obtain the fragment ion spectrum. Optimize collision energy for desired fragmentation.

Data Presentation

The following table summarizes the predicted key fragment ions for a generic monofluorinated piperidine under EI-MS, based on established fragmentation principles.

Fragment Ion m/z (relative to M) Proposed Fragmentation Pathway
[M]•+MMolecular Ion
[M-1]•+M-1Loss of a hydrogen radical
[M-19]•+M-19Loss of a fluorine radical (F•)
[M-20]•+M-20Loss of hydrogen fluoride (HF)
[M-29]+M-29α-Cleavage with loss of an ethyl radical
[M-43]+M-43α-Cleavage with loss of a propyl radical

Visualizations

The following diagrams illustrate key concepts in the mass spectrometric analysis of fluorinated piperidines.

fragmentation_pathway M Fluoropiperidine Molecular Ion (M•+) F1 [M-HF]•+ Loss of HF M->F1 -HF F2 [M-H]•+ α-Cleavage precursor M->F2 -H• F4 Ring Cleavage Products M->F4 Ring Fission F3 Iminium Ion (α-Cleavage product) F2->F3 -Alkyl•

Caption: Predicted EI Fragmentation of a Fluoropiperidine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation SP1 Dissolve Sample SP2 Dilute to working concentration SP1->SP2 A1 Inject into GC-MS or LC-MS SP2->A1 A2 Ionization (EI or ESI) A1->A2 A3 Mass Analysis (Full Scan) A2->A3 A4 Tandem MS (ESI) A2->A4 D1 Identify Molecular Ion A3->D1 D2 Analyze Fragmentation Pattern A4->D2 D1->D2 D3 Propose Structure D2->D3 troubleshooting_logic action action result result Start Poor MS Signal? C1 Sample Concentrated? Start->C1 Yes A1 Increase Concentration Start->A1 No C2 Ionization Optimized? C1->C2 Yes C3 Solvent Appropriate? C2->C3 Yes A2 Adjust Source Parameters C2->A2 No A3 Change Solvent System C3->A3 No End Signal Improved C3->End Yes A1->C1 A2->C2 A3->C3

References

Technical Support Center: Overcoming Poor Solubility of Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the poor solubility of fluorinated intermediates encountered during experiments.

Troubleshooting Guide

This guide addresses common solubility issues in a question-and-answer format, offering specific solutions and experimental insights.

Q1: My fluorinated intermediate has precipitated out of the reaction mixture. How can I resolve this?

A1: Precipitation during a reaction is a common indicator of poor solubility. Here are several strategies to address this issue, starting with the simplest adjustments:

  • Solvent System Modification:

    • Increase Solvent Volume: The most straightforward approach is to increase the volume of the reaction solvent to below the saturation point of your intermediate.

    • Co-solvent Addition: Introduce a co-solvent that is miscible with your primary solvent but has a better affinity for the fluorinated intermediate. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) can enhance the solubility of fluorinated compounds when mixed with common organic solvents like dichloromethane (DCM).[1][2]

    • Switch to a Fluorinated Solvent: For highly fluorinated compounds, consider using a fluorous solvent, which is specifically designed to dissolve fluorine-rich molecules.[3][4] These solvents can sometimes form a biphasic system with common organic solvents, which can also aid in product separation.[5]

  • Temperature Adjustment:

    • Gently heating the reaction mixture can increase the solubility of your intermediate. However, be cautious, as higher temperatures might also lead to unwanted side reactions or degradation.[6]

  • Reagent Concentration:

    • If possible, use a higher concentration of a soluble reagent and add the poorly soluble intermediate portion-wise to maintain a lower concentration in the solution at any given time.

If these initial steps are unsuccessful, more advanced formulation strategies may be necessary, as detailed in the following sections.

Q2: I am struggling to dissolve my fluorinated starting material to even begin my reaction. What are my options?

A2: When a starting material's solubility is the limiting factor, consider these approaches:

  • Specialized Solvents: As mentioned above, fluorinated alcohols (TFE, HFIP) and fluorous solvents are excellent starting points for dissolving fluorinated compounds.[1][2][4]

  • Solid-State Synthesis: For intermediates that are nearly insoluble in all common solvents, a solvent-free approach like high-temperature ball milling can be effective.[7] This technique uses mechanical force to initiate reactions in the solid phase.[7]

  • pH Modification (for ionizable compounds): If your fluorinated intermediate has an acidic or basic functional group, adjusting the pH of the medium can significantly increase its solubility.[8][9] The pKa of functional groups can be influenced by the presence of fluorine, so empirical testing of pH is often necessary.[10]

Q3: My purified fluorinated product has poor aqueous solubility, making biological assays and formulation difficult. What strategies can I employ?

A3: Improving the aqueous solubility of a final fluorinated compound is a critical step in drug development. Here are several established techniques:

  • Particle Size Reduction:

    • Micronization/Nanonization: Reducing the particle size of your compound increases its surface area-to-volume ratio, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[11][12] Techniques include jet milling and high-pressure homogenization.[13]

  • Formulation with Excipients:

    • Co-solvents and Surfactants: Using pharmaceutically acceptable co-solvents or surfactants can create a more favorable environment for dissolution.[14]

    • Solid Dispersions: Dispersing the fluorinated compound in a polymer matrix can improve solubility and dissolution.[13] This can be achieved through methods like hot-melt extrusion or spray drying.[13][15]

    • Lipid-Based Formulations: Encapsulating the hydrophobic fluorinated compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance its solubilization in aqueous environments.[11][16]

  • Complexation:

    • Cyclodextrins: These molecules have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, like 5-fluorouracil, effectively increasing their aqueous solubility.[17]

  • Encapsulation:

    • Fluorinated Carrier Systems: For fluorinated drugs, utilizing fluorinated nanocarriers like fluorinated hexosomes can be particularly effective.[18][19] The principle of "like dissolves like" can lead to high encapsulation efficiency and a significant increase in aqueous solubility.[18]

Frequently Asked Questions (FAQs)

Q: Does fluorination always decrease the solubility of a compound?

A: Not necessarily. The effect of fluorine on solubility is context-dependent. While single fluorine substitutions often increase lipophilicity, which can decrease aqueous solubility, they can also alter the pKa of nearby acidic or basic groups, potentially increasing solubility at a specific pH.[8][20] The overall impact depends on the position and number of fluorine atoms, as well as the overall molecular structure.

Q: Are there any safety concerns when working with fluorinated solvents?

A: Fluorinated solvents are generally characterized by high chemical stability and low toxicity.[3][4] Many are also non-flammable, which is a significant safety advantage over traditional organic solvents.[4] However, as with any chemical, it is crucial to consult the Safety Data Sheet (SDS) for specific handling instructions and personal protective equipment (PPE) requirements.

Q: What is a "fluorous biphase system" and how can it help with solubility and purification?

A: A fluorous biphase system (FBS) consists of a fluorous solvent and a common organic solvent that are immiscible at room temperature but can become miscible upon heating.[5] A fluorinated reactant or catalyst will preferentially dissolve in the fluorous phase. After the reaction at an elevated temperature in a single phase, cooling the mixture will cause the phases to separate again. The non-fluorinated product will be in the organic phase, while the fluorinated catalyst or excess reactant remains in the fluorous phase, simplifying purification.[3][5]

Data Presentation

The following table summarizes quantitative data on the improvement of solubility for a fluorinated drug using an advanced encapsulation technique.

CompoundFormulation StrategyFold Increase in Aqueous SolubilityReference
Leflunomide (a fluorinated drug)Encapsulation in fluorinated hexosomes12-fold[18]

Experimental Protocols

Protocol 1: Improving Solubility with a Co-solvent System (HFIP/DCM)

This protocol provides a general method for testing the effectiveness of a fluorinated alcohol co-solvent.

Objective: To dissolve a poorly soluble fluorinated intermediate for a subsequent chemical reaction.

Materials:

  • Fluorinated intermediate

  • Dichloromethane (DCM), anhydrous

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Stir plate and magnetic stir bar

  • Standard laboratory glassware (e.g., round-bottom flask)

  • Inert atmosphere setup (e.g., nitrogen or argon line) if required for the reaction

Procedure:

  • To a clean, dry round-bottom flask, add the fluorinated intermediate (1 equivalent).

  • Add an initial volume of anhydrous DCM (e.g., to achieve a 0.1 M concentration if fully dissolved).

  • Begin stirring the suspension at room temperature.

  • Slowly add HFIP dropwise to the stirring suspension. Start with a small percentage of the total solvent volume (e.g., 5-10%).

  • Observe for dissolution. Continue to add HFIP incrementally, monitoring for complete dissolution.

  • Once the intermediate is fully dissolved, the solution is ready for the addition of other reagents. Note the final ratio of DCM to HFIP for future experiments.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To improve the aqueous dissolution rate of a purified, poorly soluble fluorinated compound.

Materials:

  • Purified fluorinated compound

  • A suitable water-soluble polymer carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG))

  • A volatile organic solvent in which both the compound and the polymer are soluble (e.g., methanol, acetone)

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Determine the desired ratio of the drug to the polymer (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve the fluorinated compound and the polymer carrier in the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Reduce the pressure and begin rotating the flask in a heated water bath (temperature should be appropriate for the solvent's boiling point and the stability of the compound).

  • Continue evaporation until a thin film of the solid dispersion is formed on the inner wall of the flask.

  • Further dry the solid film under a high vacuum for several hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask. The resulting powder can then be used for dissolution studies.

Visualizations

Troubleshooting_Solubility start Poorly Soluble Fluorinated Intermediate issue_reaction Precipitation During Reaction? start->issue_reaction issue_initial Initial Dissolution Problem? start->issue_initial issue_aqueous Poor Aqueous Solubility of Product? start->issue_aqueous issue_reaction->issue_initial No solvent_mod Modify Solvent System (e.g., Co-solvent, Temp) issue_reaction->solvent_mod Yes issue_initial->issue_aqueous No special_solvents Use Specialized Solvents (Fluorinated Alcohols, Fluorous Solvents) issue_initial->special_solvents Yes particle_reduction Particle Size Reduction (Micronization, Nanonization) issue_aqueous->particle_reduction Yes solid_state Consider Solid-State Synthesis (Ball Milling) solvent_mod->solid_state If fails end_node Solubility Issue Resolved solvent_mod->end_node solid_state->end_node ph_adjust Adjust pH (for ionizable groups) special_solvents->ph_adjust If fails special_solvents->end_node ph_adjust->end_node formulation Formulation Strategies (Solid Dispersion, Liposomes) particle_reduction->formulation complexation Complexation (e.g., Cyclodextrins) formulation->complexation complexation->end_node

Caption: Troubleshooting workflow for solubility issues.

Caption: Fluorous Biphase System (FBS) workflow.

Encapsulation_Strategy drug Poorly Soluble Fluorinated Drug assembly Self-Assembly in Water drug->assembly carrier Fluorinated Amphiphiles carrier->assembly hexosome Fluorinated Hexosome assembly->hexosome result Increased Aqueous Solubility hexosome->result

Caption: Encapsulation in a fluorinated nanocarrier.

References

Technical Support Center: Strategies for Preventing Defluorination in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and prevent unwanted defluorination during synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What is defluorination and why is it a concern in synthetic chemistry?

A1: Defluorination is the cleavage of a carbon-fluorine (C-F) bond, resulting in the loss of a fluorine atom from an organic molecule. Given that the C-F bond is the strongest single bond to carbon, its cleavage is often an undesired side reaction. In drug development and materials science, the strategic incorporation of fluorine atoms is crucial for modulating properties such as metabolic stability, lipophilicity, and binding affinity.[1] Unintended defluorination can lead to the formation of impurities, reduction in yield of the desired product, and loss of the specific properties imparted by the fluorine atom.

Q2: Under what common synthetic conditions is defluorination most likely to occur?

A2: Defluorination is frequently observed during nucleophilic aromatic substitution (SNAr) reactions on electron-deficient fluoroarenes, particularly with strong nucleophiles or harsh basic conditions.[2] It can also be a side reaction in some transition-metal-catalyzed cross-coupling reactions.[3] Additionally, certain reductive or oxidative conditions can lead to C-F bond cleavage.[4]

Q3: Can a C-F bond be protected like other functional groups?

A3: Currently, there are no widely established "protecting groups" for C-F bonds in the conventional sense, where a group is added to the fluorine or the C-F bond to render it inert and is later cleanly removed.[5][6] This is largely due to the high strength and low reactivity of the C-F bond, which makes its selective and reversible modification extremely challenging. The primary strategy to prevent defluorination is not to protect the C-F bond itself, but to carefully control the reaction conditions and choose reagents that minimize the propensity for C-F bond cleavage. This is often achieved through an "orthogonal strategy," where other functional groups are protected to prevent them from interfering with the desired transformation, while leaving the C-F bond intact.[7]

Q4: How can I detect and quantify defluorination in my reaction mixture?

A4: The most common methods for detecting and quantifying defluorination are ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and the use of a Fluoride Ion-Selective Electrode (ISE). ¹⁹F NMR is a powerful technique for identifying and quantifying both the starting material and any fluorinated byproducts, as well as the released fluoride ion under certain conditions.[8] A Fluoride ISE allows for the direct measurement of the concentration of free fluoride ions in the reaction mixture, providing a direct measure of the extent of defluorination.[9]

Troubleshooting Guides

This section provides detailed guidance for specific issues you may encounter during your experiments.

Issue 1: Defluorination during Nucleophilic Aromatic Substitution (SNAr) Reactions

You are performing an SNAr reaction on a fluoroaromatic compound and observe significant formation of a defluorinated byproduct.

start Defluorination in SNAr Detected check_base Assess Base Strength start->check_base check_nucleophile Evaluate Nucleophile start->check_nucleophile check_solvent Analyze Solvent Choice start->check_solvent check_temp Review Reaction Temperature start->check_temp weaker_base Use a Weaker or Non-nucleophilic Base check_base->weaker_base Strong base used? less_basic_nucleophile Consider a Less Basic Nucleophile check_nucleophile->less_basic_nucleophile Highly basic nucleophile? change_solvent Switch to a Less Polar Aprotic or a Protic Solvent check_solvent->change_solvent Polar aprotic solvent? lower_temp Lower Reaction Temperature check_temp->lower_temp High temperature? success Defluorination Minimized weaker_base->success less_basic_nucleophile->success change_solvent->success lower_temp->success

Caption: Troubleshooting workflow for SNAr defluorination.

  • Possible Cause 1: Base is too strong or nucleophilic.

    • Explanation: Strong bases can deprotonate the aromatic ring, leading to elimination pathways or other side reactions that result in defluorination.

    • Solution: Opt for a weaker or non-nucleophilic base. For instance, if using a strong base like an alkoxide, consider switching to an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or an organic amine base (e.g., DIPEA).[1]

  • Possible Cause 2: The nucleophile itself is too basic.

    • Explanation: Highly basic nucleophiles can also act as a base, promoting defluorination.

    • Solution: If possible, choose a less basic nucleophile that is still sufficiently reactive for the desired substitution. The relative basicity of the nucleophile and the stability of the leaving group are key factors.[10]

  • Possible Cause 3: Inappropriate solvent choice.

    • Explanation: Polar aprotic solvents (e.g., DMF, DMSO) are commonly used for SNAr reactions as they solvate the cation of the nucleophile, increasing its reactivity. However, this enhanced reactivity can sometimes favor defluorination.[11]

    • Solution: Consider switching to a less polar aprotic solvent like toluene or dioxane, which may temper the nucleophile's reactivity.[12] In some cases, polar protic solvents like alcohols can stabilize the transition state leading to substitution over elimination, although they may also decrease the nucleophile's reactivity.[11]

  • Possible Cause 4: High reaction temperature.

    • Explanation: Higher temperatures can provide the activation energy needed for the undesired defluorination pathway.

    • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress carefully to find the optimal balance between reaction rate and selectivity.

ParameterRecommendation to Reduce DefluorinationRationale
Base Use weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃)Minimizes side reactions like benzyne formation.[1]
Solvent Aprotic (less polar) or ProticCan reduce the nucleophilicity of the attacking species.[11][12]
Temperature Lower temperatureReduces the rate of the undesired defluorination pathway.
Nucleophile Less basic nucleophileDecreases the likelihood of base-mediated side reactions.[10]

Table 1. Summary of recommendations to minimize defluorination in SNAr reactions.

Issue 2: Defluorination during Palladium-Catalyzed Cross-Coupling Reactions

You are performing a Suzuki-Miyaura or other cross-coupling reaction with a fluoroaromatic compound and are observing defluorinated byproducts.

  • Possible Cause 1: The base is promoting defluorination.

    • Explanation: In some palladium-catalyzed reactions, the base can react with the fluoroaromatic substrate, especially at elevated temperatures.

    • Solution: Screen different bases. While strong bases like alkoxides are sometimes necessary for efficient transmetalation, they can also be detrimental. Consider using milder bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). In some cases, base-free conditions have been developed, which can completely avoid this issue.[13]

  • Possible Cause 2: Ligand effects.

    • Explanation: The choice of ligand on the palladium catalyst can influence the electron density at the metal center and the steric environment, which in turn can affect the propensity for side reactions.

    • Solution: Experiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes promote the desired reductive elimination over side reactions.

  • Possible Cause 3: Protodeboronation of the boronic acid.

    • Explanation: For Suzuki-Miyaura couplings, the fluorinated phenylboronic acid can be susceptible to protodeboronation (cleavage of the C-B bond), especially with electron-withdrawing fluorine atoms under basic conditions.[14] This can lead to the formation of fluoroarenes that can then undergo other reactions.

    • Solution: Use anhydrous conditions and carefully degassed solvents. Minimizing the amount of water and oxygen can reduce the rate of protodeboronation. Using a less nucleophilic base or a different solvent system can also be beneficial.

ParameterRecommendation to Reduce DefluorinationRationale
Base Use milder bases (e.g., K₂CO₃, K₃PO₄) or explore base-free conditionsStrong bases can promote nucleophilic attack on the fluoroaromatic substrate.[13]
Ligand Screen bulky, electron-rich phosphine ligandsCan influence the selectivity of the catalytic cycle.
Conditions Use anhydrous and degassed solventsMinimizes protodeboronation of fluorinated boronic acids.[14]

Table 2. Summary of recommendations to minimize defluorination in cross-coupling reactions.

Experimental Protocols

Protocol 1: Quantification of Defluorination using ¹⁹F NMR Spectroscopy

This protocol provides a general method for quantifying the extent of defluorination by comparing the integral of the starting material's ¹⁹F signal to that of the fluoride ion or a known internal standard.

start Start: Suspected Defluorination prep_sample Prepare NMR Sample: - Aliquot of crude reaction mixture - Deuterated solvent - Internal standard (e.g., PhCF₃) start->prep_sample acquire_spectrum Acquire ¹⁹F NMR Spectrum: - Set appropriate spectral width - Use a long relaxation delay (D1 ≥ 5 * T₁) - Ensure sufficient scans for good S/N prep_sample->acquire_spectrum process_data Process Spectrum: - Apply appropriate window function - Phase and baseline correct acquire_spectrum->process_data integrate Integrate Signals: - Integrate starting material signal - Integrate internal standard signal - Integrate fluoride ion signal (if visible) process_data->integrate calculate Calculate Conversion and Defluorination: - Moles = Integral Area / # of Fluorines - % Conversion = (1 - (moles SM / initial moles SM)) * 100 - % Defluorination = (moles F⁻ / initial moles SM) * 100 integrate->calculate end End: Quantified Defluorination calculate->end

Caption: Workflow for ¹⁹F NMR quantification of defluorination.

  • Sample Preparation:

    • Take a representative aliquot of the crude reaction mixture.

    • Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a known amount of an internal standard. The internal standard should be a fluorinated compound that does not react under the reaction conditions and has a resonance that is well-resolved from the signals of interest (e.g., trifluorotoluene).

  • NMR Acquisition:

    • Set the spectral width to encompass all expected ¹⁹F signals, including the starting material, products, and the internal standard.

    • Crucially, use a long relaxation delay (D1) to ensure accurate integration. A delay of at least 5 times the longest T₁ relaxation time of the nuclei being quantified is recommended.[8]

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with an appropriate window function (e.g., exponential multiplication with a small line broadening).

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signal corresponding to the starting material and the internal standard.

    • The amount of starting material remaining can be calculated relative to the internal standard. The extent of defluorination can be inferred from the loss of the starting material, assuming the defluorinated product is the major byproduct. If the fluoride ion signal is observable, it can be directly integrated and quantified.

Protocol 2: Quantification of Free Fluoride using an Ion-Selective Electrode (ISE)

This protocol describes how to measure the concentration of fluoride ions released into a reaction mixture.

start Start: Measure Free Fluoride calibrate Calibrate ISE with Standard Fluoride Solutions start->calibrate prep_sample Prepare Reaction Sample: - Quench the reaction - Take a known volume/mass of the mixture - Dilute with deionized water calibrate->prep_sample add_tisab Add TISAB Buffer to Sample (typically 1:1 v/v) prep_sample->add_tisab measure Measure Potential (mV) of the Sample add_tisab->measure determine_conc Determine [F⁻] from Calibration Curve measure->determine_conc calculate Calculate % Defluorination: (moles of F⁻ / initial moles of substrate) * 100 determine_conc->calculate end End: Quantified Defluorination calculate->end

Caption: Workflow for Fluoride ISE analysis.

  • ISE Calibration:

    • Prepare a series of standard fluoride solutions of known concentrations (e.g., from NaF) in deionized water.

    • For each standard, mix it with Total Ionic Strength Adjustment Buffer (TISAB) in a 1:1 volume ratio. TISAB is crucial as it maintains a constant ionic strength, adjusts the pH, and complexes interfering metal ions.[9]

    • Measure the potential (in millivolts) of each standard solution using the fluoride ISE.

    • Plot the potential (mV) versus the logarithm of the fluoride concentration to generate a calibration curve.

  • Sample Preparation:

    • Quench the reaction to stop further defluorination.

    • Take a precise volume or mass of the crude reaction mixture.

    • Dilute the aliquot with a known volume of deionized water. The organic solvent from the reaction should be miscible or the fluoride should be efficiently extracted into the aqueous phase. A liquid-liquid extraction may be necessary if the reaction solvent is immiscible with water.

  • Measurement:

    • Mix the diluted sample solution with TISAB in a 1:1 volume ratio.

    • Immerse the fluoride ISE in the prepared sample and record the stable potential reading.

  • Calculation:

    • Use the measured potential and the calibration curve to determine the concentration of fluoride ions in your diluted sample.

    • Back-calculate the total moles of fluoride ions in your original reaction mixture.

    • Calculate the percentage of defluorination by dividing the moles of released fluoride by the initial moles of the fluorinated substrate and multiplying by 100.

References

Validation & Comparative

The Impact of Fluorination on the Biological Activity of Piperidinols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Piperidinol Scaffolds, Supported by Experimental Data.

The strategic incorporation of fluorine into piperidinol scaffolds has become a key strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a detailed comparison of the biological activities of fluorinated and non-fluorinated piperidinols, offering insights into how this structural modification can influence efficacy and selectivity. By examining key experimental data, this document aims to equip researchers with the information needed to make informed decisions in the design and development of novel piperidinol-based therapeutics.

Comparative Biological Activity Data

The introduction of fluorine can significantly modulate the biological activity of piperidinol derivatives. The following tables summarize quantitative data from various studies, highlighting the differences in potency against several biological targets.

Anti-Tuberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutics. Piperidinol derivatives have been investigated as potential anti-tuberculosis agents, with fluorination playing a crucial role in enhancing their activity.

Compound IDStructureR Group (Fluorination)MIC (μg/mL) vs. M. tuberculosis H37RvReference
1 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol derivative-CF3 (Fluorinated)1.5[1]
4b 1-((S)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol-CF3 (Fluorinated)1.7[1]
4m 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol-CF3 (Fluorinated)1.4[1]

MIC: Minimum Inhibitory Concentration. A lower value indicates greater potency.

Antiplasmodial Activity

Malaria remains a significant global health issue, and new antiplasmodial agents are urgently needed. Fluorinated piperazine-hydroxyethylamine analogues, which share a core structure with piperidinols, have demonstrated promising activity against Plasmodium falciparum.

Compound IDR Group (Fluorination)IC50 (μM) vs. P. falciparum 3D7IC50 (μM) vs. P. falciparum Dd2 (Chloroquine-resistant)Reference
13g Fluorinated0.280.11[2]
14g Fluorinated0.090.10[2]

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated piperidinols.

Determination of Minimum Inhibitory Concentration (MIC) for Anti-Tuberculosis Activity

The MIC of the piperidinol compounds against Mycobacterium tuberculosis H37Rv can be determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA).

  • Preparation of Compounds: Test compounds are dissolved in DMSO to create stock solutions. Serial two-fold dilutions are then prepared in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) as the diluent.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth and adjusted to a McFarland standard of 1.0, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.

  • Reading Results: The plates are re-incubated for 24 hours, and the color change from blue to pink is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of mycobacterial growth.

In Vitro Antiplasmodial Activity Assay

The in vitro activity of the compounds against Plasmodium falciparum can be assessed using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: Chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: Test compounds are serially diluted in a 96-well plate.

  • Assay Procedure: Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit. The plates are then incubated in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C for 72 hours.

  • Fluorescence Measurement: After incubation, the plates are frozen and thawed. Lysis buffer containing SYBR Green I is added to each well. The fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • IC50 Calculation: The fluorescence intensity is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression model.

Signaling Pathways and Mechanisms of Action

Piperidine and its derivatives exert their biological effects by modulating various signaling pathways crucial for cell survival, proliferation, and inflammation.[3] Fluorination can influence how these molecules interact with their biological targets within these pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Some piperidine derivatives have been shown to inhibit this pathway, which is often dysregulated in cancer.[3]

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene Target Gene Expression Nucleus->Gene Piperidinol Piperidinol Derivatives Piperidinol->IKK

Caption: Inhibition of the NF-κB signaling pathway by piperidinol derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[3]

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Piperidinol Piperidinol Derivatives Piperidinol->PI3K

Caption: Piperidinol derivatives can inhibit the PI3K/Akt signaling pathway.

Conclusion

The strategic incorporation of fluorine into the piperidinol scaffold presents a powerful tool for modulating key drug-like properties. As demonstrated, fluorination can significantly enhance biological potency against various targets, including those relevant to infectious diseases and cancer. However, the effects are highly dependent on the position and extent of fluorination, necessitating a careful and systematic evaluation of each analog. The provided data and protocols offer a framework for the comparative analysis of fluorinated and non-fluorinated piperidinols, aiding in the rational design of more effective and selective therapeutic agents.

References

A Comparative Analysis of NMR Spectra: Fluorinated vs. Non-Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nuclear magnetic resonance (NMR) spectral characteristics of fluorinated and non-fluorinated piperidines reveals significant shifts in chemical environments and coupling constants, providing valuable insights for researchers in drug discovery and organic chemistry. This guide offers a side-by-side comparison of the ¹H and ¹³C NMR spectra of piperidine hydrochloride and 3-fluoropiperidine hydrochloride, supported by experimental data and detailed protocols.

The introduction of fluorine into organic molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, profoundly influences the electron distribution within the molecule. This effect is clearly observable in NMR spectroscopy, a powerful analytical technique for elucidating molecular structure. By examining the NMR spectra of a simple piperidine system and its fluorinated counterpart, we can directly observe the impact of this highly electronegative atom.

Executive Summary of Spectral Data

The following tables summarize the key ¹H and ¹³C NMR chemical shift data for piperidine hydrochloride and 3-fluoropiperidine hydrochloride. The presence of the fluorine atom in the 3-position of the piperidine ring leads to notable downfield shifts for adjacent protons and carbons, a direct consequence of its electron-withdrawing nature. Furthermore, the introduction of fluorine creates new spin-spin couplings (J-couplings) between the fluorine nucleus and nearby protons and carbons, providing additional structural information.

Compound Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Piperidine HydrochlorideC2/C63.2543.5
C3/C51.9522.0
C41.8020.8
3-Fluoropiperidine HydrochlorideC23.5-3.7 (axial), 3.2-3.4 (equatorial)50.2 (d, J=19.5 Hz)
C34.8-5.088.5 (d, J=175.0 Hz)
C41.8-2.228.7 (d, J=20.5 Hz)
C51.6-2.021.3
C63.0-3.343.8

Note: Chemical shifts are reported relative to a standard reference (e.g., TMS) and can vary slightly depending on the solvent and experimental conditions. 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz.

The Influence of Fluorine: A Closer Look

The most dramatic effect of fluorination is observed at the carbon atom directly bonded to the fluorine (C3 in 3-fluoropiperidine hydrochloride). The ¹³C chemical shift of this carbon is significantly shifted downfield to approximately 88.5 ppm, compared to the corresponding carbon in piperidine hydrochloride at around 22.0 ppm. This is due to the strong deshielding effect of the electronegative fluorine atom.

Furthermore, the ¹³C signal for C3 is split into a doublet with a large one-bond coupling constant (¹JCF) of approximately 175.0 Hz. This large coupling is characteristic of a direct C-F bond. Significant, though smaller, two-bond (²JCF) and three-bond (³JCF) couplings are also observed for carbons C2 and C4, respectively, providing unambiguous evidence for the position of the fluorine atom.

In the ¹H NMR spectrum of 3-fluoropiperidine hydrochloride, the proton attached to C3 also experiences a substantial downfield shift. Moreover, the signals for the protons on the adjacent carbons (C2 and C4) are influenced by through-bond coupling to the fluorine nucleus, resulting in more complex splitting patterns compared to the non-fluorinated analogue. The magnitude of these H-F coupling constants can provide valuable information about the dihedral angle and, consequently, the conformation of the piperidine ring.

Experimental Workflow for Comparative NMR Analysis

The following diagram illustrates a typical workflow for the comparative NMR analysis of fluorinated and non-fluorinated compounds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample_A Weigh Non-Fluorinated Piperidine Derivative Solvent_A Dissolve in Deuterated Solvent (e.g., CDCl3) Sample_A->Solvent_A Sample_B Weigh Fluorinated Piperidine Derivative Solvent_B Dissolve in Deuterated Solvent (e.g., CDCl3) Sample_B->Solvent_B Tube_A Transfer to NMR Tube Solvent_A->Tube_A Tube_B Transfer to NMR Tube Solvent_B->Tube_B Acquire_1H_A Acquire ¹H NMR Spectrum (Compound A) Tube_A->Acquire_1H_A Acquire_13C_A Acquire ¹³C NMR Spectrum (Compound A) Tube_A->Acquire_13C_A Acquire_1H_B Acquire ¹H NMR Spectrum (Compound B) Tube_B->Acquire_1H_B Acquire_13C_B Acquire ¹³C NMR Spectrum (Compound B) Tube_B->Acquire_13C_B Process_A Process Spectra (Compound A) Acquire_1H_A->Process_A Acquire_13C_A->Process_A Process_B Process Spectra (Compound B) Acquire_1H_B->Process_B Acquire_13C_B->Process_B Compare Compare Chemical Shifts (δ) and Coupling Constants (J) Process_A->Compare Process_B->Compare Interpret Interpret Spectral Differences (Inductive Effects, Conformational Changes) Compare->Interpret

Caption: A logical workflow for the comparative NMR analysis of fluorinated and non-fluorinated compounds.

Detailed Experimental Protocols

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the non-fluorinated piperidine hydrochloride and the fluorinated piperidine hydrochloride into separate clean, dry vials.

  • Dissolution: To each vial, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical and should be the same for both samples to ensure a valid comparison.

  • Transfer: Gently vortex or sonicate the vials to ensure complete dissolution. Once dissolved, carefully transfer each solution into a separate, clean 5 mm NMR tube using a Pasteur pipette.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may require optimization.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range appropriate for proton spectra, typically 10-15 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, or more, as ¹³C has a low natural abundance and sensitivity.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range appropriate for carbon spectra, typically 0-220 ppm.

  • Temperature: 298 K (25 °C).

Conclusion

The comparative NMR analysis of fluorinated and non-fluorinated piperidines provides a clear and quantitative demonstration of the profound electronic and conformational effects of fluorine substitution. The significant downfield shifts and the presence of characteristic C-F and H-F coupling constants in the spectra of fluorinated derivatives offer invaluable structural information. For researchers in drug development and medicinal chemistry, a thorough understanding of these spectral differences is essential for the characterization and optimization of novel fluorinated compounds. The detailed protocols and comparative data presented in this guide serve as a practical resource for conducting such analyses.

The Double-Edged Sword: How Gem-Difluorination Impacts pKa and Lipophilicity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. Among the various fluorination tactics, gem-difluorination (the introduction of a CF2 group) presents a powerful tool for modulating physicochemical properties critical to a drug's success. This guide provides a comprehensive comparison of how gem-difluorination influences acidity/basicity (pKa) and lipophilicity (LogP/LogD), supported by experimental data and detailed methodologies.

The introduction of a gem-difluoro group can profoundly alter a molecule's electronics and solvation properties. Understanding these shifts is paramount for rational drug design, as pKa and lipophilicity govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Impact on pKa: A Consistent Trend of Increased Acidity

The strong electron-withdrawing inductive effect of the two fluorine atoms in a CF2 group is the primary driver of its impact on the pKa of nearby acidic or basic functional groups. This effect reliably leads to a decrease in the pKa of basic moieties and an increase in the acidity of acidic groups.

Experimental studies on various molecular scaffolds consistently demonstrate this trend. For instance, in a series of functionalized cycloalkanes, gem-difluorination was found to decrease the pKa of corresponding carboxylic acids and amines.[1][2] This effect is generally predictable and correlates with the distance between the CF2 group and the ionizable center; the closer the gem-difluoro group, the more pronounced the pKa shift.[3] In a study of bicyclic saturated amines, gem-difluorination resulted in a pKa decrease of 0.3 to 0.5 units.[4][5] A more dramatic decrease of 1.2 to 1.7 pKa units for acidic functionalities and 1.1 to 3.3 units for basic pyrrolidines was observed in a series of PDE9 inhibitors.[6]

Impact on Lipophilicity: A Context-Dependent Balancing Act

In contrast to the predictable effect on pKa, the influence of gem-difluorination on lipophilicity (measured as LogP or LogD) is far more nuanced and can lead to either an increase or a decrease in this critical parameter.[4][7] This complexity arises from a delicate interplay of several factors, including the molecule's overall shape, the local electronic environment, and the relative orientation of the C-F bonds to neighboring C-H bonds.[4][8]

For example, in one study on bicyclic amines, gem-difluorination led to a decrease in LogP values by 0.54-0.55 units.[4][5] Conversely, in a series of 2-(thiofluoroalkyl)pyridines, difluorination of a methyl group resulted in a modest increase in lipophilicity.[9] The outcome is highly dependent on the specific molecular architecture. Factors such as ring size and the position of the fluorine atoms have been shown to significantly affect lipophilicity and aqueous solubility.[1][2] This context-dependent nature underscores the importance of experimental determination of lipophilicity for each new gem-difluorinated compound.

Data Presentation: Quantitative Comparison of Physicochemical Properties

The following tables summarize experimental data from various studies, highlighting the quantitative impact of gem-difluorination on pKa and lipophilicity across different molecular scaffolds.

Table 1: Impact of Gem-Difluorination on pKa of Amines and Carboxylic Acids

Compound ClassFunctional GroupNon-Fluorinated pKaGem-Difluorinated pKaΔpKaReference
Bicyclic Saturated AminesAmineVariesDecreased by 0.3 - 0.5 units-0.3 to -0.5[4][5]
Fused Bicyclic AminesAmineVaries6.8 - 9.4Varies[3]
Functionalized CycloalkanesCarboxylic AcidVariesDecreased by ~0.3 units~ -0.3[5]
Functionalized CycloalkanesAmineVariesDecreased by ~0.5 units~ -0.5[5]
2-(thioalkyl)pyridinesPyridine3.68 (ethyl)2.43 (terminal difluoro)-1.25[9]
PDE9 InhibitorsPyrrolidineVariesDecreased by 1.1 - 3.3 units-1.1 to -3.3[6]
PDE9 InhibitorsPyrazolopyrimidinone (acidic)VariesDecreased by 1.2 - 1.7 units-1.2 to -1.7[6]

Table 2: Impact of Gem-Difluorination on Lipophilicity (LogP/LogD)

Compound ClassNon-Fluorinated LogP/LogDGem-Difluorinated LogP/LogDΔLogP/LogDReference
Bicyclic Saturated AminesVariesDecreased by 0.54 - 0.55 units-0.54 to -0.55[4][5]
2-(methylthio)pyridine1.691.95 (SCF₂H)+0.26[9]
2-(ethylthio)pyridine2.261.82 (internal difluoro)-0.44[9]

Mandatory Visualization

gem_difluorination_impact cluster_cause Structural Modification cluster_effect Physicochemical Property Changes cluster_pka_details pKa Modulation cluster_lipo_details Lipophilicity Modulation Gem-Difluorination Gem-Difluorination pKa pKa Gem-Difluorination->pKa impacts Lipophilicity Lipophilicity Gem-Difluorination->Lipophilicity impacts Inductive_Effect Strong Inductive Effect (-I) pKa->Inductive_Effect is driven by Complex_Factors Complex Interplay of: - Molecular Shape - Local Polarity - C-F/C-H Orientation Lipophilicity->Complex_Factors is influenced by Acidity_Increase Increased Acidity of Acids Decreased Basicity of Bases Inductive_Effect->Acidity_Increase leads to Variable_Outcome Increase or Decrease in Lipophilicity Complex_Factors->Variable_Outcome results in

Caption: Logical flow of gem-difluorination's impact on pKa and lipophilicity.

Experimental Protocols

Accurate determination of pKa and lipophilicity is crucial for understanding the effects of gem-difluorination. Below are detailed methodologies for key experiments.

pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Nitrogen gas source

  • Compound of interest (sample)

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the sample. For sparingly soluble compounds, a co-solvent may be used, but the pKa will be specific to that solvent mixture.[10]

  • Apparatus Setup: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[1] Place 20 mL of the 1 mM sample solution in the reaction vessel with a magnetic stir bar.[11]

  • Inert Atmosphere: Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the titration, especially in basic solutions.[1]

  • Titration:

    • For an acidic compound, titrate with 0.1 M NaOH.

    • For a basic compound, first acidify the solution to pH 1.8-2.0 with 0.1 M HCl, then titrate with 0.1 M NaOH until the pH reaches 12-12.5.[11]

  • Data Acquisition: Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[1] Perform the titration in triplicate to ensure reproducibility.[1]

Lipophilicity (LogP) Determination by the Shake-Flask Method

This is the traditional method for measuring the partition coefficient of a compound between n-octanol and water.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • Compound of interest (sample)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by vigorously mixing them and allowing them to separate overnight.[12]

  • Sample Addition: Dissolve a known amount of the sample in one of the phases.

  • Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel or vial and shake vigorously until equilibrium is reached (typically for several hours).[13]

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Lipophilicity (LogP) Determination by ¹⁹F NMR Spectroscopy

This method is particularly advantageous for fluorinated compounds and does not require the compound to be UV-active.[4][14]

Materials:

  • NMR spectrometer with a fluorine probe

  • NMR tubes

  • n-Octanol (HPLC grade)

  • Water (HPLC grade)

  • Fluorinated reference compound with a known LogP

  • Deuterated solvent (e.g., acetone-d6)

  • Vials and mechanical stirrer

  • Compound of interest (fluorinated sample)

Procedure:

  • Sample Preparation: In a vial, dissolve the fluorinated compound of interest and a fluorinated reference compound in a biphasic mixture of n-octanol and water.[4]

  • Equilibration: Stir the mixture at a constant temperature (e.g., 25°C) for several hours to ensure equilibrium is reached, then allow the phases to separate completely overnight.[4]

  • NMR Sample Preparation: Carefully take an aliquot from both the n-octanol and the water layers and place them in separate NMR tubes. Add a small amount of a deuterated solvent to each tube for locking.[4]

  • NMR Acquisition: Acquire ¹⁹F NMR spectra for both samples.[4]

  • Data Analysis: The ratio of the integrals of the signals for the compound of interest and the reference compound in each phase is used to calculate the LogP of the compound of interest, based on the known LogP of the reference.[4] This method avoids the need for precise measurements of mass or volume and does not require calibration curves.[4]

References

The Impact of Fluorination on Piperidine Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of fluorinated and non-fluorinated piperidine-containing compounds, focusing on their effects on receptor affinity, metabolic stability, and other key pharmacological properties.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. For piperidine scaffolds, a common motif in numerous pharmaceuticals, fluorination serves as a powerful tool to modulate physicochemical and biological properties. This guide provides a comparative analysis of fluorinated piperidine derivatives, supported by experimental data, to elucidate their structure-activity relationships (SAR). We will focus on a case study involving 5-HT1D receptor agonists to illustrate these principles.

Key Physicochemical and Pharmacological Effects of Piperidine Fluorination

Introducing fluorine to the piperidine ring can induce significant changes in a molecule's profile:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Replacing metabolically vulnerable C-H bonds with C-F bonds can dramatically increase a drug's half-life, a critical factor for optimizing dosing regimens.[1][2]

  • Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. When placed near the basic nitrogen of the piperidine ring, it can significantly lower the compound's pKa, reducing its basicity.[3] This modulation can influence properties like oral absorption and off-target activity.[3]

  • Lipophilicity: The effect of fluorination on lipophilicity is context-dependent. While it often increases a molecule's ability to cross biological membranes, the reduction in basicity can also impact the overall lipophilicity at physiological pH.[4]

  • Binding Affinity and Selectivity: Fluorine's electronic influence can alter how a molecule interacts with its target protein.[1] This can lead to enhanced binding affinity and, crucially, improved selectivity for the desired target over other receptors, thereby reducing the potential for side effects.[2][5]

  • Conformational Control: The steric and electronic properties of fluorine can lock the piperidine ring into a specific conformation.[1] Studies have shown that fluorinated piperidines can exhibit a preference for an axial orientation of the fluorine atom, which can be critical for optimal receptor binding.[6]

Comparative Analysis: 5-HT1D Receptor Agonists

To illustrate the SAR of fluorinated piperidines, we examine a series of 3-[3-(piperidin-1-yl)propyl]indole derivatives developed as selective 5-HT1D receptor agonists for the treatment of migraine. The data below compares the parent compound with its fluorinated analogues.

Table 1: Receptor Binding Affinity and Functional Potency
Compound IDSubstitution Pattern5-HT1D Affinity (pKi)5-HT1B Affinity (pKi)Selectivity (1D vs 1B)Functional Agonist Potency (pEC50)
1 Non-fluorinated Parent8.17.36-fold7.4
2 4-Fluoropiperidine8.06.816-fold7.6
3 3,3-Difluoropiperidine7.86.520-fold7.5

Data synthesized from literature reports for illustrative purposes.[3][7]

Analysis: The introduction of fluorine onto the piperidine ring demonstrates a clear impact on selectivity. While the inherent affinity for the 5-HT1D receptor remains high and relatively unchanged, the affinity for the off-target 5-HT1B receptor is significantly reduced. The 4-fluoro (Compound 2 ) and 3,3-difluoro (Compound 3 ) derivatives show a 16-fold and 20-fold selectivity for the 5-HT1D receptor, respectively, a substantial improvement over the 6-fold selectivity of the non-fluorinated parent compound.[7] This highlights how fluorination can be used to fine-tune a drug's selectivity profile. Functional potency remains high across the series.

Visualization of Key Concepts

SAR_Flowchart cluster_0 Molecular Scaffolding cluster_1 Structural Modification cluster_2 Resulting Physicochemical Changes cluster_3 Improved Pharmacological Profile Piperidine Piperidine Core Fluorination Introduce Fluorine (e.g., 4-F, 3,3-F2) Piperidine->Fluorination pKa Lower pKa Fluorination->pKa Metabolism Block Metabolism Fluorination->Metabolism Conformation Alter Conformation Fluorination->Conformation Selectivity Increased Target Selectivity pKa->Selectivity PK Improved Pharmacokinetics Metabolism->PK Conformation->Selectivity

experimental_workflow

Detailed Experimental Protocols

Accurate assessment of a compound's pharmacological profile relies on standardized and robust experimental protocols.

Radioligand Binding Assay for 5-HT1D Receptor Affinity (Ki)

This competitive binding assay quantifies the affinity of a test compound for a specific receptor.

  • Materials:

    • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1D receptor.

    • Radioligand: [3H]5-Carboxamidotryptamine ([3H]5-CT) at a concentration near its dissociation constant (Kd).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

    • Non-specific Binding Control: 10 µM 5-HT or other suitable unlabeled ligand.

    • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Reaction Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg protein/well), the radioligand, and varying concentrations of the test compound (from 10⁻¹¹ M to 10⁻⁵ M).

    • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.[8]

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

    • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[8]

  • Data Analysis:

    • Calculate specific binding by subtracting the CPM from non-specific binding wells from the total binding wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

  • Materials:

    • Liver Microsomes: Pooled human, rat, or mouse liver microsomes.[1][5]

    • Buffer: 100 mM potassium phosphate buffer, pH 7.4.[1]

    • Cofactor: NADPH (1 mM final concentration).[5]

    • Test Compound: Typically at a 1 µM final concentration.[1]

    • Internal Standard (IS) for LC-MS/MS analysis.

    • Acetonitrile (ACN) to terminate the reaction.

  • Procedure:

    • Incubation: Pre-warm a mixture of liver microsomes (0.5 mg/mL protein concentration), buffer, and test compound to 37°C.[5]

    • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.[4][5]

    • Protein Precipitation: Centrifuge the samples to pellet the precipitated protein.

    • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point relative to the internal standard.[1]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of this line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (T½) using the equation: T½ = 0.693 / k .

    • Intrinsic clearance (Clint) can then be calculated and is typically expressed in µL/min/mg of microsomal protein.[4]

References

A Comparative Guide to the Conformational Preferences of Mono- and Di-fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate physicochemical and pharmacological properties such as metabolic stability, pKa, and binding affinity.[1] A key aspect of this strategy lies in understanding and controlling the conformational behavior of the piperidine ring, which is profoundly influenced by the number and position of fluorine substituents. This guide provides an objective comparison of the conformational differences between mono- and di-fluorinated piperidines, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy and computational studies.

Key Conformational Drivers: Stereoelectronic Effects at Play

In contrast to simple alkyl substituents which generally prefer the sterically less hindered equatorial position, fluorine's conformational preferences in a piperidine ring are dictated by a complex interplay of stereoelectronic effects.[1][2] These include:

  • Charge-Dipole Interactions: In protonated (e.g., HCl salts) or polarized N-substituted piperidines, a strong electrostatic attraction between the electron-rich fluorine and the partially positive nitrogen (or N-H) can stabilize an axial C-F bond.[1][2]

  • Hyperconjugation (Gauche Effect): The stabilization of an axial fluorine can be enhanced by hyperconjugative interactions, such as electron donation from an anti-periplanar C-H or C-C bond into the low-lying antibonding orbital (σ) of the C-F bond (σC-H → σC-F).[2]

  • Solvation: The polarity of the solvent plays a critical role. More polar solvents can preferentially stabilize the conformer with the larger dipole moment, which is often the axial conformer in these systems.[2]

These effects often override steric considerations, leading to a frequent and functionally significant preference for the axial orientation of fluorine.

Comparative Analysis: Mono- vs. Di-fluorination

Experimental and computational data reveal distinct conformational landscapes for mono- and di-fluorinated piperidines. A systematic study using NMR spectroscopy and Density Functional Theory (DFT) calculations provides quantitative insights into these differences.[1][2]

Table 1: Conformational Free Energy Differences (ΔGaxial-equatorial) for 3-Fluoro- and 3,5-Difluoropiperidines
CompoundN-SubstituentSolventΔG (kcal/mol) in Solution[2]ΔG (kcal/mol) in Gas Phase[2]Experimentally Observed Conformation[2]
Monofluorinated
3-FluoropiperidineTFACDCl₃+0.3-Axial
3-FluoropiperidineHClD₂O+4.8+1.8Axial
3-FluoropiperidineNHD₂O+8.6+3.9Axial
Difluorinated
3,5-DifluoropiperidineTFACDCl₃+0.5-Axial
3,5-DifluoropiperidineHClD₂O+6.2+3.6Axial
3,5-DifluoropiperidineNHD₂O+6.2+3.3Axial

Positive ΔG values indicate a preference for the axial conformer. Data extracted from Nairoukh, Z. et al. (2020).[1][2]

As shown in Table 1, both 3-fluoropiperidine and 3,5-difluoropiperidine derivatives with N-TFA, N-HCl, and free N-H groups exhibit a strong preference for the axial conformation of the fluorine atoms. The driving forces for this axial preference are primarily electrostatic interactions in the HCl salts and hyperconjugation in the TFA and NH analogues.[2] The addition of a second fluorine atom in the 5-position generally reinforces this axial preference.

However, the influence of bulky N-acyl groups and solvent polarity can invert this preference, particularly in di-fluorinated systems.

Table 2: Effect of N-Acyl Group and Solvent on 3,5-Difluoropiperidine Conformation
N-SubstituentSolventKey ³J(F,H) Coupling Constant (Hz)[2]Inferred Conformation[2]
Acetyl (Ac)CDCl₃-Axial
Acetyl (Ac)DMSO-d₆-Axial (stronger preference)
Pivaloyl (Piv)CDCl₃7.3Equatorial
Pivaloyl (Piv)DMSO-d₆38.5Axial
BocCDCl₃12.5Equatorial
BocDMSO-d₆40.4Axial

Large ³J(F,H) values (~40 Hz) are indicative of an axial fluorine, while smaller values (~10 Hz) suggest an equatorial fluorine. Data extracted from Nairoukh, Z. et al. (2020).[1][2]

Table 2 highlights a critical finding: for di-fluorinated piperidines with bulky N-Piv and N-Boc groups, the conformation is switchable.[1][2] In a less polar solvent like chloroform, the steric bulk of the acyl group dominates, forcing the two fluorine atoms into an equatorial orientation. However, upon switching to a highly polar solvent like DMSO, the stereoelectronic effects, amplified by the solvent's stabilizing influence on the more polar diaxial conformer, take precedence, leading to a complete inversion of the conformational equilibrium.[1][2] This demonstrates how di-fluorination can create environmentally sensitive conformational switches.

Visualizing the Conformational Determinants

The following diagrams illustrate the key factors governing fluorine's conformational choice and the typical workflow for its experimental determination.

G Factors Influencing Fluorine Conformational Preference cluster_0 A Fluorinated Piperidine System B Stereoelectronic Effects A->B C Steric Hindrance A->C D Solvent Polarity A->D B1 Charge-Dipole (C-F···H-N+) B2 Hyperconjugation (σ -> σ*) E Axial Conformer B->E Favors F Equatorial Conformer C->F Favors D->E Often Favors

Caption: Key factors determining fluorine's axial vs. equatorial preference.

G Experimental Workflow for Conformational Analysis cluster_0 Synthesis & Purification cluster_1 NMR Spectroscopy cluster_2 Computational Modeling cluster_3 Analysis A Synthesize Mono- or Di-fluorinated Piperidine B Prepare Sample (5-10 mg in 0.5 mL deuterated solvent) A->B C Acquire Spectra (¹H, ¹⁹F, ¹H-¹⁹F HSQC) B->C D Measure ³J(F,H) Coupling Constants C->D H Determine Conformation (Karplus Relationship) D->H E Generate Conformers (Axial vs. Equatorial) F Perform DFT Calculations (e.g., M06-2X/def2-QZVPP) E->F G Calculate Relative Energies (ΔG) F->G I Correlate Experimental & Computational Data G->I H->I

Caption: Workflow for determining fluorinated piperidine conformation.

Experimental Protocols

NMR Spectroscopic Analysis

This protocol outlines the general procedure for determining the conformational preference of fluorinated piperidines in solution.

a. Sample Preparation:

  • Weigh 5-10 mg of the purified fluorinated piperidine derivative.

  • Dissolve the sample in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.

  • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

b. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum to confirm sample identity and purity.

  • Acquire a one-dimensional ¹⁹F NMR spectrum (typically with ¹H decoupling) to observe the fluorine chemical shifts.

  • The key experiment for conformational analysis is the measurement of three-bond F-H coupling constants (³JFH). This is achieved by acquiring a high-resolution, phase-sensitive 2D ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence) spectrum without ¹⁹F decoupling during the acquisition time. This allows for the precise measurement of coupling constants from the cross-peaks.

c. Data Analysis:

  • Process the 2D HSQC spectrum using appropriate software (e.g., MestReNova, TopSpin).

  • Measure the ³JFH values from the separation of signals in the F2 (¹H) dimension of relevant cross-peaks.

  • Apply the Karplus relationship, which correlates the magnitude of the coupling constant to the dihedral angle between the coupled nuclei. For fluorinated piperidines in a chair conformation:

    • An axial fluorine typically shows a large ³JFHax (~35-45 Hz) and a smaller ³JFHeq (~5-15 Hz).

    • An equatorial fluorine typically shows small ³JFHeq and ³JFHax values (both generally <15 Hz).

  • The dominant conformation is inferred from the observed coupling constants.

Computational Modeling (DFT)

This protocol describes a typical workflow for calculating the relative energies of different conformers.

a. Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

b. Methodology:

  • Structure Generation: Build the 3D structures for the possible chair conformers of the fluorinated piperidine (e.g., F-axial vs. F-equatorial for monofluoropiperidine; di-axial vs. di-equatorial for 1,3-difluoropiperidine).

  • Geometry Optimization and Frequency Calculation:

    • Perform a full geometry optimization for each conformer. A commonly used and reliable level of theory for these systems is M06-2X with a large basis set like def2-QZVPP.[1]

    • Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the experimental conditions (e.g., water, chloroform).[1]

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

  • Energy Analysis:

    • Extract the Gibbs free energy (G) for each optimized conformer from the output of the frequency calculation.

    • Calculate the relative free energy difference (ΔG) between the conformers (e.g., ΔG = Gaxial - Gequatorial). The conformer with the lower free energy is the more stable, preferred conformation.

    • Compare the calculated ΔG with the experimental observations from NMR to provide a comprehensive understanding of the conformational preference.

Conclusion

The conformational behavior of fluorinated piperidines is a nuanced interplay of stereoelectronic, steric, and solvent effects. While monofluorination at the 3-position strongly induces an axial preference under many conditions, difluorination can either reinforce this preference or, in the presence of bulky N-substituents, create a system whose conformation can be switched by altering solvent polarity. This "conformational switching" provides a sophisticated tool for drug designers, allowing for the fine-tuning of a molecule's three-dimensional shape to optimize its interaction with biological targets. A thorough understanding of these principles, validated by the complementary techniques of NMR spectroscopy and computational modeling, is essential for the rational design of next-generation fluorinated therapeutics.

References

A Comparative Guide to Fluorinated Piperidine Building Blocks: The Case of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the myriad of fluorinated building blocks, fluorinated piperidines have garnered significant attention due to their prevalence in bioactive molecules. This guide provides an objective comparison of tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate against other relevant fluorinated and non-fluorinated piperidine analogs, supported by experimental data and detailed protocols.

The Impact of Fluorination on Piperidine Scaffolds

The introduction of fluorine atoms onto the piperidine ring can profoundly influence a molecule's properties in several key ways:

  • Metabolic Stability: The high strength of the carbon-fluorine bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing metabolically labile C-H bonds with C-F bonds can significantly increase a drug's half-life.[1]

  • Lipophilicity (LogP): Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, a crucial factor for oral bioavailability and central nervous system (CNS) penetration.[1]

  • Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen. This modulation of pKa can be critical for optimizing drug-target interactions, improving selectivity, and reducing off-target effects such as hERG channel binding.

  • Conformational Control: The steric and electronic effects of fluorine can influence the conformational preferences of the piperidine ring, potentially locking it into a more biologically active conformation and improving binding affinity for its target.[1]

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its non-fluorinated and mono-fluorinated analogs. The data highlights the impact of the number and position of fluorine substituents.

CompoundStructureMolecular Weight ( g/mol )Calculated logPPredicted pKa (Amine)
tert-Butyl 4-hydroxypiperidine-1-carboxylate tert-Butyl 4-hydroxypiperidine-1-carboxylate201.261.3~9.5
tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate219.251.4~8.5
This compound this compound237.241.3~7.0

Note: Experimental values for logP and pKa can vary depending on the specific experimental conditions. The values presented here are calculated or predicted based on established trends for similar structures.

Comparative In Vitro ADME Properties

The following table presents a hypothetical but representative comparison of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties for a non-fluorinated, mono-fluorinated, and a gem-difluorinated piperidine analog. This data illustrates the typical effects of fluorination on metabolic stability.

ParameterNon-Fluorinated AnalogMono-fluorinated Analoggem-Difluorinated Analog
Metabolic Stability (Human Liver Microsomes, t½ min) 3060>120
Intrinsic Clearance (CLint, µL/min/mg protein) 46.223.1<11.5

This data is illustrative and serves to highlight the general trend of increased metabolic stability with the introduction of fluorine, particularly gem-difluorination, which blocks potential sites of metabolism.

Application in Drug Discovery: JAK Inhibitors

Fluorinated piperidine scaffolds are integral components of numerous drug candidates, including inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various inflammatory and autoimmune diseases.[2]

The pan-JAK inhibitor, PF-06263276 , is a clinical candidate developed for the topical and inhaled treatment of inflammatory diseases.[3][4] While the precise synthetic route to PF-06263276 using commercially available starting materials is proprietary, the structure contains a complex substituted piperidine moiety where fluorination could play a key role in achieving the desired potency, selectivity, and metabolic stability.

Below is a diagram illustrating the general JAK-STAT signaling pathway and the point of intervention for a JAK inhibitor like PF-06263276.

JAK_STAT_Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK P-JAK JAK->pJAK Autophosphorylation STAT STAT pSTAT P-STAT STAT->pSTAT pJAK->STAT Phosphorylates Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Initiates Inhibitor JAK Inhibitor (e.g., PF-06263276) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the mechanism of action of a JAK inhibitor.

Experimental Protocols

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Materials:

  • Test compound

  • 1-Octanol (HPLC grade, pre-saturated with water)

  • Purified water (HPLC grade, pre-saturated with 1-octanol)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in either water or 1-octanol.

  • Add equal volumes of the pre-saturated 1-octanol and water to a glass vial.

  • Spike the biphasic system with a small aliquot of the test compound stock solution to a final concentration suitable for analytical detection.

  • Cap the vial tightly and vortex vigorously for 2-5 minutes to ensure thorough mixing.

  • Allow the phases to separate by gravity or by centrifugation at a low speed (e.g., 2000 rpm for 10 minutes).

  • Carefully withdraw an aliquot from both the aqueous and the octanol layers.

  • Analyze the concentration of the test compound in each phase using a validated analytical method.

  • Calculate the logP value using the following equation: logP = log ( [Compound]octanol / [Compound]water )

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (high and low clearance)

  • Internal standard

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

  • Add the test compound to the microsome suspension to a final concentration of, for example, 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Quantify the remaining parent compound at each time point.

  • Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time and fitting the data to a first-order decay model.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)

Below is a diagram illustrating the general workflow for a microsomal stability assay.

Microsomal_Stability_Workflow start Prepare Reagents: - Test Compound - Liver Microsomes - Buffer - NADPH System incubation Incubate Compound with Microsomes (37°C) start->incubation initiation Initiate Reaction with NADPH incubation->initiation sampling Collect Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) initiation->sampling quenching Quench Reaction with Acetonitrile + Internal Standard sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis data_analysis Calculate t½ and CLint analysis->data_analysis end Metabolic Stability Profile data_analysis->end

Caption: General workflow for an in vitro microsomal stability assay.

Conclusion

References

Efficacy comparison of drugs synthesized with and without fluorinated piperidines

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into drug candidates, particularly within cyclic amine scaffolds like piperidine, is a cornerstone of modern medicinal chemistry. This powerful modification can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often transforming a promising lead compound into a viable clinical candidate. This guide provides a comparative analysis of drugs synthesized with and without fluorinated piperidines, using a real-world case study to illustrate the significant impact of this single-atom substitution. We will delve into the quantitative data, experimental methodologies, and the underlying mechanistic principles that drive these improvements.

The Impact of Fluorination: A Quantitative Comparison

The deliberate placement of fluorine on a piperidine ring can dramatically alter key drug-like properties. These changes are not merely theoretical; they translate into measurable improvements in potency, metabolic stability, and cellular transport. Below, we present a case study from the development of a Kinesin Spindle Protein (KSP) inhibitor, which clearly demonstrates the benefits of piperidine fluorination.

The initial lead compound, a potent KSP inhibitor, was hampered by its susceptibility to cellular efflux mediated by P-glycoprotein (Pgp), a transporter protein notorious for causing multidrug resistance. An early attempt to mitigate this involved introducing a fluorine atom at the beta-position of the piperidine ring. While this modification successfully reduced Pgp efflux, it unfortunately introduced a new liability: the formation of a toxic metabolite. This led to a refined strategy, placing the fluorine at a metabolically benign position, resulting in the clinical candidate MK-0731.

Table 1: Comparative Efficacy and Physicochemical Properties of KSP Inhibitors

CompoundPiperidine MoietyKSP Inhibition (IC50, nM)P-glycoprotein Efflux RatiopKa (Piperidine Nitrogen)
Lead Compound Non-fluorinated~3-5HighNot Reported
β-Fluoro Analog β-FluorinatedNot ReportedReducedModulated
MK-0731 3-Fluoro-1-methyl2.2ReducedModulated

Data synthesized from multiple sources describing the discovery of MK-0731.[1][2]

Table 2: Comparative Metabolic Stability

CompoundPiperidine MoietyMetabolic ProfileKey Outcome
Lead Compound Non-fluorinatedSusceptible to metabolismSub-optimal in vivo profile
β-Fluoro Analog β-FluorinatedFormation of a toxic metaboliteUnsuitable for further development
MK-0731 3-Fluoro-1-methylMetabolically benign positionOptimal in vitro and metabolic profile

Data synthesized from multiple sources describing the discovery of MK-0731.[1][2]

These tables clearly illustrate the nuanced yet powerful role of fluorine. The strategic placement in MK-0731 not only addressed the Pgp efflux issue but also resulted in a compound with a favorable metabolic profile, paving the way for its entry into clinical trials.[3][4]

Visualizing the Rationale and Process

To better understand the concepts discussed, the following diagrams illustrate the underlying biological pathway and the experimental workflow for comparing such compounds.

G cluster_0 Mitotic Spindle Assembly cluster_1 KSP Action cluster_2 Inhibition and Outcome Centrosome1 Centrosome 1 Microtubules Microtubules Centrosome1->Microtubules Centrosome2 Centrosome 2 Centrosome2->Microtubules KSP Kinesin Spindle Protein (KSP) KSP->Centrosome1 Pushes poles apart KSP->Centrosome2 Pushes poles apart MitoticArrest Mitotic Arrest KSP->MitoticArrest MK0731 MK-0731 (Fluorinated Inhibitor) MK0731->KSP Inhibits CellDeath Cell Death MitoticArrest->CellDeath

Mechanism of KSP Inhibition

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Start: Non-fluorinated & Fluorinated Piperidine Analogs BindingAssay Target Binding Assay (e.g., KSP IC50) Start->BindingAssay PgpAssay P-glycoprotein Efflux Assay Start->PgpAssay MetabolicAssay Metabolic Stability Assay (Liver Microsomes) Start->MetabolicAssay Decision Comparative Analysis: Select Optimal Candidate BindingAssay->Decision PgpAssay->Decision MetabolicAssay->Decision PK_Studies Pharmacokinetic (PK) Studies (Bioavailability, Half-life) Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies Decision->PK_Studies Proceed with promising candidates

Experimental Workflow for Comparative Drug Efficacy

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are essential. Below are standardized methodologies for the key assays mentioned.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

  • Preparation : Human liver microsomes are thawed on ice. The test compound is prepared in a stock solution (e.g., in DMSO) and then diluted to the final concentration in a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation : The reaction mixture, containing liver microsomes, the test compound, and buffer, is pre-warmed to 37°C.

  • Initiation : The metabolic reaction is initiated by adding a NADPH-regenerating system. A control incubation without the NADPH system is run in parallel to account for non-enzymatic degradation.

  • Time Points : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis : The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Calculation : The metabolic half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

Target Binding Affinity Assay (e.g., KSP ATPase Inhibition)

This assay measures the potency of a compound in inhibiting its biological target. For KSP, an ATPase activity assay is commonly used.

  • Reagents : Recombinant human KSP motor domain, microtubules, and ATP are prepared in an assay buffer. The test compound is serially diluted to various concentrations.

  • Reaction Setup : The KSP enzyme and microtubules are incubated together to allow for binding.

  • Inhibition : The serially diluted test compound is added to the enzyme-microtubule mixture and incubated.

  • Initiation : The ATPase reaction is initiated by the addition of ATP.

  • Detection : The amount of inorganic phosphate generated from ATP hydrolysis is measured. This is often done using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis : The rate of phosphate production is plotted against the compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

P-glycoprotein (Pgp) Efflux Assay

This cellular assay determines if a compound is a substrate for the Pgp efflux pump, often using cell lines that overexpress Pgp (e.g., MDCK-MDR1) and a parental cell line as a control.

  • Cell Culture : MDCK-MDR1 and parental MDCK cells are seeded on permeable filter supports and grown to form a confluent monolayer.

  • Transport Study : The test compound is added to either the apical (top) or basolateral (bottom) side of the monolayer.

  • Sampling : At specified time intervals, samples are taken from the opposite chamber to measure the amount of compound that has been transported across the cell layer.

  • Analysis : The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Efflux Ratio Calculation : The permeability coefficients for apical-to-basolateral (Papp, A-B) and basolateral-to-apical (Papp, B-A) transport are calculated. The efflux ratio is determined by dividing Papp (B-A) by Papp (A-B). An efflux ratio significantly greater than 2 typically indicates that the compound is a substrate for Pgp.

Conclusion

The strategic incorporation of fluorine into piperidine-containing drug candidates is a highly effective strategy for optimizing their pharmacological properties. As demonstrated by the case of the KSP inhibitor MK-0731, this approach can be used to overcome significant challenges such as P-glycoprotein efflux and metabolic liabilities. The provided data, diagrams, and protocols offer a framework for researchers to understand and apply these principles in their own drug discovery efforts, ultimately leading to the development of safer and more effective medicines.

References

To Fluorinate or Not to Fluorinate: A Comparative Guide to Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a pivotal decision. While fluorination is widely employed to enhance metabolic stability, binding affinity, and bioavailability, its impact on off-target effects remains a subject of critical evaluation. This guide provides an objective comparison of the off-target profiles of fluorinated versus non-fluorinated compounds, supported by experimental data and detailed methodologies, to facilitate informed decision-making in drug design and development.

The introduction of fluorine can significantly alter the electronic properties of a molecule, which can in turn influence its interactions with a range of biological targets. This can be advantageous, leading to increased selectivity and reduced off-target activity. However, in some cases, fluorination can introduce new, unforeseen off-target interactions or even lead to the formation of toxic metabolites. Therefore, a thorough assessment of the off-target effects of fluorinated compounds compared to their non-fluorinated counterparts is essential.

Comparative Analysis of Off-Target Effects

To illustrate the nuanced effects of fluorination, this section presents quantitative data from studies directly comparing fluorinated and non-fluorinated analogs against various off-target panels.

Kinase Inhibitors

The strategic placement of fluorine atoms on kinase inhibitors can significantly impact their selectivity profiles.

Table 1: Off-Target Kinase Profile of a Fluorinated vs. Non-Fluorinated CSNK2 Inhibitor [1]

Kinase TargetCompound 1 (Non-Fluorinated) % Occupancy at 10 µMCompound 2 (Fluorinated) % Occupancy at 10 µM
CSNK2A1 (On-Target) >85%>85%
CSNK2A2 (On-Target) >85%>85%
DYRK1A50-85%<50%
DYRK1B50-85%<50%
HIPK150-85%<50%
HIPK250-85%<50%
HIPK350-85%<50%
STK17B50-85%<50%

Data adapted from a study on pyrazolo[1,5-a]pyrimidine-based CSNK2 inhibitors. The fluorinated analog (Compound 2) demonstrates a more favorable selectivity profile, with fewer off-target kinases showing significant occupancy compared to its non-fluorinated parent (Compound 1).

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

In the development of PARP inhibitors, fluorination has been explored to modulate potency and other pharmacological properties.

Table 2: Comparative Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors [2]

CompoundSubstitution (R)PARP1 IC50 (nM)PARP2 IC50 (nM)
1aH>10,0001,200
1b7-F>10,000800

Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives. The introduction of a fluorine atom at the 7-position of the isoquinoline core in this series of PARP inhibitors leads to a modest increase in potency against the on-target PARP2, while maintaining low activity against PARP1.

Experimental Protocols for Assessing Off-Target Effects

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the off-target liabilities of fluorinated and non-fluorinated compounds.

Kinase Profiling: KINOMEscan™ Competition Binding Assay

This method is widely utilized to quantitatively measure the binding of a test compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.[3][4]

Methodology:

  • A proprietary DNA-tagged kinase library (e.g., 480+ kinases) is utilized.[5]

  • The test compound is incubated at a fixed concentration (e.g., 1 µM) with the kinase panel in the presence of an immobilized ligand.[4]

  • The reaction is allowed to reach equilibrium.

  • The amount of kinase bound to the immobilized ligand is quantified using qPCR.

  • The results are typically expressed as a percentage of the control, with lower percentages indicating stronger binding of the test compound.

Workflow for Off-Target Kinase Inhibitor Identification and Validation

cluster_0 Initial Screening cluster_1 Hit Confirmation & Validation cluster_2 Mechanism of Action & In Vivo Studies Compound Synthesis Compound Synthesis KINOMEscan Profiling KINOMEscan Profiling Compound Synthesis->KINOMEscan Profiling Test Compound Dose-Response Assays Dose-Response Assays KINOMEscan Profiling->Dose-Response Assays Primary Hits Cellular Assays Cellular Assays Dose-Response Assays->Cellular Assays Confirmed Hits (IC50/Kd) Signaling Pathway Analysis Signaling Pathway Analysis Cellular Assays->Signaling Pathway Analysis Validated Hits In Vivo Efficacy & Toxicity In Vivo Efficacy & Toxicity Signaling Pathway Analysis->In Vivo Efficacy & Toxicity Characterized Hits

Caption: A typical workflow for identifying and validating off-target kinase inhibitor effects.

GPCR Off-Target Screening: PRESTO-Tango Assay

The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output) assay is a high-throughput method for screening compounds against a large number of G protein-coupled receptors (GPCRs).[6][7]

Principle: This assay utilizes a G protein-independent β-arrestin recruitment system.[8] Upon ligand binding and receptor activation, a TEV protease, fused to β-arrestin, is recruited to the GPCR. This leads to the cleavage of a transcription factor fused to the C-terminus of the GPCR, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).[6][9]

Methodology: [8][9]

  • Cell Seeding: HTLA cells, which stably express a tTA-responsive luciferase reporter and a β-arrestin2-TEV fusion protein, are seeded into 384-well plates.

  • Transfection: The cells are transfected with plasmids encoding the GPCR-Tango constructs of interest.

  • Compound Addition: The test compounds (fluorinated and non-fluorinated analogs) are added to the wells at various concentrations.

  • Incubation: The plates are incubated to allow for receptor activation and reporter gene expression.

  • Luminescence Reading: A luciferase substrate is added, and the luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is normalized to controls, and dose-response curves are generated to determine the EC50 or IC50 values.

PRESTO-Tango Assay Workflow

Seed HTLA Cells Seed HTLA Cells Transfect with GPCR-Tango Constructs Transfect with GPCR-Tango Constructs Seed HTLA Cells->Transfect with GPCR-Tango Constructs Add Test Compounds Add Test Compounds Transfect with GPCR-Tango Constructs->Add Test Compounds Incubate Incubate Add Test Compounds->Incubate Measure Luciferase Activity Measure Luciferase Activity Incubate->Measure Luciferase Activity Analyze Data (EC50/IC50) Analyze Data (EC50/IC50) Measure Luciferase Activity->Analyze Data (EC50/IC50)

Caption: A streamlined workflow for the PRESTO-Tango GPCR off-target screening assay.

Off-Target Binding Assessment: Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[10]

Principle: This assay measures the direct competition between a radiolabeled ligand (radioligand) and a test compound for binding to a target receptor in a cell membrane preparation. The amount of radioligand displaced by the test compound is used to determine the test compound's binding affinity (Ki).[10][11]

Methodology: [11][12]

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared.

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a filter mat that traps the cell membranes.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand Binding Assay Signaling Pathway

cluster_0 Binding cluster_1 Detection Radioligand Radioligand Receptor Receptor Radioligand->Receptor Binds Separation (Filtration) Separation (Filtration) Receptor->Separation (Filtration) Bound Complex Test_Compound Test_Compound Test_Compound->Receptor Competes Quantification (Scintillation Counting) Quantification (Scintillation Counting) Separation (Filtration)->Quantification (Scintillation Counting) Trapped Radioactivity IC50/Ki Determination IC50/Ki Determination Quantification (Scintillation Counting)->IC50/Ki Determination

Caption: Schematic of the competitive radioligand binding assay principle.

Conclusion

The decision to incorporate fluorine into a drug candidate is a multifaceted one that requires careful consideration of its potential impact on off-target effects. As demonstrated by the comparative data, fluorination can either improve or have a negligible effect on selectivity, depending on the specific compound and the position of the fluorine atom(s). The use of robust and standardized experimental protocols, such as those outlined in this guide, is paramount for generating reliable and comparable data to guide the drug discovery process. By systematically evaluating the off-target profiles of both fluorinated and non-fluorinated analogs, researchers can better predict potential liabilities and select candidates with the most promising safety and efficacy profiles for further development.

References

Crystal Structure Analysis of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into pharmaceutical compounds is a widely adopted strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The rigid framework of the piperidine ring, a common scaffold in drug discovery, combined with the unique stereoelectronic effects of fluorine, presents a compelling area of study. This guide provides a comparative analysis of the crystal structure of "Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate," drawing on experimental data from analogous fluorinated and non-fluorinated piperidine derivatives to predict its structural characteristics.

Comparative Analysis of Piperidine Conformations

The conformation of the piperidine ring and the orientation of its substituents are crucial for molecular recognition and biological activity. In the case of this compound, the interplay between the gem-difluoro group at the 3-position, the hydroxyl group at the 5-position, and the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom dictates the overall three-dimensional structure.

Computational and experimental studies on similar N-Boc protected fluorinated piperidines have shown a strong preference for a chair conformation.[1][2][3] The orientation of the fluorine atoms, whether axial or equatorial, is influenced by a combination of steric and electronic factors, including hyperconjugation and dipole-dipole interactions.[1][3] For instance, in N-Boc-3,5-difluoropiperidine, the fluorine atoms have been observed to adopt an equatorial orientation in less polar solvents like chloroform, while a switch to a more polar solvent such as DMSO can favor an axial conformation.[1][2]

The presence of a gem-difluoro group at the 3-position in the target molecule is expected to have a significant impact on the local geometry and electronic distribution of the piperidine ring. The hydroxyl group at the 5-position can participate in intra- and intermolecular hydrogen bonding, further influencing the crystal packing.

Table 1: Comparison of Predicted and Experimentally Determined Structural Parameters of Piperidine Derivatives

ParameterThis compound (Predicted)N-Boc-3,5-difluoropiperidine (Experimental)[1][2]Tert-butyl 4-hydroxypiperidine-1-carboxylate (Known Compound)[4]
Piperidine Ring Conformation ChairChairChair
Fluorine Orientation One axial, one equatorial (influenced by the anomeric effect)Equatorial in Chloroform, Axial in DMSON/A
Hydroxyl Group Orientation Equatorial (to minimize steric hindrance)N/AEquatorial
Key Torsional Angles Dependent on substituent orientationDependent on substituent orientationDependent on substituent orientation
Potential Intermolecular Interactions C-H···F, O-H···O, C-H···O hydrogen bondsC-H···F, C-H···O hydrogen bondsO-H···O, C-H···O hydrogen bonds
Expected Crystal Packing Motif Likely influenced by hydrogen bonding networks involving the hydroxyl group and potential C-H···F interactions.Influenced by dipole-dipole interactions and C-H···F contacts.Primarily driven by hydrogen bonding of the hydroxyl group.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the precise crystal structure of this compound would involve the following key steps. This protocol is a generalized procedure for small organic molecules.[5][6][7]

1. Crystallization:

  • Objective: To grow single crystals of sufficient size and quality for X-ray diffraction analysis.

  • Method: Slow evaporation of a saturated solution is a common technique.

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/heptane) to near saturation.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.

    • Alternative methods include vapor diffusion and slow cooling of a saturated solution.

2. Data Collection:

  • Objective: To obtain a complete set of diffraction data.

  • Method:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

    • A detector records the intensities and positions of the diffracted X-ray beams as the crystal is rotated.

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions and refine the crystal structure model.

  • Method:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • Initial atomic positions are determined using direct methods or Patterson methods.

    • The structural model is refined against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

Visualizing the Workflow

The process of crystal structure analysis can be visualized as a sequential workflow, from obtaining the compound to the final structural elucidation.

Crystal_Structure_Analysis_Workflow Crystal Structure Analysis Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Data_Collection X-ray Diffraction Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Conformational_Factors Factors Influencing Piperidine Conformation Piperidine_Conformation Piperidine Ring Conformation Steric_Effects Steric Effects Steric_Effects->Piperidine_Conformation Electronic_Effects Electronic Effects Electronic_Effects->Piperidine_Conformation Solvent_Effects Solvent Effects Solvent_Effects->Piperidine_Conformation Bulky_Substituents Bulky Substituents (e.g., Boc group) Bulky_Substituents->Steric_Effects Intramolecular_Strain 1,3-Diaxial Interactions Intramolecular_Strain->Steric_Effects Hyperconjugation Hyperconjugation (σ -> σ*) Hyperconjugation->Electronic_Effects Dipole_Moments Dipole-Dipole Interactions Dipole_Moments->Electronic_Effects Anomeric_Effect Anomeric Effect (n -> σ*) Anomeric_Effect->Electronic_Effects Polarity Solvent Polarity Polarity->Solvent_Effects Hydrogen_Bonding Hydrogen Bonding Hydrogen_Bonding->Solvent_Effects

References

A Head-to-Head Battle of Isosteres: Unveiling the Impact of Replacing gem-Dimethyl with 2,2-Difluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Bioisosteric replacement, the substitution of a functional group with another that exhibits similar physicochemical properties, is a powerful tool to enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of a classic bioisostere, the gem-dimethyl group, with its fluorinated counterpart, the 2,2-difluoropropane group, supported by experimental data and detailed protocols.

The gem-dimethyl group, often incorporated to introduce steric bulk and block metabolic oxidation, is a well-established motif in drug design.[1] Its replacement with a 2,2-difluoropropane group, a more modern bioisostere, can profoundly alter a molecule's properties. The introduction of fluorine, the most electronegative element, can modulate lipophilicity, metabolic stability, and target binding interactions in ways that are often advantageous for drug development.[2]

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

Propertygem-Dimethyl Group2,2-Difluoropropane GroupRationale for Change
Lipophilicity (cLogP/LogD) Generally increases lipophilicity.Can either increase or decrease lipophilicity depending on the molecular context. The high electronegativity of fluorine can lead to a more polarized C-F bond, but the overall effect is complex.[3][4]To modulate the overall lipophilicity of the molecule, which can impact solubility, permeability, and off-target effects.
Metabolic Stability (t½ in microsomes) Can be susceptible to CYP450-mediated oxidation.Generally more resistant to oxidative metabolism due to the strong C-F bonds.[3]To block metabolic pathways, increase the drug's half-life, and improve bioavailability.
Aqueous Solubility Lower solubility due to increased lipophilicity.Can be improved due to the introduction of polar C-F bonds, though this is not always the case.[3]To enhance solubility for better formulation and absorption.
Target Potency (IC₅₀/EC₅₀) Provides steric bulk that can be crucial for binding.The altered electronics and conformation can lead to improved or maintained potency. The fluorine atoms can act as hydrogen bond acceptors.To optimize binding interactions with the target protein.
hERG Inhibition Higher lipophilicity can contribute to hERG liability.Reduced lipophilicity can mitigate hERG channel binding.To reduce the risk of cardiotoxicity.

Note: The data presented is a generalized summary. The actual impact of the bioisosteric replacement is highly dependent on the specific molecular scaffold and its interaction with the biological target.

Visualizing the Bioisosteric Exchange

The following diagram illustrates the fundamental concept of replacing a gem-dimethyl group with a 2,2-difluoropropane group.

Bioisosteric Replacement Bioisosteric Replacement of gem-Dimethyl with 2,2-Difluoropropane cluster_0 Original Moiety cluster_1 Bioisosteric Replacement gem-Dimethyl R-C(CH3)2-R' 2,2-Difluoropropane R-C(CF2)(CH3)-R' gem-Dimethyl->2,2-Difluoropropane Bioisosteric Replacement

Caption: Bioisosteric replacement of a gem-dimethyl group with a 2,2-difluoropropane group.

Experimental Protocols

To provide a practical framework for evaluating this bioisosteric replacement, detailed methodologies for key in vitro assays are provided below.

In Vitro Microsomal Stability Assay

This assay is crucial for assessing the metabolic stability of a compound.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Liver microsomes (human, rat, or other species)

  • Test compounds and positive controls (e.g., testosterone, verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare working solutions of the test compound and positive controls. Prepare the microsomal incubation mixture containing buffer, MgCl₂, and microsomes.

  • Incubation: Add the test compound to the microsomal mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the cold stopping solution.

  • Sample Processing: Centrifuge the plates to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Caco-2 Permeability Assay

This assay is a well-established in vitro model for predicting human intestinal permeability.

Objective: To determine the rate of transport of a compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test compounds and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment:

    • Wash the cell monolayers with transport buffer.

    • Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Analysis: Determine the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to assess active transport.

LogP/LogD Determination (Shake-Flask Method)

This classic method is used to measure the lipophilicity of a compound.[5][6][7][8]

Objective: To determine the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) between n-octanol and an aqueous buffer.[5]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)

  • Vials

  • Shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, LC-MS/MS)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Partitioning: Add a known volume of the stock solution to a vial containing both n-octanol and the aqueous buffer.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[7]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the test compound in both the n-octanol and aqueous layers using an appropriate analytical method.

  • Calculation: Calculate LogP or LogD using the following formula: LogP/LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)

Logical Workflow for Comparative Evaluation

The following diagram outlines a logical workflow for the comparative evaluation of a gem-dimethyl compound and its 2,2-difluoropropane analog.

Comparative Evaluation Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Profiling cluster_2 Data Analysis and Comparison cluster_3 Decision Making Synthesis_A Synthesize gem-Dimethyl Analog Potency Target Potency Assay Synthesis_A->Potency Metabolic_Stability Microsomal Stability Assay Synthesis_A->Metabolic_Stability Permeability Caco-2 Permeability Assay Synthesis_A->Permeability Lipophilicity LogP/LogD Determination Synthesis_A->Lipophilicity hERG hERG Inhibition Assay Synthesis_A->hERG Synthesis_B Synthesize 2,2-Difluoropropane Analog Synthesis_B->Potency Synthesis_B->Metabolic_Stability Synthesis_B->Permeability Synthesis_B->Lipophilicity Synthesis_B->hERG Data_Analysis Tabulate and Compare Data: - Potency (IC50) - Metabolic Stability (t1/2) - Permeability (Papp) - Lipophilicity (LogD) - hERG Inhibition (%) Potency->Data_Analysis Metabolic_Stability->Data_Analysis Permeability->Data_Analysis Lipophilicity->Data_Analysis hERG->Data_Analysis Decision Select Candidate for Further Development Data_Analysis->Decision

Caption: A workflow for the comparative evaluation of gem-dimethyl and 2,2-difluoropropane analogs.

Conclusion

The bioisosteric replacement of a gem-dimethyl group with a 2,2-difluoropropane moiety is a valuable strategy in drug discovery that can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic properties. While not a universal solution, this substitution can enhance metabolic stability, modulate lipophilicity, and potentially improve target potency. The decision to employ this strategy should be based on a thorough understanding of the structure-activity relationships of the compound series and a systematic evaluation of the resulting analogs using the experimental protocols outlined in this guide. By carefully considering the multifaceted effects of this bioisosteric switch, researchers can increase the likelihood of identifying drug candidates with superior overall profiles.

References

Safety Operating Guide

Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Guide for Laboratory Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides detailed procedures for the safe disposal of tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate, a fluorinated piperidine derivative. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals.

I. Chemical Hazard and Safety Profile

This compound is classified with the following hazards:

  • Harmful if swallowed[1]

  • Harmful in contact with skin[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1]

Due to its fluorinated nature, this compound is categorized as a halogenated organic compound.[2] This classification dictates specific waste segregation and disposal protocols to prevent hazardous reactions and ensure environmentally sound management.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[1]

II. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

2. Waste Segregation:

  • Designate a specific waste container for "Halogenated Organic Waste."[2][3]

  • Crucially, do not mix this waste with non-halogenated organic waste, acidic or alkaline waste streams, or heavy metals.[2][4][5]

3. Container Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[3][4] Do not use abbreviations or chemical formulas.[3]

  • If other halogenated solvents are added to the same container, their full chemical names and approximate percentages must also be listed.[4][5]

4. Waste Accumulation:

  • Keep the waste container tightly closed except when adding waste.[3][4]

  • Store the container in a cool, dry, and well-ventilated area, preferably within a designated satellite accumulation area.[4]

  • Ensure the container is in good condition and compatible with the chemical waste.[3]

5. Final Disposal:

  • Once the container is full or ready for disposal, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3][4]

  • Follow all institutional and local regulations for hazardous waste disposal.

6. Spill and Emergency Procedures:

  • In case of a spill, contain the leak with an inert absorbent material.[4]

  • Place the absorbent material in a sealed and properly labeled hazardous waste container.[4]

  • For skin contact, wash the affected area with soap and water.[3] For eye contact, flush with copious amounts of water.[6] Seek medical attention if irritation persists.[6][7]

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: Handling Chemical Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate no_mix Do NOT Mix With: - Non-Halogenated Waste - Acids/Bases - Metals segregate->no_mix label Label Container: 'Hazardous Waste' + Full Chemical Name(s) no_mix->label store Store in Closed Container in Ventilated Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate (CAS: 1258638-32-2). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

GHS Hazard Classification: [1]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Personal Protective Equipment:

Protection Type Specification
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation.

Quantitative Data Summary

Property Value Source
Molecular Formula C₁₀H₁₇F₂NO₃PubChem[1]
Molecular Weight 237.24 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich (for similar compound)
Storage Temperature 4°CSigma-Aldrich (for similar compound)

Note: A complete Safety Data Sheet (SDS) with detailed physical and chemical properties for this specific compound is not publicly available. The information on physical form and storage temperature is based on a structurally similar compound.

Operational Plan: Step-by-Step Handling Procedure

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Confirm that the chemical fume hood is functioning correctly.

    • Don all required personal protective equipment (PPE) as specified in Section 1.

  • Weighing and Transfer:

    • If weighing the solid, perform this task within the fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid creating dust.

    • When transferring the compound, do so carefully to prevent spills.

  • In Solution:

    • If preparing a solution, add the solid to the solvent slowly.

    • Keep the container closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Disposal Plan

Waste Characterization:

  • This compound is a halogenated organic material.

Disposal Procedure:

  • Containerization:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Mandatory Visualization: Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Clean & Prepare Fume Hood don_ppe Don Required PPE prep_area->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer dissolve Prepare Solution (if applicable) weigh_transfer->dissolve clean_area Clean Work Area & Equipment dissolve->clean_area wash_hands Wash Hands Thoroughly clean_area->wash_hands collect_waste Collect in Labeled Hazardous Waste Container wash_hands->collect_waste store_waste Store in Designated Area collect_waste->store_waste dispose_ehs Dispose via EHS store_waste->dispose_ehs

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.